3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-2-3(6(11)12)4(9-10)5(7)8/h2,5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOHOBNEYHBZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597105 | |
| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176969-34-9 | |
| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176969-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176969349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20527OAN56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
This technical guide provides a comprehensive overview of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of modern fungicides. Designed for researchers, scientists, and professionals in the field of drug development and agrochemicals, this document details its chemical structure, physicochemical properties, synthesis methodologies, and its crucial role in the creation of succinate dehydrogenase inhibitor (SDHI) fungicides.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a difluoromethyl group at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position.
Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆F₂N₂O₂ | [1][2] |
| Molecular Weight | 176.12 g/mol | [1][2] |
| CAS Number | 176969-34-9 | [1] |
| Appearance | Light yellow to white powder | [3] |
| Melting Point | 200–201 °C | [4] |
| Canonical SMILES | CN1C=C(C(=N1)C(F)F)C(=O)O | [5] |
| InChIKey | RLOHOBNEYHBZID-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |
| 12.71 | s (1H) | -COOH | DMSO-d₆ |
| 8.33 | s (1H) | pyrazole-H | DMSO-d₆ |
| 7.19 | t (1H) | -CHF₂ | DMSO-d₆ |
| 3.89 | s (3H) | -CH₃ | DMSO-d₆ |
Source: Based on data from patent CN111362874B[6]
Table 3: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C=O (Carboxylic Acid) |
| ~145 | C3-pyrazole |
| ~135 | C5-pyrazole |
| ~115 | C4-pyrazole |
| ~110 (t) | -CHF₂ |
| ~39 | -CH₃ |
Note: These are approximate values and should be confirmed with experimental data.
Synthesis Protocols
Several synthetic routes for this compound have been developed, aiming for high purity and yield for its use in fungicide manufacturing.[5][7] Below are detailed experimental protocols for two common methods.
Synthesis via Ethyl Difluoroacetoacetate
This method, one of the earliest reported, involves the cyclization of an enol ether derivative of ethyl difluoroacetoacetate with methyl hydrazine.[8]
Experimental Protocol:
-
Step 1: Enol Ether Formation: Ethyl difluoroacetoacetate is reacted with triethyl orthoformate in the presence of acetic anhydride. The mixture is heated to drive the reaction to completion, forming the corresponding ethoxymethylene derivative.
-
Step 2: Pyrazole Ring Formation: The crude enol ether is dissolved in a suitable solvent, such as ethanol. Methyl hydrazine is added dropwise at a controlled temperature. The reaction mixture is then refluxed for several hours. This step leads to the formation of a mixture of two isomeric pyrazole ethyl esters. The desired isomer, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, is the major product.
-
Step 3: Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid using an aqueous solution of a base, such as sodium hydroxide. The mixture is heated until the hydrolysis is complete.
-
Step 4: Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.
Synthesis via an Acetyl Pyrazole Intermediate
A more recent and optimized route for large-scale production utilizes an acetyl pyrazole intermediate.[7]
Experimental Protocol:
-
Step 1: Synthesis of Dimethylaminovinyl Methyl Ketone (DMAB): This starting material is prepared from acetone, ethyl formate, and dimethylamine.
-
Step 2: Difluoroacetylation: DMAB undergoes difluoroacetylation using a reagent like difluoroacetyl fluoride (DFAF) in the presence of a base such as triethylamine to neutralize the generated HF.
-
Step 3: Cyclization: The resulting intermediate is cyclized with methylhydrazine. The addition of dimethylamine during this step helps to control the formation of isomers. The product, 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole, can be purified by crystallization.
-
Step 4: Oxidation: The acetyl group of the pyrazole intermediate is oxidized to a carboxylic acid using sodium hypochlorite (NaOCl). The reaction is clean and results in high-purity this compound.[7]
Below is a visual representation of a generalized synthesis workflow.
Caption: A generalized workflow for the synthesis of this compound.
Application in Fungicide Development
The primary and most significant application of this compound is as a crucial building block for a class of highly effective agricultural fungicides known as succinate dehydrogenase inhibitors (SDHIs).[8] Amides derived from this acid have demonstrated broad-spectrum activity against major crop diseases.[8][9]
Table 4: Commercially Significant Fungicides Derived from this compound
| Fungicide | Year of First Registration | Developer |
| Isopyrazam | 2010 | Syngenta |
| Sedaxane | 2011 | Syngenta |
| Bixafen | 2011 | Bayer |
| Fluxapyroxad | 2012 | BASF |
| Benzovindiflupyr | 2012 | Syngenta |
| Inpyrfluxam | More recent | Sumitomo |
Source: Data compiled from multiple sources[8][9]
These fungicides are vital for controlling devastating plant pathogens such as Zymoseptoria tritici (septoria leaf blotch) in cereals and various Alternaria species.[8]
Mechanism of Action: Succinate Dehydrogenase Inhibition
The fungicidal activity of the carboxamide derivatives of this compound stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[8]
SDH plays a pivotal role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the ubiquinone pool in the electron transport chain. By binding to the ubiquinone binding site (Q-site) of the SDH enzyme complex, these fungicides block the electron flow, thereby halting ATP production and ultimately leading to fungal cell death.
The following diagram illustrates the site of action of SDHI fungicides within the mitochondrial electron transport chain.
Caption: Inhibition of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain by SDHI fungicides.
This targeted mode of action provides high efficacy against fungal pathogens. However, the emergence of resistance through mutations in the SDH enzyme is a growing concern, necessitating ongoing research and development of new fungicidal compounds. The versatility of the this compound scaffold continues to make it a valuable platform for the design of next-generation SDHIs.
References
- 1. This compound | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid [2-(2,4-dichlorophenyl)-2-methoxy-1-methyl-ethyl]-amide | C16H17Cl2F2N3O2 | CID 25102833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. thieme.de [thieme.de]
- 6. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
A Technical Guide to the Spectroscopic Profile of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial building block in modern agrochemistry. It serves as a key intermediate in the synthesis of a new class of fungicides known as succinate dehydrogenase inhibitors (SDHI).[1][2] Prominent fungicides synthesized from this acid include fluopyram, bixafen, and isopyrazam.[3] Given its importance, a thorough understanding of its spectroscopic characteristics is essential for synthesis monitoring, quality control, and impurity profiling. This guide provides a detailed overview of the available spectroscopic data for this compound and the experimental protocols for their acquisition.
Molecular Structure
Caption: Chemical Structure of this compound.
Spectroscopic Data
The following sections summarize the key spectroscopic data for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR is particularly informative.
Table 1: ¹H NMR Spectroscopic Data [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.71 | Singlet | 1H | -COOH |
| 8.33 | Singlet | 1H | Pyrazole C5-H |
| 7.19 | Triplet | 1H | -CHF₂ |
| 3.89 | Singlet | 3H | -CH₃ |
Solvent: DMSO-d₆, Frequency: 400 MHz
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a carboxylic acid is characterized by a very broad O-H stretch and a sharp C=O stretch.[4][5]
Table 2: Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Description of Vibration |
| 2500-3300 | O-H stretch (very broad, characteristic of carboxylic acid dimer)[4][6] |
| 1710-1760 | C=O stretch[4] |
| 1210-1320 | C-O stretch[6] |
| ~900 | O-H wag (broad)[6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight.
Table 3: Mass Spectrometry Data [7]
| Parameter | Value |
| Molecular Formula | C₆H₆F₂N₂O₂ |
| Molecular Weight | 176.12 g/mol |
| Precursor m/z | 177.047 |
| Precursor Adduct | [M+H]⁺ |
| Fragmentation Mode | HCD |
Experimental Protocols
Detailed experimental procedures are critical for reproducing and verifying spectroscopic data.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H NMR spectra for structural confirmation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
Data Acquisition:
-
Record the spectrum at room temperature.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine their multiplicities.
General IR Spectroscopy Protocol
Objective: To identify the characteristic functional groups of the compound.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (LC-MS)
Objective: To confirm the molecular weight of the compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture such as methanol/water.
-
Instrumentation: Employ a liquid chromatography-mass spectrometry (LC-MS) system, such as one equipped with an electrospray ionization (ESI) source.
-
Chromatography:
-
Use a C18 column for separation.[7]
-
Develop a suitable gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ adduct.[7]
-
Acquire data over an appropriate mass range (e.g., m/z 50-500).
-
Visualized Workflows and Pathways
General Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of the target compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of the title compound.
Logical Relationship of Spectroscopic Data
This diagram shows how different spectroscopic techniques provide complementary information to confirm the chemical structure.
Caption: Interrelation of spectroscopic techniques for structural elucidation of the target molecule.
References
- 1. thieme.de [thieme.de]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. This compound | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of several important fungicides. This document presents a comprehensive overview of the spectral data, detailed experimental protocols, and structural assignments to aid researchers in the identification and characterization of this compound.
Introduction
This compound is a crucial building block in the development of modern agrochemicals. Its structural elucidation is paramount for quality control and regulatory purposes. NMR spectroscopy is the most powerful tool for the unambiguous determination of its chemical structure in solution. This guide offers an in-depth look at its characteristic ¹H and ¹³C NMR spectral features.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme is used consistently in the assignment of spectral data.
Caption: Atom numbering for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the four different types of protons in the molecule. The data presented here was obtained in DMSO-d₆.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| COOH | 12.71 | Singlet (broad) | 1H |
| H-5 | 8.33 | Singlet | 1H |
| CHF₂ | 7.19 | Triplet | 1H |
| N-CH₃ | 3.89 | Singlet | 3H |
¹³C NMR Spectral Data
The following table presents the expected ¹³C NMR chemical shifts for this compound. These assignments are based on data from structurally related compounds and known substituent effects in pyrazole systems.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity (Proton Coupled) |
| C=O | ~165 | Singlet |
| C-3 | ~148 | Triplet (due to C-F coupling) |
| C-5 | ~140 | Doublet |
| C-4 | ~115 | Singlet |
| CHF₂ | ~110 | Triplet (due to C-F coupling) |
| N-CH₃ | ~39 | Quartet |
Experimental Protocols
The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Temperature: 298 K.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: -2 to 16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (zgpg30).
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: ~1.5 seconds.
-
Spectral Width: -10 to 200 ppm.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Pick and label the peaks in both ¹H and ¹³C spectra.
NMR Data Acquisition and Analysis Workflow
The following diagram illustrates a typical workflow for obtaining and interpreting NMR data for chemical structure elucidation.
Caption: A generalized workflow for NMR analysis.
Discussion of Spectral Features
-
¹H NMR: The downfield singlet at 12.71 ppm is characteristic of a carboxylic acid proton, which is often broad due to hydrogen bonding and chemical exchange.[1] The singlet at 8.33 ppm is assigned to the proton at the C-5 position of the pyrazole ring.[1] The triplet at 7.19 ppm is indicative of the proton of the difluoromethyl group (CHF₂), which is split by the two adjacent fluorine atoms.[1] The singlet at 3.89 ppm corresponds to the three protons of the N-methyl group.[1]
-
¹³C NMR: The chemical shift of the carbonyl carbon (C=O) is expected to be in the typical range for carboxylic acids. The carbons of the pyrazole ring (C-3, C-4, and C-5) will have distinct chemical shifts influenced by the substituents. The C-3 and CHF₂ carbons will exhibit splitting in the proton-coupled spectrum due to coupling with the fluorine atoms. The N-methyl carbon appears in the aliphatic region.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. The provided data and protocols are essential for the accurate identification and characterization of this important chemical intermediate. The detailed spectral assignments, supported by established principles of NMR spectroscopy, will be a valuable resource for researchers in the fields of synthetic chemistry, agrochemical development, and quality assurance.
References
The Ascendant Role of Pyrazole Carboxylic Acid Derivatives in Modern Drug Discovery
A Comprehensive Technical Guide on Their Biological Activities, Experimental Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid moiety, this scaffold gives rise to a class of compounds—pyrazole carboxylic acid derivatives—that exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, alongside quantitative structure-activity relationship data to facilitate drug design and development efforts.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a wide array of human cancer cell lines.[1][2][3][4] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes in cell cycle progression and signal transduction pathways.
A notable example is the inhibition of Cyclin-Dependent Kinases (CDKs), which are pivotal for cell cycle regulation. Certain pyrazole derivatives have been shown to be potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis.[5] Furthermore, some derivatives exhibit inhibitory activity against other key kinases such as Epidermal Growth Factor Receptor (EGFR) and HER-2, which are often overexpressed in various cancers.[1]
The anticancer potential of these compounds has been extensively evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are a key metric for quantifying their cytotoxic efficacy.
Quantitative Anticancer Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-indole hybrids | HCT-116 (Colon) | 0.39 ± 0.06 | [1] |
| MCF-7 (Breast) | 0.46 ± 0.04 | [1] | |
| HepG2 (Liver) | 6.1 ± 1.9 | [6] | |
| Pyrazole hydrazide derivatives | B16-F10 (Melanoma) | 0.49 ± 0.07 | [7] |
| MCF-7 (Breast) | 0.57 ± 0.03 | [7] | |
| Pyrazole-biphenyl derivatives | K-562 (Leukemia) | Not specified (69.95% inhibition) | [7] |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives | BJAB (B-cell lymphoma) | Potent anti-proliferative activity | [8] |
| Pyrazole-containing hydroxamic acid derivatives | Various | Better than olomoucine and SAHA | [5] |
| Pyrazoline derivatives | AsPC-1 (Pancreatic) | 16.8 | [9] |
| U251 (Glioblastoma) | 11.9 | [9] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyrazole carboxylic acid derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[10][11][12][13]
Their antibacterial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard laboratory technique used for this purpose.
In the realm of antifungal agents, pyrazole carboxamide derivatives have shown particular promise.[14][15][16][17][18] These compounds can effectively inhibit the mycelial growth of various phytopathogenic fungi. The half-maximal effective concentration (EC50) is a commonly used parameter to quantify their antifungal potency.
Quantitative Antimicrobial Activity Data
Antibacterial Activity
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole-1-carboxamides | Escherichia coli | 0.25 | [13][19] |
| Streptococcus epidermidis | 0.25 | [13][19] | |
| Pyrazolylthiazole carboxylic acids | Gram-positive bacteria | 6.25 | [20] |
| 5-Functionalized Pyrazoles | Staphylococcus aureus (MDR) | 32-64 | [21] |
| Pyrazole-thiazole derivatives | MRSA | <0.2 (MBC) | [22] |
Antifungal Activity
| Compound Class | Fungal Strain | EC50 (µg/mL) | Reference |
| Pyrazole carboxamides | Rhizoctonia solani | 0.37 | [15][16] |
| Alternaria porri | 2.24 | [15] | |
| Marssonina coronaria | 3.21 | [15] | |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Colletotrichum orbiculare | 5.50 | [14] |
| Rhizoctonia solani | 14.40 | [14] | |
| Valsa mali | 1.77 | [17] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Pyrazole carboxylic acid derivatives have been extensively investigated for their anti-inflammatory properties, with many exhibiting potent activity comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs).[20][23]
A primary mechanism underlying their anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a central role in the synthesis of pro-inflammatory prostaglandins. The in vivo anti-inflammatory activity of these compounds is commonly assessed using the carrageenan-induced paw edema model in rodents.
Quantitative Anti-inflammatory Activity Data
| Compound Class | Assay | Activity | Reference |
| Pyrazolylthiazole carboxylates | Carrageenan-induced rat paw edema | 93.06% inhibition | [20] |
| Pyrazolylthiazole carboxylic acids | Carrageenan-induced rat paw edema | 89.59% inhibition | [20] |
| Pyrazole-hydrazone derivatives | Not specified | High activity at 100 mg/kg | [24] |
| Pyrazole derivatives | In vitro COX-2 inhibition | IC50 = 1.79–9.63 µM | [25] |
| Pyrazole derivatives | In vitro COX-2 inhibition | SI values up to 74.92 | [25] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT assay is a widely used colorimetric method to determine cell viability.
Methodology:
-
Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the pyrazole carboxylic acid derivatives and incubated for a period of 24 to 72 hours.[26]
-
Following the incubation period, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
After a 2-4 hour incubation, a solubilizing agent such as DMSO is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[26]
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
A two-fold serial dilution of the pyrazole carboxylic acid derivative is prepared in a liquid growth medium (broth) in a 96-well microtiter plate.[27]
-
Each well is then inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[27]
-
After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[27]
Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.
Methodology:
-
Experimental animals, typically rats or mice, are administered the test pyrazole carboxylic acid derivative or a vehicle control.[8]
-
After a predetermined time (usually 30-60 minutes), a sub-plantar injection of a phlogistic agent, such as carrageenan, is administered into the hind paw of the animal to induce localized inflammation and edema.[7][19]
-
The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.[28]
-
The increase in paw volume is an indicator of the extent of inflammation.
-
The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.[8]
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to selectively inhibit the COX-2 enzyme.
Methodology:
-
Human recombinant COX-2 enzyme is pre-incubated with various concentrations of the pyrazole carboxylic acid derivative.[29]
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The activity of the COX-2 enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition of COX-2 activity is calculated for each concentration of the test compound.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity, is then determined.
Conclusion and Future Directions
Pyrazole carboxylic acid derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a proven track record of potent biological activities. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has yielded a wealth of data that continues to guide the development of novel therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of these promising compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these derivatives to further refine their design and enhance their therapeutic potential, ultimately leading to the development of next-generation drugs with improved efficacy and safety profiles.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 10. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 12. Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel this compound Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 27. Broth microdilution - Wikipedia [en.wikipedia.org]
- 28. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 29. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a pivotal intermediate in the development of modern succinate dehydrogenase inhibitor (SDHI) fungicides. This document details its discovery, historical evolution of its synthesis, and its critical role in the creation of highly effective agrochemicals. The guide presents a comparative analysis of various synthetic methodologies, detailed experimental protocols, and quantitative data on the biological activity of its derivatives. Furthermore, it elucidates the mechanism of action through signaling pathway diagrams and outlines key experimental workflows relevant to its research and development.
Introduction
This compound (Compound 1 ) is a key building block in the synthesis of a significant class of modern fungicides. Its derivatives, primarily pyrazole-carboxamides, are highly effective inhibitors of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][2] This inhibition disrupts the fungal respiration process, leading to potent and broad-spectrum fungicidal activity. The commercial success of fungicides such as Fluxapyroxad, Bixafen, and Isopyrazam underscores the importance of this pyrazole carboxylic acid intermediate in modern agriculture.[3][4] This guide aims to provide an in-depth technical resource for professionals engaged in the discovery, development, and optimization of agrochemicals and pharmaceuticals targeting mitochondrial respiration.
Discovery and History
The first reported synthesis of this compound was in 1993 by chemists at Monsanto.[1][2][5] The initial synthesis pathway involved the reaction of ethyl difluoroacetoacetate with triethylorthoformate and subsequent cyclization with methyl hydrazine, followed by hydrolysis to yield the carboxylic acid. Recognizing the potential of this scaffold, major agrochemical companies including Syngenta, Bayer CropScience, and BASF have since developed and optimized large-scale manufacturing processes to improve yield, purity, and cost-effectiveness.[1][2][6] These advancements have been crucial for the commercial viability of the numerous SDHI fungicides derived from this core structure.
Synthesis Methodologies
Several synthetic routes to this compound have been developed and patented by leading chemical companies. Below are detailed protocols for some of the key methodologies.
The Monsanto Process (1993)
The original synthesis reported by Monsanto laid the groundwork for future developments.
Experimental Protocol:
-
Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate: A mixture of ethyl difluoroacetoacetate (0.27 mol), triethylorthoformate (0.33 mol), and acetic anhydride (80 mL) is refluxed for 2 hours. Volatiles are removed by distillation at approximately 140°C. The residue is then distilled under reduced pressure to yield the product as a light yellow oil.[5]
-
Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: The product from the previous step is dissolved in ethanol (200 mL) and cooled to 10-15°C. A solution of methyl hydrazine (0.22 mol) in ethanol is added dropwise. The mixture is then refluxed for 1.5 hours. After cooling, the solvent is evaporated under vacuum. The residue is taken up in methylene chloride and washed with 2 N HCl. The organic layer is dried over magnesium sulfate, and the solvent is removed to yield the crude product, which is recrystallized from toluene.[5]
-
Hydrolysis to this compound: The ethyl ester is hydrolyzed by treatment with sodium hydroxide in a suitable solvent like aqueous ethanol, followed by acidification to precipitate the carboxylic acid.
Optimized Industrial Syntheses
Companies like Syngenta, Bayer, and BASF have patented more efficient and scalable processes. These often involve different starting materials or reaction conditions to improve regioselectivity and overall yield.
Syngenta Process (Representative Example):
This process often aims for high regioselectivity in the pyrazole ring formation.
Experimental Protocol:
A process described in a Syngenta patent involves reacting 1,1-difluoroacetone with methylhydrazine to form an intermediate hydrazone. This is then converted to 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbaldehyde, which is subsequently oxidized to the carboxylic acid. The reaction is typically carried out in an inert solvent like dimethyl formamide at temperatures ranging from 0°C to 50°C.[4][7]
Bayer CropScience Process (Representative Example):
Bayer's patented methods often focus on the preparation of the corresponding acid chlorides, which are immediate precursors to the final fungicide products. One route involves the reductive dehalogenation of a 5-halopyrazole carbaldehyde derivative.[8]
BASF Process (Representative Example):
BASF has disclosed a process starting from ethyl difluoroacetate, which undergoes a Claisen condensation, reaction with triethyl orthoformate, and cyclization with methylhydrazine to form the ethyl ester of the target acid. This is then hydrolyzed.[6][9]
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the reported yields and purities for different synthetic approaches to this compound and its ethyl ester intermediate.
| Synthesis Route | Key Intermediate/Product | Reported Yield (%) | Reported Purity (%) | Reference |
| Monsanto (1993) | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | ~60% (overall from ethyl difluoroacetoacetate) | Recrystallized solid | [5] |
| Jiangsu Herun Pharma | This compound | 92% (from diester intermediate) | 99.2% | [10] |
| AGC Inc. | This compound | Quantitative (each step) | up to 99% | [11] |
| Patent CN111362874B | This compound | 75-80% | >99.5% | [12] |
| Patent WO2018032586 | This compound | >80% (total yield) | >98% | [13] |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The fungicidal activity of the carboxamide derivatives of this compound stems from their potent inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.
Signaling Pathway Diagram
The following diagram illustrates the mitochondrial electron transport chain and the site of action for SDHI fungicides.
Caption: Mitochondrial Electron Transport Chain and SDHI Inhibition.
Biological Activity of Derivatives
The primary application of this compound is in the synthesis of a range of highly effective SDHI fungicides. The biological activity of these derivatives is typically quantified by their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) against various fungal pathogens.
Data Presentation: Antifungal Activity of Key Fungicides
The following table presents a summary of the EC₅₀ values for prominent fungicides derived from this compound against several economically important plant pathogens.
| Fungicide | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |
| Fluxapyroxad | Botrytis cinerea (sensitive isolates) | 0.18 ± 0.01 | [14] |
| Botrytis cinerea (resistant isolates) | 5.54 - 38.57 | [15] | |
| Zymoseptoria tritici | ~0.1 - 1.0 | [16][17] | |
| Bixafen | Sclerotinia sclerotiorum | 0.0417 - 0.4732 | [1] |
| Septoria tritici | High level of activity | [18] | |
| Puccinia triticina | High level of activity | [18] | |
| Isopyrazam | Septoria tritici (Mitochondria IC₅₀) | Low nM range | [19] |
| Rhynchosporium secalis | 0.03 - 0.05 | [20] | |
| Mycosphaerella graminicola | < 3.0 | [20] |
Key Experimental Workflows
Synthesis of Pyrazole Carboxamide Fungicides
The conversion of this compound to its amide derivatives is a crucial step in the synthesis of the final fungicidal products.
Experimental Protocol: Conversion to Acid Chloride and Amidation
-
Acid Chloride Formation: this compound is refluxed in thionyl chloride, often with a catalytic amount of DMF, for several hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride.[3][21][22]
-
Amidation: The pyrazole acid chloride, dissolved in an anhydrous solvent such as THF or dichloromethane, is added dropwise to a cooled solution of the desired aniline or amine derivative and a base (e.g., triethylamine or potassium carbonate). The reaction is stirred at room temperature until completion. The product is then isolated through filtration, extraction, and purification by recrystallization or column chromatography.[3][21]
The following diagram illustrates the general workflow for the synthesis of pyrazole carboxamide fungicides.
References
- 1. nyxxb.cn [nyxxb.cn]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 5. US5093347A - 3-difluoromethylpyrazolecarboxamide fungicides, compositions and use - Google Patents [patents.google.com]
- 6. WO2017064550A1 - Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 7. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 8. US20150126748A1 - Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. thieme.de [thieme.de]
- 12. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. Resistance Profiles of Botrytis cinerea to Fluxapyroxad from Strawberry Fields in Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. scispace.com [scispace.com]
- 22. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
The Pivotal Role of Intermediates in the Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase inhibitor (SDHI) fungicides represent a critical class of agrochemicals for the management of a broad spectrum of fungal diseases in crops. Their mode of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, a vital enzyme for fungal respiration and energy production. The chemical synthesis of these complex fungicide molecules relies on the strategic assembly of key molecular building blocks known as intermediates. This technical guide provides an in-depth exploration of the core intermediates involved in SDHI fungicide synthesis, their preparation, characterization, and the downstream metabolic consequences of targeting the succinate dehydrogenase enzyme.
Core Intermediates and Their Synthesis
The synthesis of most modern SDHI fungicides involves the coupling of two primary intermediates: a substituted pyrazole carboxylic acid and a specific aniline or amine derivative.
The Pyrazole Carboxylic Acid Core: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
A central and recurring intermediate in the synthesis of many highly effective SDHI fungicides is This compound . This molecule serves as the acidic backbone to which various amine-containing fragments are attached to create the final active ingredient.
The industrial-scale synthesis of this key intermediate has been optimized by several agrochemical companies. A common synthetic strategy involves the following key transformations[1]:
-
Condensation and Cyclization: The synthesis often begins with the reaction of an ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride. This is followed by cyclization with methyl hydrazine to form the pyrazole ring structure. This reaction can produce a mixture of isomers, with the desired isomer having the methyl group on a specific nitrogen atom of the pyrazole ring.
-
Hydrolysis: The resulting pyrazole ester is then hydrolyzed, typically using a base like sodium hydroxide, to yield the final this compound.
A schematic representation of a common synthetic pathway is provided below:
Caption: Synthetic workflow for this compound.
For laboratory-scale synthesis, detailed protocols often involve purification by recrystallization to achieve high purity[2].
Prior to coupling with the amine intermediate, the carboxylic acid group of the pyrazole intermediate is typically activated to enhance its reactivity. A common method is the conversion to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Caption: Activation of the pyrazole carboxylic acid to the corresponding acyl chloride.
The Amine Moiety: Diverse Structures for Tailored Activity
The second key intermediate is an aniline or a related amine-containing molecule. The diversity of this component is a major driver of the varied biological spectra and properties of different SDHI fungicides. A common structural motif is the N-(2-aminophenyl)acetamide scaffold.
The synthesis of these intermediates often starts with o-phenylenediamine. The primary challenge is to achieve mono-acylation, as the presence of two amino groups can lead to the formation of di-acylated byproducts.
A general synthetic approach involves the acylation of o-phenylenediamine with an appropriate acyl chloride. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to favor the formation of the desired mono-acylated product.
Quantitative Data Presentation
Synthesis of Key Intermediates
| Intermediate | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| This compound | Ethyl difluoroacetoacetate, Triethyl orthoformate, Methyl hydrazine | Multi-step synthesis followed by hydrolysis | 84.3 | 98.6 | [3] |
| N-(2-Aminophenyl)-2-phenylacetamide | o-Phenylenediamine, Phenylacetyl chloride | DCM, 0°C to RT | Not specified | High | [4][5] |
Biological Activity of Final SDHI Fungicides
| Compound | Target Fungus | EC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Boscalid | Alternaria alternata | 0.048 | - | [6] |
| Fluxapyroxad | Sclerotinia sclerotiorum | 0.19 | 3.76 | [7] |
| Compound A14 (β-ketonitrile derivative) | Rhizoctonia solani | 0.0774 | 0.183 (porcine SDH) | [7] |
| Isofetamid | Botrytis cinerea | 0.051 | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl 4,4-difluoroacetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Methyl hydrazine
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
Formation of the Pyrazole Ester:
-
In a reaction vessel, combine ethyl 4,4-difluoroacetoacetate with triethyl orthoformate and acetic anhydride.
-
Heat the mixture under reflux for a specified period to drive the condensation reaction.
-
Cool the reaction mixture and slowly add methyl hydrazine while maintaining a controlled temperature.
-
Stir the mixture at room temperature until the cyclization is complete, as monitored by Thin Layer Chromatography (TLC).
-
Isolate the crude pyrazole ester by extraction and remove the solvent under reduced pressure.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the crude pyrazole ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until all the ester has been consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Purification:
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.
-
Protocol 2: In Vitro Mycelial Growth Inhibition Assay
Materials:
-
Potato Dextrose Agar (PDA) medium
-
SDHI fungicide stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Actively growing fungal culture on PDA
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Autoclave the PDA medium and cool it to 50-55°C in a water bath.
-
Add the required volume of the SDHI fungicide stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent control (DMSO) at the highest concentration used.
-
Mix thoroughly and pour the amended agar into sterile Petri dishes. Allow the plates to solidify.
-
-
Inoculation:
-
Incubation:
-
Seal the plates and incubate them in the dark at the optimal growth temperature for the fungus.
-
-
Data Collection and Analysis:
-
When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on each plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit or log-logistic regression analysis.
-
Signaling Pathways and Downstream Effects
The primary mode of action of SDHI fungicides is the direct inhibition of the succinate dehydrogenase (SDH) enzyme complex in the mitochondrial electron transport chain. This inhibition has several downstream consequences for the fungal cell.
Caption: Signaling cascade initiated by SDHI fungicide inhibition of succinate dehydrogenase.
-
Disruption of the Electron Transport Chain and ATP Synthesis: By binding to the ubiquinone-binding site of the SDH complex, SDHI fungicides block the transfer of electrons from succinate to coenzyme Q. This disruption halts the flow of electrons through the respiratory chain, leading to a severe reduction in ATP synthesis. The resulting energy deficit is a primary factor contributing to fungal cell death.
-
Increased Production of Reactive Oxygen Species (ROS): Inhibition of Complex II can lead to the accumulation of electrons within the complex, which can then be transferred to molecular oxygen, generating superoxide radicals and other reactive oxygen species. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity.
-
Metabolic Reprogramming: The blockage of the Krebs cycle at the level of succinate dehydrogenase leads to the accumulation of succinate and a depletion of fumarate. This metabolic imbalance can have far-reaching consequences, affecting other interconnected metabolic pathways and cellular signaling processes. For instance, succinate accumulation has been linked to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), which can alter gene expression and promote metabolic reprogramming.
Conclusion
The synthesis of modern SDHI fungicides is a testament to the power of medicinal chemistry, where the careful design and synthesis of specific chemical intermediates are paramount to achieving high efficacy and desired biological activity. The this compound and a diverse array of amine-containing molecules serve as the foundational pillars for this important class of agrochemicals. A thorough understanding of their synthesis, purification, and characterization, coupled with a deep knowledge of their impact on fungal signaling pathways, is essential for the continued development of novel and effective crop protection solutions. This guide provides a comprehensive overview for researchers and professionals dedicated to advancing the field of fungicide discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. canr.msu.edu [canr.msu.edu]
- 7. Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Environmental Metabolites of Fluxapyroxad and Pydiflumetofen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental metabolites of two key succinate dehydrogenase inhibitor (SDHI) fungicides: fluxapyroxad and pydiflumetofen. Understanding the formation, fate, and analytical determination of these metabolites is crucial for a thorough environmental risk assessment and for ensuring food safety. This document summarizes quantitative data, details experimental protocols, and visualizes metabolic pathways to support research and development in this field.
Fluxapyroxad: Environmental Metabolites
Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide. Its environmental fate is influenced by microbial degradation in soil and metabolism in plants and animals, leading to the formation of several key metabolites.
Quantitative Data on Fluxapyroxad Metabolites
The following tables summarize the quantitative data on the major environmental metabolites of fluxapyroxad found in various matrices.
Table 1: Residue Levels of Fluxapyroxad Metabolites in Soil
| Metabolite | Soil Type | Concentration (mg/kg) | Half-life (DT50) | Study Reference |
| M700F001 | Various | >10% of applied radioactivity in some soils | 2-9 days | [1] |
| M700F002 | Various | >10% of applied radioactivity in some soils | 77-197 days (lab); 26-39 days (field) | [1] |
| M700F002 | - | Below LOQ (<0.01–0.02 mg/kg) in edible crop parts | - | [2] |
Table 2: Residue Levels of Fluxapyroxad Metabolites in Plants
| Metabolite | Crop | Matrix | Concentration (mg/kg) | Study Reference |
| M700F008 | Peanut | Fresh Straw | 0.006–1.94 | [3] |
| M700F008 | Peanut | Dried Straw | 0.02–4.11 | [3] |
| M700F048 | Peanut | Fresh Straw | 0.006–1.94 | [3] |
| M700F048 | Peanut | Dried Straw | 0.03–8.62 | [3] |
| M700F002 | Soybean | Seeds | 33.5% of TRR | [4] |
| M700F048 | Soybean | Seeds | 20% of TRR | [4] |
| M700F002 | Wheat | Straw | Relevant levels detected | [2] |
| M700F008 | Wheat | - | - | [5] |
| M700F048 | Wheat | - | - | [5] |
| M700F002 | Various | Vegetables, Fruits, Cereals | LOQ < 0.47 µg/kg | [6] |
| M700F008 | Various | Vegetables, Fruits, Cereals | LOQ < 0.47 µg/kg | [6] |
| M700F048 | Various | Vegetables, Fruits, Cereals | LOQ < 0.47 µg/kg | [6] |
Table 3: Residue Levels of Fluxapyroxad Metabolites in Animal Products
| Metabolite | Animal | Matrix | Concentration (mg/kg) | Study Reference |
| M700F008 | Dairy Cow | Milk | Similar to fluxapyroxad levels; Total (fluxapyroxad + M700F008) up to 0.054 | [1] |
| M700F008 | Dairy Cow | Liver | - | [7] |
| M700F002 | Dairy Cow | Milk, Tissues | Below LOQ (0.001 mg/kg for milk, 0.01 mg/kg for tissues) | [7] |
Experimental Protocols for Fluxapyroxad Metabolite Analysis
1. Analysis of Fluxapyroxad and its Metabolites (M700F001, M700F002) in Soil using LC-MS/MS (Based on BASF Analytical Method D0903)
-
Sample Preparation:
-
Homogenize bulk soil samples with dry ice using a Fitzmill (hammermill).
-
Store samples frozen (<-5°C) before analysis.
-
Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
-
Extraction:
-
Add 25 mL of methanol-water (50:50, v/v) to the soil sample.
-
Shake the tube horizontally on a mechanical shaker for 30 minutes at approximately 225 rpm.
-
Centrifuge the sample at about 3500 rpm for 10 minutes.
-
-
Sample Cleanup and Analysis:
-
Take a 0.5 mL aliquot of the supernatant and dilute it to 1 mL with methanol-water containing 0.1% formic acid (5:95, v/v).
-
Filter the diluted extract through a 0.2 µm syringe filter into an HPLC vial.
-
Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Monitor the following mass transitions (m/z):
-
Fluxapyroxad: 382 → 342, 382 → 362
-
M700F001: 175 → 91
-
M700F002: 161 → 141
-
-
-
Quantification:
-
Use a matrix-matched calibration curve for accurate quantification. The Limit of Quantification (LOQ) for this method is typically 0.001 mg/kg for each analyte.[8]
-
2. QuEChERS Method for Fluxapyroxad and its Metabolites (M700F002, M700F008, M700F048) in Plant Matrices (Fruits, Vegetables, Cereals) followed by UPLC-MS/MS
-
Sample Homogenization:
-
Chop and homogenize the plant material.
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 0.2% formic acid (v/v).
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Analysis:
-
Take an aliquot of the cleaned-up extract, filter it, and inject it into an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system.
-
The LOQ for this method is reported to be less than 0.47 µg/kg for all analytes in various matrices.[6]
-
Metabolic Pathways of Fluxapyroxad
The degradation of fluxapyroxad in the environment proceeds through several key transformation reactions.
References
- 1. fao.org [fao.org]
- 2. Review of the existing maximum residue levels for fluxapyroxad according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China: Assessment of Human Exposure Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apvma.gov.au [apvma.gov.au]
- 8. epa.gov [epa.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Genesis of a New Fungicide Class: Monsanto's 1993 Initial Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
An In-depth Technical Guide on the Core Synthesis of a Key Agrochemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the early 1990s, scientists at Monsanto pioneered the synthesis of a novel pyrazole carboxylic acid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This compound would become a cornerstone for a new generation of highly effective fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). The initial disclosure of this synthetic pathway, outlined in patent applications around 1992-1993, marked a significant advancement in agrochemical research. This technical guide provides a detailed overview of the core chemical processes, experimental protocols derived from foundational patents, and the mode of action of the fungicides developed from this essential building block.
Core Synthesis Overview
The initial synthesis reported by Monsanto is a three-step process commencing with the formation of a key intermediate, ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate, followed by the cyclization to form the pyrazole ring, and culminating in the hydrolysis of the resulting ester to yield the final pyrazole acid.[1] This method laid the groundwork for the large-scale production of a new class of fungicides that would have a lasting impact on crop protection.
Experimental Protocols
The following protocols are a composite representation based on the methods described in the foundational patents from Monsanto and related documents of that era.
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate
This initial step involves the reaction of ethyl 4,4-difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride. The acetic anhydride acts as a dehydrating agent, driving the reaction towards the formation of the enol ether.
Experimental Protocol:
-
A mixture of ethyl 4,4-difluoroacetoacetate, triethyl orthoformate, and acetic anhydride is prepared.
-
The reaction mixture is heated to reflux.
-
Upon completion of the reaction, the volatile components are removed by distillation under reduced pressure to yield crude ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate.
Step 2: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
The second step is a cyclization reaction where the intermediate from Step 1 is treated with methylhydrazine. This reaction forms the pyrazole ring, yielding the ethyl ester of the target pyrazole acid.
Experimental Protocol:
-
Ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate is dissolved in a suitable solvent, such as ethanol.
-
The solution is cooled, typically to 0°C.
-
Methylhydrazine is added dropwise to the cooled solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion.
-
The solvent is then removed under reduced pressure, and the crude product is taken forward to the next step.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by saponification using a strong base, followed by acidification.
Experimental Protocol:
-
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is dissolved in a solvent such as methanol.
-
A solution of sodium hydroxide is added to the mixture.
-
The contents are heated at reflux for approximately one hour.
-
After cooling, the reaction mixture is concentrated in vacuo to remove the methanol.
-
The residue is diluted with water and then acidified with an acid like 2N HCl.
-
The precipitated solid product, this compound, is collected by filtration.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis, as inferred from related patent literature.
| Step | Reactants | Product | Typical Yield |
| 1 | Ethyl 4,4-difluoroacetoacetate, Triethyl orthoformate, Acetic anhydride | Ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate | High |
| 2 | Ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate, Methylhydrazine | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Good to High |
| 3 | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, NaOH, HCl | This compound | High |
Visualizing the Process and Mechanism
Synthetic Workflow
The three-step synthesis of this compound can be visualized as a linear progression from the starting materials to the final product.
Caption: Synthetic pathway for this compound.
Mode of Action: Succinate Dehydrogenase Inhibition
Fungicides derived from this pyrazole acid function by inhibiting the succinate dehydrogenase (SDH) enzyme, which is Complex II in the mitochondrial respiratory chain.[2][3][4] This inhibition disrupts the fungus's ability to produce ATP, leading to cell death.
Caption: Mechanism of action of SDHI fungicides on the mitochondrial respiratory chain.
References
Methodological & Application
Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: An Essential Intermediate for Advanced Fungicides
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols and data for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial building block in the development of modern succinate dehydrogenase inhibitor (SDHI) fungicides. This key intermediate is integral to the synthesis of a range of active ingredients used in crop protection.
Introduction
This compound is a heterocyclic carboxylic acid that serves as a pivotal intermediate in the production of numerous commercial fungicides.[1] These fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of pathogenic fungi.[1] The unique properties conferred by the difluoromethyl group on the pyrazole ring have led to the development of highly effective and broad-spectrum antifungal agents.[2] This document outlines a common and effective synthesis route, provides quantitative data, and illustrates the experimental workflow and the mechanism of action of the resulting fungicide class.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound, including typical yields and purity of the final product.
| Parameter | Value | Reference |
| Overall Yield | Up to 79.6% | CN111362874B[3] |
| Product Purity (HPLC) | > 99.5% | CN111362874B[3] |
| Melting Point | 200-201 °C | Wikipedia[1] |
| ¹H NMR (400MHz, DMSO-d₆) | δ = 12.71 (s, 1H), 8.33 (s, 1H), 7.19 (t, 1H), 3.89 (s, 3H) | CN111362874B[3] |
Experimental Protocols
A widely utilized method for the synthesis of this compound is the Monsanto process, which starts from the ethyl ester of difluoroacetoacetic acid.[1]
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
-
In a reaction vessel equipped with a stirrer and a reflux condenser, combine ethyl 4,4-difluoroacetoacetate and an equimolar amount of triethyl orthoformate.
-
Add acetic anhydride to the mixture, typically in a quantity sufficient to act as a dehydrating agent.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
After completion of the reaction, remove the volatile components under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
Dissolve the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate from the previous step in a suitable solvent, such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of methyl hydrazine, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the cyclization is complete.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. The crude product can be purified by column chromatography if necessary.
Step 3: Hydrolysis to this compound
-
To the crude ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, add an aqueous solution of sodium hydroxide (e.g., 2M).
-
Heat the mixture to reflux and maintain for a period sufficient to achieve complete hydrolysis of the ester (typically monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid, such as hydrochloric acid, until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) can be performed to achieve high purity.[3]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic route to this compound.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Amides derived from this compound function by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi. This disruption of cellular respiration leads to fungal cell death.
Caption: Inhibition of succinate dehydrogenase by carboxamide fungicides.
References
Step-by-step experimental protocol for pyrazole acid synthesis
Application Note: Synthesis of Pyrazole Carboxylic Acids
Introduction
Pyrazole and its derivatives, including pyrazole carboxylic acids, are a prominent class of heterocyclic compounds extensively utilized in medicinal chemistry and drug development.[1][2] The pyrazole scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of pharmacological activities such as anti-inflammatory, antimicrobial, antitumor, and analgesic properties.[1][3] The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and versatile method for the preparation of substituted pyrazoles.[4][5] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[6][7] This application note provides a detailed experimental protocol for the synthesis of a pyrazolone, a tautomer of a pyrazole alcohol, via a Knorr-type reaction between a β-ketoester and a hydrazine derivative.
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one via Knorr-Type Reaction
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, adapted from established procedures.[4][8] Pyrazolones exist in tautomeric equilibrium with their corresponding hydroxy-pyrazole form, which is an aromatic pyrazole derivative.[8]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial containing a stir bar, combine ethyl benzoylacetate (3.0 mmol, 1.0 equiv.) and hydrazine hydrate (6.0 mmol, 2.0 equiv.).[8]
-
Solvent and Catalyst Addition: Add 3 mL of 1-propanol to the vial, followed by 3 drops of glacial acetic acid to catalyze the reaction.[4][8]
-
Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with continuous stirring.[8]
-
Reaction Time and Monitoring: Maintain the reaction at 100°C for 1 hour.[4][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material (ethyl benzoylacetate).[8]
-
Precipitation: After 1 hour, while the solution is still hot, add 10 mL of water to the reaction mixture with stirring to induce precipitation of the product.[8]
-
Crystallization: Turn off the heat and allow the mixture to cool to room temperature slowly over 30 minutes while maintaining vigorous stirring to facilitate complete crystallization.[8]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold water to remove any residual impurities.[8]
-
Drying: Allow the product to air dry completely on the filter paper.
-
Characterization: Once dry, determine the mass of the product to calculate the percent yield. The product can be further characterized by melting point determination and spectroscopic methods (e.g., NMR).
Data Presentation
The following table summarizes typical quantitative data for the synthesis of pyrazole derivatives using the Knorr synthesis and related methods.
| Starting Material 1 (equiv.) | Starting Material 2 (equiv.) | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl benzoylacetate (1.0) | Hydrazine hydrate (2.0) | Acetic acid / 1-Propanol | 100 | 1 | ~79 | [8][9] |
| Ethyl acetoacetate (1.0) | Phenylhydrazine (1.0) | None (neat) | Reflux | 1 | Not specified | [4] |
| 1,3-Diketone (1.0) | Hydrazine derivative (1.0) | Acidic medium / DMAc | Ambient | Not specified | Good yields | [10] |
| Aldehyde (1.0) | Phenylhydrazine (1.0) | Magnetic ionic liquid | Not specified | Not specified | 75-92 | [3] |
| α,β-alkynic hydrazones | CuI / Triethylamine | Not specified | Not specified | Not specified | Moderate to excellent | [11] |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one.
Caption: Experimental workflow for pyrazolone synthesis.
General Reaction Mechanism: Knorr Pyrazole Synthesis
This diagram outlines the logical progression of the Knorr pyrazole synthesis from a 1,3-dicarbonyl compound and a hydrazine.
Caption: General mechanism of the Knorr pyrazole synthesis.
Signaling Pathway Inhibition
Many pyrazole derivatives owe their therapeutic effects to the inhibition of specific enzymes, such as Cyclooxygenase-2 (COX-2) in the case of anti-inflammatory drugs.[1]
Caption: Enzyme inhibition by a pyrazole derivative.
References
- 1. mc.minia.edu.eg [mc.minia.edu.eg]
- 2. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. benchchem.com [benchchem.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. youtube.com [youtube.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Biopharmaceutical Manufacturing
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the key processes involved in the large-scale production of biopharmaceuticals, with a focus on monoclonal antibodies (mAbs). The protocols offer detailed methodologies for critical upstream and downstream manufacturing steps.
Section 1: Upstream Processing - Fed-Batch Cell Culture of CHO Cells
Upstream processing is the initial stage of biopharmaceutical production where cells are cultured to produce the target protein. Fed-batch culture is a widely adopted strategy in the industry for achieving high cell densities and product titers.[1]
Application Note:
Fed-batch culture is the most common upstream process for the production of recombinant monoclonal antibodies from Chinese hamster ovary (CHO) cells.[1] This process involves supplying a basal nutrient medium at the beginning of the culture, followed by the intermittent or continuous addition of a concentrated feed solution to replenish depleted nutrients and maintain cell viability and productivity over an extended period.[2] The optimization of the cell line, media composition, and feeding strategy is crucial for maximizing product yield and ensuring consistent product quality.[3] Key process parameters that are monitored and controlled include pH, dissolved oxygen, temperature, and nutrient levels.[4] Advances in media and process development have enabled significant increases in product titers, often reaching several grams per liter.[2][4]
Experimental Protocol: Fed-Batch Culture of a mAb-producing CHO Cell Line
This protocol outlines a general procedure for a 14-day fed-batch culture in a 2L stirred-tank bioreactor.
1. Materials:
-
mAb-producing CHO cell line
-
Chemically defined basal medium (e.g., HyClone™ CDM4NS0)[2]
-
Chemically defined feed supplements (e.g., HyClone Cell Boost™ supplements)[2]
-
2L stirred-tank bioreactor
-
Sterile consumables (flasks, pipettes, etc.)
2. Procedure:
-
Inoculum Expansion:
-
Bioreactor Setup and Inoculation:
-
Prepare and sterilize the 2L bioreactor according to the manufacturer's instructions.
-
Add the chemically defined basal medium to the bioreactor.
-
Inoculate the bioreactor with the CHO cell suspension to achieve an initial viable cell density of approximately 0.3 x 10^6 cells/mL.[3]
-
-
Culture Conditions:
-
Feeding Strategy:
-
Begin daily bolus additions of the feed solution on a predetermined day of the culture (e.g., day 3).
-
The volume and composition of the feed are determined through process development studies to maintain optimal nutrient levels and control osmolality.[2]
-
Maintain the glucose concentration between 1 and 6 g/L.[3]
-
-
Monitoring and Sampling:
-
Take daily samples to monitor viable cell density, viability, metabolites (e.g., glucose, lactate, ammonia), osmolality, and product titer.[3]
-
-
Harvest:
-
After 14 days, or when cell viability drops significantly, harvest the cell culture fluid for downstream processing. The harvest can be performed by centrifugation followed by depth filtration to clarify the supernatant.[7]
-
Quantitative Data:
Table 1: Example Process Parameters and Outcomes for a Fed-Batch CHO Cell Culture
| Parameter | Day 0 | Day 7 | Day 14 | Reference |
| Viable Cell Density (x 10^6 cells/mL) | 0.3 | ~15 | >20 | [4][8] |
| Viability (%) | >95% | >90% | ~85% | [8] |
| Glucose (g/L) | 4-6 | Maintained at 1-6 | Maintained at 1-6 | [3] |
| Lactate (g/L) | 0 | <2 | <2 | [3] |
| mAb Titer (g/L) | 0 | ~2-3 | ~4-10 | [2][4] |
Section 2: Downstream Processing - Purification of Monoclonal Antibodies
Downstream processing involves the isolation and purification of the target protein from the harvested cell culture fluid.[5] A typical purification platform for monoclonal antibodies consists of multiple chromatography steps designed to remove impurities while maximizing product recovery.[7]
Application Note:
The purification of monoclonal antibodies is a multi-step process that typically begins with a capture step using Protein A affinity chromatography, which provides high specificity and purity in a single step.[9] This is followed by one or more polishing steps to remove remaining impurities such as host cell proteins (HCPs), DNA, and product aggregates.[10][11] Ion exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC) are commonly used polishing steps.[11][12] Ultrafiltration/diafiltration (UF/DF) is employed between chromatography steps to concentrate the product and exchange buffers.[5]
Experimental Protocols:
1. Protocol: Protein A Affinity Chromatography (Capture Step)
This protocol describes the purification of a mAb from clarified cell culture supernatant using a Protein A resin.
-
Materials:
-
Clarified cell culture supernatant containing the mAb
-
Protein A affinity chromatography column
-
Binding/Wash Buffer: e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0[13][14]
-
Elution Buffer: e.g., 0.1 M Glycine, pH 2.5-3.5[15]
-
Neutralization Buffer: e.g., 1 M Tris, pH 8.0[15]
-
Chromatography system (e.g., FPLC)
-
-
Procedure:
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding/Wash Buffer.[16]
-
Sample Loading: Load the clarified supernatant onto the column. The sample may need to be diluted with Binding/Wash Buffer to ensure optimal pH and ionic strength for binding.[16]
-
Washing: Wash the column with 5-10 CVs of Binding/Wash Buffer to remove unbound impurities.[16]
-
Elution: Elute the bound antibody with 5 CVs of Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent acid-induced aggregation.[15][16]
-
Regeneration: Regenerate the column according to the manufacturer's instructions, typically with a low pH solution followed by re-equilibration with Binding/Wash Buffer.[16]
-
2. Protocol: Ion Exchange Chromatography (Polishing Step)
This protocol outlines the use of cation exchange chromatography (CEX) in bind-and-elute mode to remove aggregates and other impurities.
-
Materials:
-
Partially purified mAb from the Protein A step
-
Cation exchange chromatography column
-
Equilibration Buffer: e.g., 20 mM Sodium Acetate, pH 5.0
-
Elution Buffer: e.g., 20 mM Sodium Acetate, 1 M NaCl, pH 5.0
-
Chromatography system
-
-
Procedure:
-
Buffer Exchange: The mAb solution from the previous step is buffer-exchanged into the Equilibration Buffer using UF/DF.
-
Column Equilibration: Equilibrate the CEX column with Equilibration Buffer.
-
Sample Loading: Load the buffer-exchanged mAb onto the column.
-
Washing: Wash the column with Equilibration Buffer.
-
Elution: Apply a linear gradient of the Elution Buffer (e.g., 0-100% over 20 CVs) to elute the bound mAb. Collect fractions across the main peak. The monomeric mAb will elute at a specific salt concentration, separated from aggregates and other impurities.
-
Regeneration: Regenerate the column with a high salt concentration buffer.
-
Quantitative Data:
Table 2: Typical Performance of a mAb Purification Process
| Step | Purity (% Monomer) | HCP Reduction (log) | Yield (%) | Reference |
| Protein A Chromatography | >98% | 2-3 | >95% | [9] |
| Cation Exchange Chromatography | >99.5% | 1-2 | >90% | [11] |
| Anion Exchange Chromatography (flow-through) | >99.8% | 1-2 | >95% | [7] |
| Overall Process | >99.8% | >4 | >80% |
Section 3: Formulation and Fill-Finish
The final stages of manufacturing involve formulating the purified drug substance into a stable solution and aseptically filling it into its final container.[17]
Application Note:
Formulation development is a critical step to ensure the stability and efficacy of the biologic drug product over its shelf life.[18] A typical mAb formulation includes a buffering agent to maintain pH, stabilizers (e.g., sugars or amino acids) to prevent aggregation, and a surfactant to reduce surface-induced aggregation.[] The aseptic fill-finish process is performed under strictly controlled sterile conditions to prevent microbial contamination.[20][21] This involves sterilizing all components that come into contact with the product and performing the filling and capping in a Grade A environment.[17][22]
Protocol: Aseptic Filling of a mAb Solution into Vials
This protocol provides a general overview of the aseptic filling process.
1. Materials:
-
Sterile, formulated bulk drug substance
-
Sterilized glass vials
-
Sterilized stoppers
-
Sterilized caps
-
Aseptic filling line within an isolator or Restricted Access Barrier System (RABS)
2. Procedure:
-
Component Preparation: Vials are washed and depyrogenated in a dry heat tunnel. Stoppers are washed and sterilized in an autoclave.[20]
-
Sterile Filtration: The formulated drug substance is passed through a 0.22 µm sterilizing filter immediately before filling.[17][20]
-
Filling: The sterile drug product is aseptically filled into the sterilized vials to the target volume.
-
Stoppering: Sterile stoppers are placed onto the vials. For lyophilized products, the stoppers are partially inserted.
-
Capping: The vials are sealed with aluminum caps.
-
Inspection: Each vial is visually inspected for particulate matter and container-closure integrity.
-
Labeling and Packaging: The inspected vials are labeled and packaged for distribution.[17]
Section 4: Quality Control and Release Testing
A comprehensive set of analytical tests is performed on each batch of the final drug product to ensure it meets predefined quality specifications before release.[23]
Application Note:
Release testing is a mandatory GMP requirement that confirms the identity, purity, potency, and safety of the biologic drug.[23] A wide range of analytical methods are used to assess the critical quality attributes (CQAs) of the monoclonal antibody.[24] These tests ensure that the manufacturing process is consistent and that the final product is safe and effective for patient use.[25]
Table 3: Common Release Tests for a Monoclonal Antibody Product
| Test Category | Test | Acceptance Criteria | Reference |
| Identity | Peptide Mapping, SDS-PAGE | Conforms to reference standard | [23][24] |
| Purity | Size Exclusion Chromatography (SEC-HPLC) | % Monomer ≥ 95% | [24][26] |
| Capillary Electrophoresis (CE-SDS) | % Purity ≥ 98% | [24] | |
| Potency | Cell-based Bioassay, ELISA | 80-125% of reference standard | [24][25] |
| Safety | Sterility | No microbial growth | [23] |
| Bacterial Endotoxins | ≤ 5 EU/mg | [23] | |
| General | Appearance | Clear, colorless to slightly opalescent liquid | [27] |
| pH | 5.8 - 6.2 | [27] | |
| Protein Concentration | 9.0 - 11.0 mg/mL | [27] |
Visualizations
Biopharmaceutical Manufacturing Workflow
Caption: Overall workflow of biopharmaceutical manufacturing.
Unfolded Protein Response (UPR) Signaling Pathway
Caption: Key signaling pathways of the Unfolded Protein Response.
Monoclonal Antibody Purification Workflow
Caption: Typical downstream purification workflow for mAbs.
References
- 1. Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production | Springer Nature Experiments [experiments.springernature.com]
- 2. landing1.gehealthcare.com [landing1.gehealthcare.com]
- 3. Medium and feed optimization for fed-batch production of a monoclonal antibody in CHO cells | springermedizin.de [springermedizin.de]
- 4. Cell culture processes for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmpkit.com [gmpkit.com]
- 6. researchgate.net [researchgate.net]
- 7. Recovery and purification process development for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Employing QbD strategies to assess the impact of cell viability and density on the primary recovery of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein A Chromatography Purification for a Monoclonal Antibody from Process Development to Scale-up | Auctores [auctoresonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Polishing Chromatography [sigmaaldrich.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. sysy.com [sysy.com]
- 17. Biologics Fill-Finish | Aseptic & Sterile Fill-Finish in Biopharmaceuticals [bioprocessonline.com]
- 18. bioprocessintl.com [bioprocessintl.com]
- 20. Aseptic Filling for Biologics: What to Know - Olon France [olon-france.com]
- 21. fillers-packer.com [fillers-packer.com]
- 22. gbibio.com [gbibio.com]
- 23. Release Testing for Biologics: GMP Requirements and Best Practices [mabion.eu]
- 24. Analytical Lifecycle for Monoclonal Antibodies | Mabion [mabion.eu]
- 25. cdn.who.int [cdn.who.int]
- 26. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Isopyrazam, Sedaxane, and Bixafen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of three prominent succinate dehydrogenase inhibitor (SDHI) fungicides: isopyrazam, sedaxane, and bixafen. The syntheses of these compounds rely on the key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and its subsequent coupling with specific amine moieties.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Isopyrazam, sedaxane, and bixafen all function by inhibiting the enzyme succinate dehydrogenase (SDH), which is a critical component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle in fungi. By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex, these fungicides block the oxidation of succinate to fumarate. This disruption of the electron transport chain prevents ATP production, leading to the cessation of fungal cellular respiration and ultimately, cell death.
Caption: Mechanism of action of SDHI fungicides.
Synthesis of the Common Intermediate: this compound
A common and crucial precursor for the synthesis of isopyrazam, sedaxane, and bixafen is this compound.
Anwendungshinweise und Protokolle zur Derivatisierung von 3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäure
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäure ist eine entscheidende Vorstufe für die Synthese einer bedeutenden Klasse von Fungiziden, die als Succinatdehydrogenase-Inhibitoren (SDHI) bekannt sind.[1][2] Die chemische Modifikation, also die Derivatisierung, dieser Carbonsäure ist ein zentraler Schritt bei der Entwicklung neuer agrochemischer Wirkstoffe, wobei die Bildung von Amiden im Vordergrund steht.[3][4][5] Diese Anwendungsbeschreibung liefert detaillierte Protokolle für die gängigsten Derivatisierungsstrategien, insbesondere die Amidkopplung, und fasst relevante quantitative Daten zur einfachen Bezugnahme zusammen.
Zentrale Aspekte
-
Die Amidderivate der 3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäure stellen eine kommerziell wichtige Klasse von Fungiziden dar.[1][3][5]
-
Die primäre Derivatisierungsmethode ist die Bildung von Amiden durch die Kopplung der Carbonsäure mit einer Vielzahl von primären und sekundären Aminen.
-
Ein entscheidender Schritt für eine effiziente Amidbildung ist die Aktivierung der Carbonsäure, die typischerweise durch ihre Umwandlung in ein reaktiveres Säurechlorid erfolgt.[3][6][7]
-
Moderne Kupplungsreagenzien ermöglichen die direkte Synthese von Amiden aus der Carbonsäure und dem Amin unter milderen Reaktionsbedingungen.[8][9][10]
Experimentelle Protokolle
Im Folgenden werden zwei bewährte Hauptmethoden zur Synthese von Amidderivaten der 3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäure detailliert beschrieben.
Protokoll 1: Amid-Synthese über die Säurechlorid-Zwischenstufe
Dieses robuste und weit verbreitete zweistufige Verfahren ist bekannt für hohe Produktausbeuten und eignet sich für eine breite Palette von Aminen.
Schritt 1: Synthese des Carbonsäurechlorids
Abbildung 1: Reaktion zur Synthese des Säurechlorids.
Materialien:
-
3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäure
-
Thionylchlorid (SOCl₂) oder Oxalylchlorid ((COCl)₂)
-
N,N-Dimethylformamid (DMF, katalytische Menge)
-
Dichlormethan (DCM), wasserfrei
Durchführung:
-
Lösen Sie 3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäure (1 Äquivalent) in wasserfreiem Dichlormethan.
-
Fügen Sie eine katalytische Menge DMF hinzu (ein Tropfen).
-
Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam Oxalylchlorid (ca. 2 Äquivalente) oder Thionylchlorid (ca. 1,5 Äquivalente) zu der gerührten Lösung.[6]
-
Entfernen Sie das Eisbad und lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen. Rühren Sie für 2-4 Stunden, bis die Gasentwicklung (HCl, CO, CO₂) beendet ist.
-
Entfernen Sie das Lösungsmittel und überschüssiges Reagenz sorgfältig im Vakuum. Das resultierende Säurechlorid wird typischerweise ohne weitere Aufreinigung direkt im nächsten Schritt eingesetzt.
Schritt 2: Amidkopplung mit dem Säurechlorid
Abbildung 2: Amidkopplung mit dem aktivierten Säurechlorid.
Materialien:
-
3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonylchlorid (aus Schritt 1)
-
Gewünschtes primäres oder sekundäres Amin (1 Äquivalent)
-
Base (z.B. Triethylamin (TEA) oder Pyridin, 1,5 Äquivalente)
-
Dichlormethan (DCM), wasserfrei
Durchführung:
-
Lösen Sie das entsprechende Amin (1 Äquivalent) und die Base (1,5 Äquivalente) in wasserfreiem DCM und kühlen Sie die Lösung auf 0 °C.
-
Lösen Sie das in Schritt 1 hergestellte Säurechlorid (1 Äquivalent) in einer separaten Menge wasserfreiem DCM.
-
Fügen Sie die Säurechlorid-Lösung langsam und unter Rühren zu der gekühlten Amin-Lösung.[3]
-
Rühren Sie die Reaktionsmischung für 30 Minuten bei 0 °C und anschließend für 2-16 Stunden bei Raumtemperatur. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.
-
Beenden Sie die Reaktion durch vorsichtige Zugabe von Wasser.
-
Extrahieren Sie die wässrige Phase mehrmals mit DCM.
-
Waschen Sie die vereinigten organischen Phasen mit gesättigter Natriumchlorid-Lösung, trocknen Sie sie über wasserfreiem Natriumsulfat und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie über Kieselgel oder durch Umkristallisation.
Protokoll 2: Direkte Amidkopplung mittels Kupplungsreagenzien
Diese Methode umgeht die Notwendigkeit der Herstellung des oft feuchtigkeitsempfindlichen Säurechlorids. Stattdessen werden Aktivierungsreagenzien verwendet, um die Amidbindung direkt und unter milden Bedingungen zu knüpfen.
Abbildung 3: Allgemeiner Arbeitsablauf der direkten Amidkopplung.
Materialien:
-
3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäure (1 Äquivalent)
-
Gewünschtes Amin (1,1 Äquivalente)
-
Kupplungsreagenz (z.B. HATU, HBTU, oder EDC/NHS, 1,2 Äquivalente)
-
Organische Base (z.B. N,N-Diisopropylethylamin (DIPEA), 3 Äquivalente)
-
Lösungsmittel (z.B. DMF oder DCM)
Durchführung (Beispiel mit HATU als Kupplungsreagenz):
-
Lösen Sie die 3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäure (1 Äquivalent) in DMF.
-
Fügen Sie die Base (DIPEA, 3 Äquivalente) hinzu und kühlen Sie die Lösung auf 0 °C.
-
Fügen Sie das Kupplungsreagenz (HATU, 1,2 Äquivalente) in einer Portion hinzu und rühren Sie die Mischung für einige Minuten zur Aktivierung.
-
Fügen Sie das Amin (1,1 Äquivalente) hinzu.
-
Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 30-60 Minuten oder bis zur vollständigen Umsetzung (DC- oder LC-MS-Kontrolle).[7]
-
Verdünnen Sie die Reaktionsmischung mit Wasser, um die Reaktion zu stoppen und die Nebenprodukte auszufällen.
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat).
-
Führen Sie eine wässrige Aufarbeitung und Aufreinigung wie in Protokoll 1, Schritt 7-8, beschrieben durch.
Zusammenfassung der Quantitativen Daten
Die Synthese verschiedener Amidderivate liefert Produkte mit charakteristischen physikalischen Eigenschaften und biologischen Aktivitäten, die für die weitere Entwicklung entscheidend sind.
Tabelle 1: Physikalische Daten ausgewählter Amidderivate
| Verbindungskennung | Systematischer Name | Schmelzpunkt (°C) | Ausbeute (%) | Quelle |
| 3a | N-(2-(Benzo[d]thiazol-2-yl)phenyl)-3-(difluormethyl)-1-methyl-1H-pyrazol-4-carboxamid | 175-176 | 75,3 | [5] |
| 9m | N-(2-(5-Brom-1H-indazol-1-yl)phenyl)-3-(difluormethyl)-1-methyl-1H-pyrazol-4-carboxamid | 186-187 | 80,1 | [3][5] |
Tabelle 2: Analytische Daten für ausgewählte Derivate (Hochauflösende Massenspektrometrie)
| Verbindungskennung | Summenformel | Berechnete Masse ([M+H]⁺) | Gefundene Masse ([M+H]⁺) | Quelle |
| 3a | C₁₉H₁₄F₂N₄OS | 385.0929 | 385.0930 | [5] |
| 5g | C₁₈H₁₃F₅N₄O | 397.1082 | 397.1080 | [5] |
Tabelle 3: Antifungale Aktivität ausgewählter Derivate (EC₅₀-Werte in µg/mL)
| Verbindungskennung | Rhizoctonia cerealis | Pythium aphanidermatum | Rhizoctonia solani | Quelle |
| 6d | 5,11 | n.a. | n.a. | [11] |
| 6j | 8,14 | n.a. | vielversprechende In-vivo-Aktivität | [11] |
| 9m | Höhere Aktivität als Boscalid | Höhere Aktivität als Boscalid | Höhere Aktivität als Boscalid | [3] |
| Fluxapyroxad | 11,93 | n.a. | n.a. | [11] |
Anmerkung: Der EC₅₀-Wert gibt die Konzentration eines Wirkstoffs an, die eine 50%ige Hemmung des Myzelwachstums bewirkt. "n.a." steht für nicht verfügbar.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. thieme.de [thieme.de]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Novel Pyrazole Carboxamide Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel pyrazole carboxamide fungicides, a critical class of agricultural chemicals. This document details their mechanism of action, summarizes quantitative efficacy data, and provides detailed experimental protocols for their evaluation and development.
Introduction: The Rise of Pyrazole Carboxamides
Pyrazole carboxamide derivatives have emerged as a pivotal class of fungicides, demonstrating broad-spectrum activity against a variety of plant pathogenic fungi.[1] Their development has been instrumental in addressing the challenge of fungicide resistance and ensuring global food security.[1] These compounds are renowned for their high efficacy and unique mode of action, which sets them apart from other fungicidal classes.[1]
Mechanism of Action: Targeting Fungal Respiration
The primary mode of action for pyrazole carboxamide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain.[1] SDH plays a crucial role in the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an ideal target for fungicidal action.[1] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[1] This disruption of the respiratory chain leads to a cascade of detrimental effects within the fungal cell, including:
-
Inhibition of ATP synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the primary energy currency of the cell.[1]
-
Accumulation of reactive oxygen species (ROS): The impaired electron flow can lead to the generation of harmful ROS, causing oxidative stress and damage to cellular components.[1]
-
Disruption of cellular metabolism: The inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.[1]
This targeted inhibition of a vital metabolic process results in the cessation of fungal growth and, ultimately, cell death. Molecular docking studies have further elucidated the interaction between pyrazole carboxamide derivatives and the SDH protein, revealing key binding interactions.[2][3][4][5][6][7]
Data Presentation: Quantitative Efficacy of Novel Pyrazole Carboxamides
The following tables summarize the in vitro and in vivo fungicidal activities of various novel pyrazole carboxamide derivatives against several plant pathogenic fungi.
Table 1: In Vitro Antifungal Activity (EC50, µg/mL)
| Compound | Rhizoctonia solani | Sclerotinia sclerotiorum | Botrytis cinerea | Valsa mali | Fusarium graminearum | Alternaria alternata | Puccinia sorghi | Reference |
| 7d | 0.046 | - | - | - | - | - | - | [8] |
| 12b | 0.046 | - | - | - | - | - | - | [8] |
| 7ai | 0.37 | - | - | - | - | - | - | [9][10] |
| 6j | - | - | - | - | - | - | 90% inhibition at 10 µg/mL | [11] |
| SCU2028 | 0.022 | - | - | - | - | - | - | [3] |
| SCU3038 | 0.016 | - | - | - | - | - | - | [4][12] |
| 8e | 0.012 | 0.123 | - | - | - | - | - | [13] |
| 6i | - | - | - | 1.77 | - | - | - | [5] |
| 19i | - | - | - | 1.97 | - | - | - | [5] |
| 23i | 3.79 | - | - | - | - | - | - | [5] |
| 15 | - | - | - | 0.32 | - | - | - | [6] |
| 24 | - | 3.54 | 0.40 | - | - | - | - | [6] |
| 9ac | - | - | - | - | - | - | - | [7] |
| 9cd | - | 4.9 | - | - | - | - | - | [7] |
| S26 | - | - | 89% inhibition at 100 µg/mL | - | - | - | - | [14] |
| Boscalid (Control) | 0.741 | 0.159 | - | 9.19 | - | - | - | [5][8][13] |
| Fluxapyroxad (Control) | 0.103 | 0.104 | - | - | - | - | - | [8][13] |
| Thifluzamide (Control) | - | - | - | - | - | - | - | [7] |
| Carbendazim (Control) | 1.00 | - | - | - | - | - | - | [9][10] |
EC50 values represent the concentration of the compound that inhibits 50% of the mycelial growth. '-' indicates data not available.
Table 2: In Vivo Antifungal Activity
| Compound | Pathogen | Host Plant | Efficacy | Reference |
| 7d | Rhizoctonia solani | Rice | Significant protective and curative efficacy | [8] |
| 12b | Rhizoctonia solani | Rice | Significant protective and curative efficacy | [8] |
| 6j | Rhizoctonia solani | - | 80% inhibition at 10 µg/mL (protective) | [11] |
| SCU3038 | Rhizoctonia solani | Rice | 74.10% control efficacy at 200 g ai/ha (field trial) | [4][12] |
| 8e | Rhizoctonia solani | Rice | 89.1% protective efficacy at 100 µg/mL | [13] |
| 8e | Sclerotinia sclerotiorum | Oilseed Rape | 93.9% protective efficacy at 100 µg/mL | [13] |
| 6i | Valsa mali | - | Satisfactory protective effect at 40 mg/L | [5] |
| 3 | Botrytis cinerea | Cherry Tomato | Prominent efficacy at 25 mg/L | [6] |
| 24 | Valsa mali | Apple Branches | Prominent efficacy at 25 mg/L | [6] |
| 9ac | Rhizoctonia solani | - | 90% inhibition at 10 mg/L | [7] |
| S26 | Botrytis cinerea | Cucumber | 89% inhibition at 100 µg/mL (protective) | [14] |
Table 3: Succinate Dehydrogenase (SDH) Inhibition (IC50, µM)
| Compound | IC50 (µM) | Reference |
| 7d | 3.293 | [8] |
| 8e | 1.30 | [13] |
| 15 | 82.26 | [6] |
| Y47 | 7.7 mg/L | [15] |
| Boscalid (Control) | 7.507 | [8] |
| Fluxapyroxad (Control) | 5.991 | [8] |
| Fluopyram (Control) | 24.7 mg/L | [15] |
IC50 values represent the concentration of the compound that inhibits 50% of the SDH enzyme activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from various cited research articles.[5][6][7][8][9][10][13]
Protocol 1: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition Method)
Objective: To determine the half-maximal effective concentration (EC50) of novel pyrazole carboxamide compounds against various phytopathogenic fungi.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., acetone)
-
Fungal cultures of interest (Rhizoctonia solani, Sclerotinia sclerotiorum, etc.)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the PDA to 50-60°C and add the test compound dissolved in a solvent to achieve the desired final concentrations (e.g., a series of dilutions from 100 µg/mL). An equivalent amount of solvent is added to the control plates.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal colony.
-
Incubate the plates at a suitable temperature (e.g., 25 ± 1°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions when the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC50 value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
Protocol 2: In Vivo Antifungal Activity Assay (Detached Leaf/Plant Assay)
Objective: To evaluate the protective and curative efficacy of novel pyrazole carboxamide compounds on host plants.
Materials:
-
Healthy host plants (e.g., rice, cucumber, tomato)
-
Test compounds formulated as a spray solution
-
Fungal spore suspension or mycelial plugs
-
Humid chamber
-
Atomizer/sprayer
Procedure (Protective Assay):
-
Grow healthy host plants to a suitable stage.
-
Spray the plant leaves evenly with the test compound solution at various concentrations. A control group is sprayed with a blank solution (without the test compound).
-
Allow the treated leaves to air dry.
-
After 24 hours, inoculate the treated leaves with a fungal spore suspension or mycelial plugs.
-
Place the inoculated plants in a humid chamber at an appropriate temperature and light cycle to facilitate infection.
-
After a set incubation period (e.g., 3-7 days), assess the disease severity by measuring the lesion diameter or calculating the percentage of the diseased leaf area.
-
Calculate the control efficacy using the disease severity data from the treated and control groups.
Procedure (Curative Assay):
-
Grow healthy host plants to a suitable stage.
-
Inoculate the plants with a fungal spore suspension or mycelial plugs.
-
Place the inoculated plants in a humid chamber for 24 hours to allow for infection to establish.
-
After the infection period, spray the plants with the test compound solution at various concentrations.
-
Return the plants to the humid chamber or a greenhouse with appropriate conditions.
-
Assess the disease severity after a set incubation period and calculate the control efficacy as described for the protective assay.
Protocol 3: Succinate Dehydrogenase (SDH) Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel pyrazole carboxamide compounds against the SDH enzyme.
Materials:
-
Mitochondria-rich fraction isolated from the target fungus
-
Assay buffer (e.g., potassium phosphate buffer)
-
Substrates: succinate, 2,6-dichlorophenolindophenol (DCPIP), phenazine methosulfate (PMS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Isolate the mitochondria-rich fraction from the target fungus using differential centrifugation.
-
Prepare the reaction mixture in a 96-well plate containing the assay buffer, mitochondrial protein, and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrates (succinate, DCPIP, and PMS).
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).
-
Calculate the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.
Structure-Activity Relationships (SAR)
The fungicidal activity of pyrazole carboxamides is highly dependent on their chemical structure.[2][16][17][18][19] SAR studies have revealed that modifications to both the pyrazole ring and the carboxamide side chain can significantly impact efficacy and spectrum of activity. For instance, the nature and position of substituents on the pyrazole ring and the hydrophobicity and steric properties of the amide N-substituent are crucial for potent SDH inhibition.[16][17][18][19] The pyrazolyl moiety also plays a key role in determining the selectivity of these compounds towards different biological species.[20]
Conclusion
The development of novel pyrazole carboxamide fungicides continues to be a promising avenue for addressing the challenges of fungal diseases in agriculture. Their potent and specific mode of action, coupled with the potential for chemical modification to optimize activity and overcome resistance, makes them a valuable class of compounds for further research and development. The protocols and data presented herein provide a foundational guide for scientists working in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. academic.oup.com [academic.oup.com]
- 19. Structure-activity relationship of carboxin-related carboxamides as fungicide [jstage.jst.go.jp]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantitative Analysis of Chemical Compounds in Various Samples
These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development. They provide detailed methodologies for quantifying specific compounds in biological and other matrices using advanced analytical techniques.
Quantification of Olanzapine in Human Plasma by LC-MS/MS
Application Note:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of drugs in biological fluids.[1] This application note describes a validated method for the determination of olanzapine, an atypical antipsychotic drug, in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup and an isotopically labeled internal standard for accurate quantification.[2][3] The described protocol is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies.[4]
Quantitative Data:
The following table summarizes the key validation parameters for the LC-MS/MS method for olanzapine quantification.
| Parameter | Result |
| Linearity Range | 0.1 - 20 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4] |
| Accuracy | Within ±10%[4] |
| Precision (Intra- and Inter-day) | < 15% CV[6] |
| Recovery | > 90% |
Experimental Protocol:
a. Sample Preparation (Solid-Phase Extraction): [3]
-
To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., Olanzapine-d3).
-
Add 200 µL of 0.1 M zinc sulfate to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
b. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470A)[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
-
MRM Transitions:
Bioanalytical Method Validation Workflow:
Bioanalytical Method Validation Workflow
Quantification of Fatty Acid Methyl Esters (FAMEs) in Vegetable Oil by GC-MS
Application Note:
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acid profiles in various samples, including edible oils.[7] This note describes the quantification of fatty acid methyl esters (FAMEs) in vegetable oil. The fatty acids are first converted to their volatile methyl esters via transesterification before GC-MS analysis.[8][9] This method allows for the determination of the fatty acid composition, which is crucial for quality control and nutritional labeling.[10]
Quantitative Data:
The following table presents a typical fatty acid composition of soybean oil determined by GC-MS.
| Fatty Acid | Abbreviation | Concentration (%) |
| Palmitic Acid | C16:0 | 10.5 |
| Stearic Acid | C18:0 | 4.0 |
| Oleic Acid | C18:1 | 23.0 |
| Linoleic Acid | C18:2 | 53.5 |
| Linolenic Acid | C18:3 | 7.5 |
| Others | 1.5 |
Experimental Protocol:
a. Sample Preparation (Transesterification): [9]
-
Weigh approximately 250 mg of the vegetable oil into a screw-capped test tube.
-
Add 5 mL of hexane to dissolve the oil.
-
Add 0.25 mL of 2N methanolic potassium hydroxide.
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Allow the layers to separate. The upper hexane layer containing the FAMEs is used for GC-MS analysis.
b. GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent[11]
-
Column: DB-WAX or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 240°C at 4°C/min
-
Hold at 240°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS System: Mass selective detector (e.g., Agilent 5977)
-
Ionization Mode: Electron Ionization (EI) at 70 eV[12]
-
Scan Range: m/z 50-550
Experimental Workflow for FAMEs Analysis:
Workflow for FAMEs Analysis
Quantification of Human IL-6 in Serum by Sandwich ELISA
Application Note:
The enzyme-linked immunosorbent assay (ELISA) is a plate-based immunoassay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. This application note provides a protocol for a sandwich ELISA to quantify human Interleukin-6 (IL-6), a pro-inflammatory cytokine, in serum samples.[13][14] This assay is highly specific and sensitive, making it suitable for various research applications, including immunology and inflammation studies.[15][16]
Quantitative Data:
The performance characteristics of a typical human IL-6 sandwich ELISA are summarized below.
| Parameter | Result |
| Detection Range | 3.1 - 300 pg/mL[17] |
| Sensitivity (LOD) | < 2 pg/mL[15] |
| Intra-assay Precision | < 8% CV[13] |
| Inter-assay Precision | < 10% CV |
| Sample Volume | 100 µL[17] |
Experimental Protocol (Sandwich ELISA): [13][14][18]
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Aspirate the blocking buffer and wash the plate. Add 100 µL of standards, controls, and serum samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Aspirate the samples and wash the plate. Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Aspirate the detection antibody and wash the plate. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Substrate Addition: Aspirate the enzyme conjugate and wash the plate. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Receptor Tyrosine Kinase (RTK) Signaling Pathway:
Receptor Tyrosine Kinase Signaling
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 8. shimadzu.com [shimadzu.com]
- 9. gcms.cz [gcms.cz]
- 10. A quantitative gas chromatographic method for determination of soybean seed fatty acid components [jouroilcrops.cn]
- 11. agilent.com [agilent.com]
- 12. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. bmgrp.com [bmgrp.com]
- 15. Human IL-6 ELISA Kit (ab46027) | Abcam [abcam.com]
- 16. Human IL-6 ELISA Kit (ab100572) | Abcam [abcam.com]
- 17. rndsystems.com [rndsystems.com]
- 18. bdbiosciences.com [bdbiosciences.com]
Novel Fungicide Development: Application Notes on Key Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of novel chemical scaffolds as key building blocks in the development of new fungicides. The information is intended to guide researchers in the synthesis, evaluation, and understanding of these next-generation crop protection agents.
1,2,3,4-Tetrahydroquinoline Derivatives as Laccase Inhibitors
The 1,2,3,4-tetrahydroquinoline scaffold has emerged as a promising building block for the development of novel fungicides targeting the fungal enzyme laccase. Laccase is a copper-containing oxidase crucial for various fungal physiological processes, making it an attractive target for antifungal agents.
Data Presentation
| Compound ID | Target Fungi | In Vitro Efficacy (EC50, µg/mL) | Laccase Inhibition (IC50, µg/mL) |
| Sulfonyl Hydrazide Derivative 1 | Valsa mali | 2.78[1] | Not specified |
| Sulfonyl Hydrazide Derivative 1 | Sclerotinia sclerotiorum | 3.32[1] | Not specified |
| Sulfonyl Hydrazide Derivative 2 | Laccase | Not applicable | 14.85[1] |
Experimental Protocols
Synthesis of Sulfonyl Hydrazide Derivatives of 1,2,3,4-Tetrahydroquinoline
This protocol describes a general three-step synthesis for sulfonyl hydrazide derivatives of 1,2,3,4-tetrahydroquinoline.
Step 1: Synthesis of Intermediate 2
-
To a solution of the desired substituted 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM), add N,N'-(thio)carbonyldiimidazole (1.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the organic layer with water (3 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain intermediate 2.
Step 2: Synthesis of Intermediate 3
-
Dissolve intermediate 2 in absolute ethanol.
-
Add hydrazine hydrate (80%) to the solution.
-
Stir the mixture at room temperature for 5 hours.
-
Concentrate the reaction mixture in vacuo.
-
Add ice-cold water and stir vigorously to precipitate the solid.
-
Filter the precipitate, wash with water, n-hexane, and a small amount of ethanol, and then dry to yield intermediate 3.
Step 3: Synthesis of Final Sulfonyl Hydrazide Derivatives (4)
-
Dissolve intermediate 3 in pyridine in an ice bath.
-
Add the appropriate sulfonyl chloride or benzenesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for a specified time.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the precipitate, wash with water, and purify by column chromatography to obtain the final product.
In Vitro Antifungal Assay against Valsa mali and Sclerotinia sclerotiorum
This protocol outlines the mycelial growth inhibition assay to determine the in vitro antifungal activity.
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize.
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Incorporate various concentrations of the test compounds into the molten PDA medium.
-
Pour the amended PDA into sterile Petri dishes.
-
Inoculate the center of each plate with a mycelial plug (5 mm diameter) from a fresh culture of Valsa mali or Sclerotinia sclerotiorum.
-
Incubate the plates at 25°C.
-
Measure the colony diameter after a defined incubation period (e.g., when the control plate is fully grown).
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average colony diameter of the control group and T is the average colony diameter of the treated group.
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis.
Laccase Inhibition Assay
This spectrophotometric assay determines the inhibitory effect of the compounds on laccase activity using syringaldazine as a substrate.
-
Reagents:
-
100 mM Potassium Phosphate buffer (pH 6.5)
-
0.216 mM Syringaldazine solution in absolute methanol
-
Laccase enzyme solution (25-50 units/mL) in cold deionized water
-
-
Procedure:
-
In a cuvette, mix 2.20 mL of phosphate buffer and 0.50 mL of the test compound solution (at various concentrations).
-
Add 0.20 mL of the syringaldazine solution.
-
Initiate the reaction by adding 0.10 mL of the laccase enzyme solution.
-
Immediately measure the increase in absorbance at 530 nm for approximately 10 minutes at 30°C.[2]
-
A blank reaction should be run without the enzyme.
-
-
Calculation:
-
Calculate the rate of reaction (ΔA530nm/min).
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Calculate the IC50 value (the concentration that inhibits 50% of laccase activity).
-
Signaling Pathway and Workflow Diagrams
Caption: Synthesis of Sulfonyl Hydrazide Derivatives.
Caption: Laccase Inhibition by Tetrahydroquinoline Derivatives.
Cyano-Methylene Thiazolidine (Flutianil) for Powdery Mildew Control
Flutianil is a novel fungicide characterized by a cyano-methylene thiazolidine chemical structure. It exhibits high efficacy specifically against various powdery mildew species.
Data Presentation
| Compound | Target Fungi | Application Rate | Efficacy |
| Flutianil | Powdery Mildew on various crops | Low concentrations | High fungicidal activity[3] |
Experimental Protocols
Synthesis of Flutianil
This protocol provides a method for the synthesis of Flutianil.
-
Prepare a suspension of sodium hydride (60% in oil, 2.1 eq) in dimethylformamide (DMF).
-
Dissolve 2-methoxyphenylisothiocyanate (1.0 eq) and 2-fluoro-5-trifluoromethylphenylthioacetonitrile (1.0 eq) in DMF.
-
Add the solution from step 2 portionwise to the sodium hydride suspension at 0°C with stirring.
-
Stir the mixture for 1 hour.
-
Add 1,2-dibromoethane (1.0 eq) dropwise at room temperature and continue stirring for another 3 hours.
-
Add water and ether to the reaction mixture and stir.
-
Collect the precipitated crystals by filtration to obtain Flutianil.
In Vivo Efficacy Testing against Cucumber and Wheat Powdery Mildew
This protocol details the procedure for evaluating the efficacy of Flutianil in controlling powdery mildew on cucumber and wheat plants under greenhouse conditions.
-
Plant Preparation:
-
Fungicide Application:
-
Inoculation:
-
Three hours after fungicide application, inoculate the treated plants with powdery mildew conidia. This can be done by shaking heavily infected plants over the treated plants to release conidial dust.[3]
-
-
Incubation:
-
Keep the inoculated plants in a growth chamber at 15°C with a 16-hour photoperiod.[3]
-
-
Disease Assessment:
-
After a specified period (e.g., 7-10 days), visually assess the severity of powdery mildew infection on the leaves.
-
Use a rating scale (e.g., 0-5, where 0 = no infection and 5 = severe infection) to score the disease severity.
-
Calculate the disease control efficacy compared to untreated control plants.
-
Experimental Workflow Diagram
Caption: In Vivo Fungicide Efficacy Testing Workflow.
Mono-Alkyl Chain Lipophilic Cations (MALCs) as Mitochondrial Disruptors
Mono-alkyl chain lipophilic cations (MALCs) represent a novel class of fungicides that act by disrupting mitochondrial function in fungi. Their lipophilic nature allows them to accumulate in the mitochondrial membrane, leading to the inhibition of oxidative phosphorylation and induction of apoptosis.
Data Presentation
| Compound | Target Fungi | Mode of Action |
| C18-SMe2+ | Zymoseptoria tritici, Ustilago maydis, Magnaporthe oryzae | Inhibition of NADH oxidation, induction of reactive oxygen species (ROS), triggering of apoptosis, activation of plant defense.[4] |
Experimental Protocols
Synthesis of Mono-Alkyl Chain Lipophilic Cations (MALCs)
A general synthesis for MALCs involves the quaternization of a tertiary amine, sulfide, or phosphine with a long-chain alkyl halide. For example, to synthesize an alkyl-dimethylsulfonium salt:
-
Dissolve the corresponding long-chain alkyl bromide (e.g., 1-bromooctadecane for C18) in a suitable solvent such as acetone or acetonitrile.
-
Add an excess of dimethyl sulfide.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to days.
-
The product, a white precipitate, can be collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.
Evaluation of Antifungal Activity of MALCs
This protocol describes a method to assess the antifungal activity of MALCs by measuring the inhibition of fungal spore germination and mycelial growth.
-
Spore Germination Assay:
-
Prepare a spore suspension of the target fungus (e.g., Magnaporthe oryzae) in a suitable buffer.
-
Add different concentrations of the MALC to the spore suspension.
-
Incubate the samples under conditions conducive to germination.
-
After incubation, observe the percentage of germinated spores under a microscope.
-
Calculate the EC50 for germination inhibition.
-
-
Mycelial Growth Inhibition Assay:
-
Follow the protocol for the in vitro antifungal assay described in Section 1, using MALCs as the test compounds.
-
Assessment of Mitochondrial Membrane Potential
This protocol uses a fluorescent dye to measure the effect of MALCs on the mitochondrial membrane potential.
-
Grow the fungal cells in a suitable liquid medium.
-
Treat the cells with different concentrations of the MALC for a specified duration.
-
Add a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., Tetramethylrhodamine, TMRM).
-
Incubate the cells with the dye.
-
Measure the fluorescence intensity of the cells using a fluorescence microscope or a plate reader. A decrease in fluorescence indicates mitochondrial membrane depolarization.
Signaling Pathway Diagram
Caption: Mechanism of Action of Mono-Alkyl Chain Lipophilic Cations.
References
- 1. Research analyzes the effectiveness of fungicides against wheat powdery mildew - Cultivar Magazine [revistacultivar.com]
- 2. Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of a novel fungicide, flutianil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthesis of Pyrazole-4-Carboxylic Oxime Ester Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrazole-4-carboxylic oxime ester derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a comprehensive guide for researchers in this field.
Introduction
Pyrazole-4-carboxylic oxime esters are a class of heterocyclic compounds that have garnered considerable attention for their wide range of pharmacological properties. The pyrazole nucleus is a well-established privileged scaffold in drug discovery, appearing in numerous approved drugs.[1][2] The incorporation of an oxime ester functionality at the 4-position of the pyrazole ring often enhances the biological activity of the parent molecule. These derivatives have demonstrated potent antiviral, antifungal, acaricidal, and insecticidal activities, making them promising candidates for the development of new therapeutic agents and agrochemicals.[3][4][5]
This document details two key synthetic stages: the formation of the pyrazole-4-carboxylic acid core and its subsequent conversion to the desired oxime ester derivatives.
Data Presentation
Table 1: Summary of Reported Biological Activities of Pyrazole Oxime Ester Derivatives
| Compound Class | Biological Activity | Target Organism/Cell Line | Reference |
| 1-substituted-5-substitutedphenylthio-4-pyrazolaldoxime ester derivatives | Antiviral (anti-TMV) | Tobacco Mosaic Virus | [3] |
| Pyrazole oxime compounds with a substituted pyridyl moiety | Acaricidal, Insecticidal, Antiproliferative | Tetranychus cinnabarinus, Oriental armyworm, Aphis medicaginis, Nilaparvata lugens, HepG2 cells | [4] |
| 3-(Difluoromethyl)-pyrazole-4-carboxylic oxime ester derivatives | Antifungal | S. sclerotiorum, B. cinerea, R. solani, P. oryae, P. piricola | [5] |
| Pyrazole oxime ester derivatives containing a furan moiety | Fungicidal | G. graminis var. tritici | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazole-4-Carboxylic Acid Esters via Vilsmeier Cyclization
This protocol describes the synthesis of the pyrazole-4-carboxylic acid ester core, a key intermediate, using the Vilsmeier-Haack reaction.[7]
Materials:
-
Hydrazone of a β-keto ester
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), dry
-
Sodium hydroxide (NaOH), dilute solution
-
Crushed ice
-
Ethyl acetate
-
Petroleum ether
-
Silica gel (60-120 mesh) for column chromatography
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
Procedure:
-
To an ice-cold, stirred solution of the appropriate hydrazone (0.001 mol) in 4 mL of dry DMF, slowly add 4.60 g of POCl₃ (0.003 mol) dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux at 70-80°C for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a dilute aqueous solution of sodium hydroxide.
-
Allow the mixture to stand overnight to facilitate the precipitation of the crude product.
-
Collect the pale yellow precipitate by filtration.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate-petroleum ether mixture (15:85) as the eluent to yield the pure 1H-pyrazole-4-carboxylic acid ester.
Characterization:
The formation of the pyrazole ring can be confirmed by ¹H NMR spectroscopy, which will show the appearance of a new proton signal around 8.2 ppm, corresponding to the pyrazole proton, and the disappearance of the methylene and N-H proton signals of the starting hydrazone.[7] Further characterization should be performed using mass spectrometry and elemental analysis.[7]
Protocol 2: Synthesis of Pyrazole-4-Carboxylic Oxime Esters from Carboxylic Acids
This protocol details the esterification of the pyrazole-4-carboxylic acid with an oxime using a coupling agent.[8]
Materials:
-
Pyrazole-4-carboxylic acid derivative
-
Appropriate oxime
-
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
-
N-methylmorpholine (NMM)
-
1,4-Dioxane
-
Round bottom flask
-
Stirring apparatus
Procedure:
-
In a round bottom flask, dissolve the pyrazole-4-carboxylic acid in 1,4-dioxane.
-
Add N-methylmorpholine (NMM) to the solution.
-
Add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) to the mixture. This reaction forms the active ester.
-
Monitor the formation of the activated ester by TLC.
-
Once the activated ester is formed, add the desired oxime to the reaction mixture.
-
Stir the reaction at room temperature or reflux as needed, monitoring the progress by TLC.
-
Upon completion, the reaction mixture can be worked up by standard procedures, typically involving extraction and purification by column chromatography to afford the pure oxime ester.
Note: This method is reported to be highly efficient for both aromatic carboxylic acids with electron-donating or electron-withdrawing substituents and aliphatic carboxylic acids, providing high yields (90-97%).[8]
Visualizations
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the production of several fungicides.[1] This guide includes troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data tables.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Pyrazole Product
-
Question: My overall yield of this compound is significantly lower than reported in the literature. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the synthesis process. Here are some common areas to investigate:
-
Incomplete Cyclization: The reaction between the ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate intermediate and methylhydrazine may not go to completion. Ensure adequate reaction time and temperature. Monitoring the reaction progress by TLC or LC-MS is crucial.[2]
-
Suboptimal Hydrolysis Conditions: The final hydrolysis of the ethyl ester to the carboxylic acid requires careful control of base concentration and temperature to prevent degradation of the product.
-
Formation of Side Products: The presence of impurities or competing side reactions, such as regioisomer formation, can significantly reduce the yield of the desired product.[3]
-
Purification Losses: Significant amounts of product may be lost during workup and purification steps. Optimize extraction and recrystallization procedures to minimize these losses.[4]
-
Issue 2: Formation of a Regioisomeric Impurity
-
Question: I am observing a significant amount of the 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid regioisomer in my product. How can I minimize its formation?
-
Answer: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical starting materials.[5][6][7] The reaction of the β-ketoester intermediate with methylhydrazine can result in the formation of two different isomers.[1] Here’s how you can address this:
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity of the cyclization reaction. Experiment with different solvents, such as toluene, xylene, or more polar options, to find the optimal conditions for favoring the desired isomer. Some literature suggests that fluorinated solvents can improve regioselectivity.
-
pH Control: The pH of the reaction medium can affect the nucleophilicity of the two nitrogen atoms in methylhydrazine.[6] Acidic or basic catalysts can be employed to steer the reaction towards the desired product.
-
Temperature: The reaction temperature can also impact the ratio of regioisomers. It is advisable to conduct the reaction at a controlled, lower temperature.
-
Issue 3: Incomplete Hydrolysis of the Pyrazole Ester
-
Question: My final product contains a significant amount of unreacted ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. How can I ensure complete hydrolysis?
-
Answer: Incomplete hydrolysis is a common issue that can be addressed by optimizing the reaction conditions:
-
Base Concentration and Equivalents: Ensure a sufficient molar excess of the base (e.g., sodium hydroxide) is used to drive the reaction to completion.
-
Reaction Time and Temperature: The hydrolysis may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.
-
Solvent System: The use of a co-solvent like ethanol or methanol with the aqueous base can improve the solubility of the ester and facilitate a more efficient reaction.
-
Issue 4: Difficulty in Product Purification and Crystallization
-
Question: I am struggling to obtain a pure, crystalline product of this compound. What purification strategies can I employ?
-
Answer: Purification of the final carboxylic acid can be challenging due to its polarity and potential for salt formation.
-
Acid-Base Extraction: A standard workup for purifying carboxylic acids involves dissolving the crude product in a suitable organic solvent and extracting it into an aqueous basic solution (e.g., sodium bicarbonate). The aqueous layer is then washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid.[8]
-
Recrystallization: If the product is solid, recrystallization is an effective purification method.[4] Common solvent systems for recrystallization include ethanol/water, methanol/water, or toluene.[9] Experiment with different solvent pairs to find the optimal conditions for crystal growth.[4]
-
"Oiling Out": If the product "oils out" instead of crystallizing, this indicates that the solution is supersaturated above the melting point of the compound. To remedy this, try using a larger volume of solvent, cooling the solution more slowly, or using a different solvent system.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely cited method starts with ethyl 4,4-difluoroacetoacetate. This is first reacted with an orthoformate, typically triethyl orthoformate, in the presence of acetic anhydride to form an enol ether intermediate. This intermediate is then cyclized with methylhydrazine to yield ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid using a base like sodium hydroxide.[1]
Q2: Are there alternative synthetic routes that offer higher yields or purity?
A2: Yes, an alternative route has been developed that proceeds through a 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole intermediate. This method involves the difluoroacetylation of a dimethylaminovinyl methyl ketone, followed by cyclization with methylhydrazine. The resulting acetyl pyrazole is then oxidized to the carboxylic acid. This route is reported to proceed with high purity and quantitative yields at each step.[10]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specifically, methylhydrazine is a toxic and volatile substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Reactions involving acetic anhydride should also be conducted with care due to its corrosive nature.
Experimental Protocols
Protocol 1: Synthesis via Ethyl 4,4-difluoroacetoacetate
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4,4-difluoroacetoacetate (1 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (1.5 equivalents).
-
Heat the mixture to reflux (approximately 120-140 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile components under reduced pressure to obtain the crude enol ether intermediate, which is often used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
Dissolve the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate in a suitable solvent (e.g., ethanol, toluene).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add methylhydrazine (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying over anhydrous sodium sulfate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 3: Hydrolysis to this compound
-
Dissolve the ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Key Synthesis Steps
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Enol Ether Formation | Ethyl 4,4-difluoroacetoacetate, Triethyl orthoformate, Acetic anhydride | Neat | 120-140 | 2-4 | >90 (crude) |
| Cyclization | Enol ether intermediate, Methylhydrazine | Ethanol | 0 - RT | 12-24 | 70-85 |
| Hydrolysis | Pyrazole ester, Sodium hydroxide | Ethanol/Water | 80-90 | 2-4 | 85-95 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 10. thieme.de [thieme.de]
Technical Support Center: Purification of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The choice of solvent is critical for effective purification. Experiment with different solvent systems. Mixed solvent systems, such as ethanol/water, methanol/water, or isopropanol/water, have been shown to be effective.[1][2] |
| Incomplete Removal of Impurities | Wash the collected crystals with a small amount of the cold recrystallization solvent to remove residual impurities.[3] |
| Co-precipitation of Impurities | Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Slow cooling can help prevent the co-precipitation of impurities. |
| Presence of Isomeric Impurities | Structurally similar isomers can be difficult to remove by recrystallization alone.[1] Consider using an alternative purification technique like column chromatography if high levels of isomeric impurities are present. |
Issue 2: Oiling Out During Recrystallization
| Potential Cause | Troubleshooting Step |
| Supersaturation at a Temperature Above the Melting Point | This occurs when the compound precipitates from the solution at a temperature above its melting point.[2] To address this, increase the volume of the "good" solvent to lower the saturation temperature.[2] |
| Rapid Cooling | Allow the solution to cool slowly to room temperature. Using an insulated container can promote gradual cooling.[2] |
| Inappropriate Solvent Choice | Experiment with a different solvent or solvent/anti-solvent combination. A solvent with a lower boiling point might be beneficial.[2] |
Issue 3: Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Incorrect Mobile Phase Polarity | The introduction of a difluoromethyl group can significantly alter the polarity of the molecule.[4] Optimize the eluent system by gradually changing the solvent ratio. Common eluents for pyrazole derivatives include ethyl acetate/hexane mixtures.[5] |
| Column Overloading | Reduce the amount of crude material loaded onto the column. |
| Inappropriate Stationary Phase | Standard silica gel is commonly used for the purification of pyrazole derivatives.[4] However, for challenging separations, consider using a different stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include starting materials, reagents, and structurally similar isomers formed during the cyclization step.[1][6] The specific impurities will depend on the synthetic route employed.
Q2: What is the expected purity of this compound after recrystallization?
A2: With an optimized recrystallization protocol, purities of over 99.5% (as determined by HPLC) can be achieved.[1]
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A3: Yes, reverse-phase HPLC (RP-HPLC) is a powerful technique for purifying fluorinated compounds.[3] A scalable HPLC method can be used for the isolation of impurities in preparative separation.[7]
Q4: How does the difluoromethyl group affect the purification process?
A4: The highly electronegative fluorine atoms in the difluoromethyl group can alter the molecule's polarity, lipophilicity, and pKa.[3] This can influence its solubility and interaction with chromatographic stationary phases, requiring adjustments to standard purification protocols.[3]
Quantitative Data Summary
The following table summarizes quantitative data from various recrystallization experiments for this compound, as reported in patent literature.
| Solvent System | Yield (%) | Purity (HPLC, %) | Reference |
| 40% Ethanol/Water | 78.3 | 99.7 | [1] |
| 40% Ethanol/Water | 75.9 | 99.6 | [1] |
| 40% Ethanol/Water | 75.2 | 99.6 | [1] |
| 35% Methanol/Water | 79.6 | 99.3 | [1] |
| 35% Methanol/Water | 77.1 | 99.6 | [1] |
| 45% Isopropanol/Water | 74.7 | 99.6 | [1] |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: To the hot solution, slowly add hot water (the anti-solvent) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice bath or refrigerator.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 40% ethanol/water solution.[1]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with a low polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Troubleshooting decision tree.
References
- 1. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. thieme.de [thieme.de]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Common side products in the synthesis of this pyrazole acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common issues encountered during the synthesis of pyrazole acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific side products and challenges that may arise during the synthesis of pyrazole acids, particularly via the widely used Knorr synthesis and related methods.
Q1: My synthesis using an unsymmetrical dicarbonyl compound is producing a mixture of products. What is the likely side product and why?
A1: The most common side product in this scenario is a regioisomer of your target pyrazole acid.[1][2] This occurs because the initial reaction of the substituted hydrazine can proceed at either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, leading to two different intermediates that then cyclize to form two distinct regioisomeric pyrazoles.[3][4] The ratio of these isomers is influenced by both steric and electronic differences between the carbonyls and the specific reaction conditions employed.[1][5]
Q2: How can I control the formation of regioisomers and improve the yield of my desired product?
A2: Controlling regioselectivity is a key challenge. Several strategies can be employed:
-
Solvent Choice: The polarity and nature of the solvent can have a dramatic effect on the isomer ratio. Using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly increase the regioselectivity in favor of one isomer.[6]
-
pH Control: Adjusting the pH can alter the reaction pathway. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions might favor the other.[1]
-
Catalyst Selection: Specific catalysts can be used to direct the reaction towards a single isomer.
-
Temperature and Reagent Addition: Careful control of the reaction temperature and the order in which reagents are added can also influence the outcome.
Q3: My reaction is sluggish and the yield is low, with a significant amount of starting material remaining. What could be the issue?
A3: Low yield with incomplete conversion can stem from several factors:
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or degradation of the hydrazine derivative can inhibit the reaction and lead to side product formation.[1] It is often recommended to use freshly opened or purified hydrazine.
-
Formation of Stable Intermediates: The reaction may stall at a stable intermediate, such as a hydroxylpyrazolidine, which fails to dehydrate to the final aromatic pyrazole.[1] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, can help drive the reaction to completion.[1]
-
Suboptimal Reaction Conditions: The temperature, solvent, or catalyst may not be optimal for your specific substrates. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1]
Q4: The reaction mixture has developed a strong color. Is this normal, and what does it indicate?
A4: Discoloration, often to yellow or red, is a common observation in pyrazole synthesis, especially when using hydrazine salts. This is frequently caused by the formation of colored impurities from the hydrazine starting material itself or through oxidative processes. While not always detrimental to the final product yield after purification, it indicates the presence of impurities.
Q5: Besides regioisomers, what other side products might I encounter?
A5: While less common than regioisomers, other side products can include:
-
Ring-Opened Products: Under strongly basic conditions, deprotonation at the C3 position of the pyrazole ring can lead to ring-opening.[7]
-
Rearranged Products: If the pyrazole ring is functionalized with highly reactive groups, complex rearrangements can occur, particularly under thermal conditions.[1]
-
N-Arylhydrazones: In some specific syntheses, N-arylhydrazones have been identified as byproducts.
Data Presentation: Effect of Solvent on Regioselectivity
The choice of solvent can significantly influence the ratio of regioisomers formed. The following table summarizes the effect of different solvents on the reaction of a trifluoromethyl-substituted 1,3-diketone with methylhydrazine, leading to the formation of a 3-CF₃ pyrazole (desired) and a 5-CF₃ pyrazole (undesired).
| Solvent | Temperature (°C) | Ratio of 3-CF₃ Isomer : 5-CF₃ Isomer |
| Ethanol (EtOH) | Reflux | 40 : 60 |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp | 85 : 15 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | >95 : <5 |
Data adapted from "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents" published in The Journal of Organic Chemistry.[6] This data clearly demonstrates that highly fluorinated solvents like TFE and HFIP can dramatically improve the yield of the desired regioisomer.[6]
Experimental Protocols
General Protocol for the Synthesis of Substituted Pyrazoles (Knorr Synthesis)
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines.[3] Optimization may be required for specific substrates.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 eq)
-
Solvent (e.g., Ethanol, TFE, or HFIP)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the substituted hydrazine dropwise to the solution at room temperature. If using an acid catalyst, it can be added at this stage.
-
Heat the reaction mixture to reflux (or maintain at room temperature, depending on the solvent and substrates) and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization to isolate the desired pyrazole acid.
Visualization
Troubleshooting Workflow for Regioisomer Formation
The following diagram illustrates a logical workflow for troubleshooting and optimizing the regioselectivity of a pyrazole acid synthesis.
Caption: A logical workflow for troubleshooting the formation of regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Cyclization Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction conditions for cyclization steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in cyclization reactions?
Low yields in cyclization reactions can stem from several factors. A primary issue is the competition between the desired intramolecular cyclization and intermolecular side reactions, which lead to the formation of dimers, trimers, and other oligomers.[1][2] Other potential causes include:
-
Unfavorable Conformation: The linear precursor may not readily adopt a conformation that brings the reactive ends into proximity, which is necessary for cyclization.[2]
-
Steric Hindrance: Bulky substituents near the reaction centers can impede the cyclization process.
-
Slow Intramolecular Reaction: If the rate of the intramolecular reaction is slow, it allows competing intermolecular reactions to dominate.[3]
-
Suboptimal Reaction Conditions: Factors such as concentration, temperature, solvent, and catalyst choice can significantly impact the reaction outcome.[4]
Q2: How does concentration affect the outcome of a cyclization reaction?
Concentration is a critical parameter in cyclization reactions. Generally, performing the reaction under high dilution conditions (typically in the low millimolar range, 1-5 mM) favors the intramolecular cyclization over intermolecular reactions.[1] This is because at low concentrations, the probability of two different molecules encountering each other is significantly reduced, while the proximity of the reactive ends of the same molecule remains unchanged. Conversely, higher concentrations tend to promote the formation of oligomeric side products.[5]
Q3: What is "pseudo-high dilution," and how is it achieved?
Pseudo-high dilution is a technique used to favor intramolecular reactions without requiring large volumes of solvent. This is typically achieved by the slow, controlled addition of the linear precursor to the reaction mixture using a syringe pump.[2][6] This method maintains a very low instantaneous concentration of the reactive species in the reaction vessel, thereby minimizing intermolecular side reactions.
Q4: How do I choose the right solvent for my cyclization reaction?
Solvent choice can significantly influence the rate and selectivity of a cyclization reaction by affecting the conformation of the linear precursor and the solubility of reactants and products.[3][4] There is no single "best" solvent, and the optimal choice is often substrate-dependent. It is advisable to screen a range of solvents with varying polarities. Common solvents for cyclization reactions include dichloromethane (DCM), N,N-dimethylformamide (DMF), and toluene.[3][7]
Q5: What role does the catalyst play, and how should I approach catalyst screening?
In many cyclization reactions, a catalyst is used to promote the desired transformation. The choice of catalyst can dramatically affect the yield and selectivity. For instance, in Nazarov cyclizations, various Lewis or Brønsted acids of differing strengths can be employed.[4] A systematic screening of different catalysts is often necessary to identify the most effective one for a particular substrate.[4]
Troubleshooting Guides
Problem: Low Yield of the Desired Cyclic Product
| Potential Cause | Recommended Solution(s) |
| High levels of oligomers (dimers, trimers, etc.) | Perform the reaction under high dilution conditions (1-5 mM).[1] Utilize the pseudo-high dilution technique by slow addition of the linear precursor.[2][6] Consider on-resin cyclization if applicable, as the solid support can provide a "pseudo-dilution" effect.[2] |
| Unreacted starting material | Increase the reaction temperature or prolong the reaction time.[8] Screen for a more active catalyst or increase the catalyst loading.[4] Ensure all reagents are pure and the reaction is performed under anhydrous conditions if necessary.[8] |
| Formation of unexpected side products | Optimize the reaction temperature; sometimes lowering the temperature can reduce side reactions.[4] Re-evaluate the choice of catalyst and solvent.[4] For peptide cyclizations, consider epimerization as a possible side reaction and use milder coupling reagents or additives like HOAt or HOBt.[2] |
| Poor substrate reactivity | Modify the substrate to reduce steric hindrance if possible. For Nazarov cyclizations, dienones with electron-donating groups at the β-position can be less reactive.[4] |
Problem: Poor Stereoselectivity
| Potential Cause | Recommended Solution(s) |
| Racemization at a stereocenter | Use milder reaction conditions, such as lower temperatures and less harsh catalysts.[4] For peptide cyclizations, select coupling reagents known for low epimerization rates.[3] |
| Lack of facial selectivity during ring closure | Employ a chiral catalyst or a chiral auxiliary on the substrate to direct the stereochemical outcome.[4] |
Experimental Protocols
General Protocol for High-Dilution Cyclization
This protocol describes a general method for performing a cyclization reaction under high-dilution conditions to favor the formation of the intramolecular product.
-
Preparation:
-
Dissolve the linear precursor in a suitable, dry solvent to create a stock solution (e.g., 0.1 M).
-
In a separate reaction vessel equipped with a stirrer, add the bulk of the reaction solvent. The total volume should be calculated to achieve the desired final concentration (e.g., 1-5 mM).
-
If a catalyst is used, add it to the reaction vessel.
-
-
Slow Addition:
-
Using a syringe pump, add the stock solution of the linear precursor to the stirred solvent in the reaction vessel at a slow, constant rate (e.g., over several hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
-
Protocol for On-Resin Peptide Cyclization (Head-to-Tail)
This protocol outlines a general procedure for the on-resin cyclization of a peptide, which is anchored to the solid support via a side chain.
-
Linear Peptide Synthesis:
-
Synthesize the linear peptide on a suitable resin using standard solid-phase peptide synthesis (SPPS) protocols, ensuring the peptide is attached via an amino acid side chain (e.g., Asp, Glu, or Lys).
-
-
Terminal Deprotection:
-
Selectively deprotect the N-terminus (e.g., by removing the Fmoc group with piperidine) and the C-terminus (if protected with an orthogonal protecting group).
-
-
Cyclization:
-
Wash the resin thoroughly with a suitable solvent (e.g., DMF).
-
Swell the resin in the reaction solvent.
-
Add a solution of a coupling reagent (e.g., HATU, PyBOP) and a base (e.g., DIPEA) in the solvent to the resin.
-
Allow the reaction to proceed for 2-24 hours at room temperature.
-
-
Monitoring and Cleavage:
-
Monitor the completion of the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.[9]
-
Once complete, wash the resin extensively.
-
Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA).[9]
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.[9]
-
Visualizations
Caption: A general troubleshooting workflow for addressing low yields in cyclization reactions.
Caption: The competition between intramolecular cyclization and intermolecular polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raj.emorychem.science [raj.emorychem.science]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Removal of Isomers During Synthesis
Welcome to the Technical Support Center for isomer removal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of isomers during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating isomers in a laboratory setting?
The most common and effective methods for isomer separation include chromatography, crystallization, and enzymatic resolution.[1][2] The choice of technique depends on the type of isomers (enantiomers, diastereomers, geometric isomers), the scale of the separation, and the physicochemical properties of the compounds.[3][4]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are powerful for separating a wide range of isomers.[5][6] Chiral stationary phases (CSPs) are often employed for the separation of enantiomers.[7][8]
-
Crystallization: Fractional crystallization is a classical and cost-effective method, particularly for separating diastereomers which have different physical properties such as solubility.[4][9] This can also be applied to enantiomers by first converting them into diastereomeric salts using a chiral resolving agent.[10][11]
-
Enzymatic Resolution: This method utilizes the high stereoselectivity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[1][12]
Q2: How do I choose the most suitable separation technique for my specific mixture of isomers?
Selecting the optimal separation technique requires consideration of several factors:
-
Isomer Type: Diastereomers and geometric (cis/trans) isomers have different physical properties and can often be separated by standard chromatographic methods (like C18 columns) or fractional crystallization.[2][4] Enantiomers, having identical physical properties in an achiral environment, necessitate the use of a chiral selector, either in the form of a chiral stationary phase in chromatography or a chiral resolving agent in crystallization.[8][11]
-
Scale of Separation: For small-scale analytical purposes or purifying limited quantities of material for initial studies, chromatography (HPLC, SFC) is highly efficient.[13] For large-scale industrial production, crystallization is often more economically viable.[1]
-
Compound Properties: The volatility of the compound will determine if Gas Chromatography is a viable option.[6] The solubility of the compound in various solvents is a critical factor for developing a successful crystallization method.[9]
-
Availability of Resources: Access to specialized equipment like SFC or a variety of chiral HPLC columns will influence the available options.[14][15]
Q3: What is Supercritical Fluid Chromatography (SFC) and what are its advantages for isomer separation?
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[14][16] It has emerged as a powerful tool for chiral separations in the pharmaceutical industry.[15]
Advantages of SFC include: [13][14][17]
-
Speed: SFC is typically 3-5 times faster than HPLC.
-
Efficiency: It provides high chromatographic efficiency, leading to better resolution.
-
Cost-Effectiveness: Reduced consumption of organic solvents lowers costs.
-
"Green" Chemistry: The primary use of CO2 makes it a more environmentally friendly option.
-
Versatility: A wide range of chiral stationary phases developed for LC can also be used in SFC.
Troubleshooting Guides
This section provides systematic approaches to address specific issues you may encounter during isomer separation experiments.
Guide 1: Poor Resolution in Chiral HPLC
Problem: My chiral HPLC analysis shows co-eluting peaks, poor resolution (Rs < 1.5), or significant peak tailing, leading to inaccurate determination of enantiomeric excess (ee).[18]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chiral HPLC separation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The choice of CSP is the most critical factor for chiral separation.[19] If you have no prior information, it is highly recommended to screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides).[3][7] |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase.[20] For normal phase chromatography, adjust the type and concentration of the alcohol modifier. For reversed-phase, alter the percentage of the organic solvent (e.g., acetonitrile or methanol). For ionizable compounds, the addition of small amounts of an acid or base (e.g., trifluoroacetic acid or diethylamine) can significantly impact selectivity. |
| Incorrect Flow Rate or Temperature | Chiral separations are often sensitive to temperature and flow rate.[19] Reducing the flow rate can increase the interaction time with the stationary phase and improve resolution.[20] Varying the column temperature can also alter the separation selectivity. |
| Peak Tailing due to Secondary Interactions | Peak tailing can compromise resolution.[21] This is often caused by unwanted interactions between the analyte and the stationary phase, especially with basic compounds. Adding a competing base to the mobile phase can mitigate these interactions. Column contamination can also lead to tailing; flushing the column with a strong solvent is recommended.[19][20] |
Guide 2: Failure to Achieve Separation via Diastereomeric Salt Crystallization
Problem: I have formed diastereomeric salts, but I am unable to separate them through fractional crystallization, or the obtained enantiomeric excess (ee) is very low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diastereomeric salt crystallization.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The success of fractional crystallization hinges on the difference in solubility between the two diastereomers in the chosen solvent.[9] It is crucial to screen a wide variety of solvents and solvent mixtures to find a system where one diastereomer is significantly less soluble than the other.[22] |
| Unfavorable Crystallization Kinetics | If crystallization occurs too rapidly, it can lead to the co-precipitation of both diastereomers, resulting in poor separation.[23][24] To achieve better selectivity, try slowing down the crystallization process by using a slower cooling rate or by setting up the crystallization at a slightly higher temperature. |
| Supersaturation or Low Concentration | If the solution is supersaturated, both diastereomers may crash out of solution. Conversely, if the solution is too dilute, crystallization may not occur at all.[23] Experiment with different concentrations to find the optimal conditions for selective crystallization. |
| Ineffective Resolving Agent | The choice of the chiral resolving agent is critical as it dictates the physicochemical properties of the resulting diastereomeric salts.[10] If separation is not achieved, consider using a different resolving agent. For resolving racemic bases, common choices include tartaric acid derivatives or camphorsulfonic acid.[10] For racemic acids, chiral amines like brucine or (R/S)-1-phenylethylamine are often used.[11] |
Guide 3: Low Enantiomeric Excess in Enzymatic Kinetic Resolution
Problem: My enzymatic resolution is not selective, resulting in a low ee for both the product and the remaining starting material.[18]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enzymatic kinetic resolution.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Enzyme Selectivity | The intrinsic selectivity of the enzyme for one enantiomer over the other (often expressed as the E-value) is paramount.[19] If the selectivity is low, screen different enzymes. For example, various lipases from different sources (e.g., Candida antarctica, Aspergillus niger) can exhibit vastly different selectivities for the same substrate.[12][25] |
| Suboptimal Reaction Conditions | Enzyme activity and selectivity are highly dependent on the reaction conditions.[19] Systematically optimize parameters such as temperature, pH, and the choice of solvent. In the case of lipase-catalyzed acylations, the nature of the acyl donor can also have a significant impact on enantioselectivity.[12] |
| Reaction Progress Past the Optimal Point | In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[26] As the reaction progresses beyond 50% conversion, the enantiomeric excess of the remaining starting material will decrease. It is crucial to monitor the reaction progress and stop it at or near 50% conversion to achieve the best balance of yield and enantiomeric excess for both the product and the unreacted starting material. |
| Enzyme Inhibition or Denaturation | Impurities in the substrate or harsh reaction conditions can inhibit or denature the enzyme, leading to a loss of activity and selectivity. Ensure high purity of the starting materials and operate within the enzyme's known stability range for pH and temperature. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization for the Resolution of a Racemic Amine
This protocol provides a general method for the resolution of a racemic amine using a chiral acid as the resolving agent.
Materials:
-
Racemic amine
-
Chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid)[10]
-
Appropriate solvent (e.g., dichloromethane, ethanol, methanol)[10]
-
Aqueous base solution (e.g., saturated Na₂CO₃)
-
Organic extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous K₂CO₃)
Procedure:
-
Salt Formation: In a flask, dissolve the racemic amine (1 equivalent) and the chiral resolving agent (0.5-1.0 equivalents) in a minimal amount of a suitable solvent.[9][10]
-
Crystallization: Stir the mixture at room temperature. Crystallization may occur over several hours. If no precipitate forms, cooling the solution or slowly adding a non-solvent can induce crystallization.[9]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. This solid is enriched in one diastereomer.[10]
-
Recrystallization (Optional): To improve diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.[9]
-
Liberation of the Enantiomerically Enriched Amine: Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent. Add a base (e.g., saturated Na₂CO₃ solution) to neutralize the chiral acid and liberate the free amine.[10]
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent. Combine the organic extracts, dry over an anhydrous drying agent, and evaporate the solvent to yield the enantiomerically enriched amine.[10]
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC.[10]
Protocol 2: Analytical Chiral HPLC Method Development
This protocol outlines a general approach for developing a chiral HPLC method to determine the enantiomeric purity of a compound.
Materials:
-
Racemic standard of the analyte
-
Enantiomerically enriched sample
-
A selection of chiral HPLC columns (e.g., polysaccharide-based CSPs)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol)
-
Additives (e.g., trifluoroacetic acid, diethylamine)
Procedure:
-
Column and Mobile Phase Screening:
-
Begin by screening several different chiral columns.[19]
-
For each column, test a standard set of mobile phases. A common starting point for normal phase is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). For reversed-phase, use mixtures of water/buffer and acetonitrile or methanol.[7]
-
-
Sample Preparation: Dissolve the racemic standard and the test sample in the mobile phase at a suitable concentration. Filter the samples before injection.[27]
-
Initial Analysis: Inject the racemic standard to determine if the column/mobile phase combination provides any separation of the enantiomers. Identify the retention times for each enantiomer.[27]
-
Method Optimization:
-
If baseline separation is not achieved, systematically adjust the mobile phase composition. Change the ratio of the strong and weak solvents in small increments.[19]
-
If the compound is ionizable, evaluate the effect of adding a small amount of an acidic or basic modifier.[19]
-
Optimize the flow rate and column temperature to improve resolution and peak shape.[19]
-
-
Analysis of Enriched Sample: Once a suitable method is developed, inject the enantiomerically enriched sample to determine its enantiomeric excess by comparing the peak areas of the two enantiomers.[27]
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 4. How can diastereomers be separated class 11 chemistry CBSE [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. selvita.com [selvita.com]
- 15. researchgate.net [researchgate.net]
- 16. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. epruibiotech.com [epruibiotech.com]
- 22. unifr.ch [unifr.ch]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. reddit.com [reddit.com]
- 25. researchgate.net [researchgate.net]
- 26. rsc.org [rsc.org]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of Acetylsalicylic Acid (Aspirin)
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of acetylsalicylic acid (Aspirin).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Aspirin?
A1: The primary degradation pathway for Aspirin (acetylsalicylic acid) is hydrolysis. Its ester linkage is susceptible to cleavage by water, leading to the formation of salicylic acid and acetic acid.[1][2][3][4][5][6] This reaction can be catalyzed by acids, bases, and certain buffer salts.[7]
Q2: What are the optimal storage conditions for solid Aspirin and its solutions?
A2: Solid Aspirin should be stored in a tightly sealed container in a cool, dry, and dark place, ideally between 20°C to 25°C (68°F to 77°F).[8] Exposure to moisture is the most significant factor in its degradation.[2][4][9] For solutions, the choice of solvent is critical. Anhydrous acetonitrile is a preferred solvent for preparing stable stock solutions.[7][10] Aqueous solutions, especially at neutral or alkaline pH, will lead to rapid hydrolysis.[3][11]
Q3: How do pH and temperature affect Aspirin's stability?
A3: Both pH and temperature are critical factors. Aspirin is most stable in a moderately acidic environment (around pH 2.5).[12] Its degradation rate increases significantly in neutral and alkaline conditions (pH > 7).[3][7] Higher temperatures dramatically accelerate the rate of hydrolysis.[2][3][9]
Q4: What are the main degradation products of Aspirin?
A4: The primary degradation products of Aspirin resulting from hydrolysis are salicylic acid and acetic acid.[1][2][3][8] Under certain stress conditions, further degradation products might be observed.
Q5: Which analytical techniques are recommended for stability studies of Aspirin?
A5: High-Performance Liquid Chromatography (HPLC) is a precise method to separate and quantify Aspirin and its degradation product, salicylic acid.[8][12][13][14] A common approach utilizes a C18 column with UV detection.[8][12][15] UV-Vis Spectrophotometry is a simpler and faster alternative that can be used to quantify the salicylic acid byproduct by complexing it with iron (III) chloride to produce a colored complex.[7][13]
Troubleshooting Guide
Issue 1: Inconsistent experimental results or a noticeable loss of Aspirin efficacy over time.
-
Possible Cause: This is a primary indicator of Aspirin degradation. Aspirin readily hydrolyzes, especially in the presence of moisture.[2][4][9]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that solid Aspirin is stored in a tightly sealed container in a dry and cool environment. For solutions, confirm that an appropriate anhydrous solvent was used and that the solution was prepared fresh.[7][8]
-
Analyze for Degradation Products: Use an analytical technique like HPLC or UV-Vis spectrophotometry to quantify the amount of salicylic acid in your sample.[7][8] An increased level of salicylic acid confirms degradation.
-
Control Experimental pH: If working with aqueous solutions, ensure the pH is in the acidic range (around 2.5) to minimize hydrolysis.[12]
-
Issue 2: Observing a vinegar-like smell from the Aspirin container.
-
Possible Cause: The smell of vinegar is due to the formation of acetic acid, a product of Aspirin hydrolysis.[11] This indicates that the Aspirin has been exposed to moisture and has degraded.
-
Troubleshooting Steps:
-
Discard the Reagent: The presence of a noticeable vinegar smell suggests significant degradation. It is best to discard the reagent to ensure the integrity of your experimental results.
-
Review Storage Practices: Re-evaluate your storage procedures to prevent moisture exposure for new batches of Aspirin. Ensure containers are airtight.
-
Issue 3: Difficulty in achieving reproducible results in stability studies.
-
Possible Cause: Inconsistent environmental conditions, sample preparation, or analytical methodology can lead to poor reproducibility.
-
Troubleshooting Steps:
-
Standardize Environmental Controls: Strictly control temperature and humidity during your experiments.
-
Uniform Sample Preparation: Use a consistent procedure for sample preparation, including the same solvent and a fixed time between preparation and analysis.
-
Method Validation: Ensure your analytical method (e.g., HPLC) is properly validated for linearity, precision, accuracy, and specificity.
-
Quantitative Data from Forced Degradation Studies
The following table summarizes the percentage of Aspirin degradation under various stress conditions as reported in the literature. These studies are crucial for developing stability-indicating analytical methods.
| Stress Condition | % Degradation of Aspirin | Reference |
| Acid Hydrolysis (e.g., 0.1 N HCl) | 32.63% | [16] |
| Base Hydrolysis (e.g., 0.1 N NaOH) | 10.17% to >50% | [16][17] |
| Oxidative (e.g., 3% H₂O₂) | 15.48% | [16] |
| Thermal (Dry Heat) | 0.37% | [16] |
| Photolytic | 0.2% | [18] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Aspirin
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of Aspirin under various stress conditions.
-
Materials and Reagents:
-
Aspirin reference standard and sample
-
HPLC grade acetonitrile, methanol, and water
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
-
3% Hydrogen peroxide
-
C18 HPLC column
-
-
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of Aspirin in 0.1 N HCl and heat it (e.g., at 60°C for 6 hours).[19] Cool the solution and neutralize it before analysis.
-
Base Hydrolysis: Dissolve Aspirin in 0.1 N NaOH and keep it at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat an Aspirin solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid Aspirin powder to dry heat in an oven (e.g., at 80°C for 32 hours).[8][20]
-
Photolytic Degradation: Expose an Aspirin solution or solid powder to UV light in a stability chamber.[8][18]
-
-
Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of Aspirin in the stressed sample to that of an unstressed control sample.
-
Protocol 2: HPLC Method for Aspirin and Salicylic Acid Quantification
This protocol provides a general HPLC method for the separation and quantification of Aspirin and its primary degradation product, salicylic acid.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the Aspirin sample in the mobile phase or a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Data Analysis:
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Identify and quantify the peaks for Aspirin and salicylic acid based on their retention times compared to standards.
-
Visualizations
Caption: Primary degradation pathway of Aspirin via hydrolysis.
Caption: General workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. journaljpri.com [journaljpri.com]
- 3. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]
- 4. researchgate.net [researchgate.net]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. japer.in [japer.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aspirin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture stability indicating HPLC method - Int J Pharm Chem Anal [ijpca.org]
- 15. ijpca.org [ijpca.org]
- 16. journaljpri.com [journaljpri.com]
- 17. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. jpionline.org [jpionline.org]
- 20. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Hydrolysis of Pyrazole Esters
Welcome to the technical support center for the hydrolysis of pyrazole esters. This resource is designed for researchers, scientists, and professionals in drug development who are working with these compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the challenges associated with this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole ester hydrolyzing prematurely during my experiment or biological assay?
A1: Pyrazole esters are often susceptible to rapid hydrolysis, especially in aqueous buffers with a basic pH.[1][2][3] For instance, some pyrazolyl benzoic acid ester derivatives have been observed to degrade rapidly in a pH 8 buffer, with half-lives as short as 1-2 hours.[1][3] This instability can be a significant issue in biological assays that require physiological pH.
Q2: I'm observing a low yield or incomplete reaction in my pyrazole ester hydrolysis. What are the common causes?
A2: Low yields in pyrazole ester hydrolysis can stem from several factors:
-
Steric Hindrance: Bulky groups near the ester functionality can significantly slow down or prevent hydrolysis, often requiring harsh reaction conditions such as high temperatures and strong bases to proceed.[4]
-
Purity of Starting Materials: Impurities in your pyrazole ester can lead to side reactions, reducing the overall yield.[5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical. For example, using an alcoholic solvent like methanol can lead to transesterification instead of hydrolysis.[6]
-
Incomplete Cyclization: If the pyrazole ring itself was not properly formed in a previous step, this can lead to a complex mixture and lower the yield of the desired carboxylic acid.[5]
Q3: How can I improve the regioselectivity if I am forming isomeric products?
A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines during the synthesis of the pyrazole core, which precedes hydrolysis.[5][7] The initial nucleophilic attack of the hydrazine can occur at two different carbonyl carbons, leading to different pyrazole products. To control this, you may need to modify the reaction conditions of the pyrazole synthesis, such as solvent and temperature, to favor the formation of the desired regioisomer before proceeding to the hydrolysis step.[7]
Q4: Which base is better for pyrazole ester hydrolysis, LiOH or NaOH?
A4: While both are commonly used, lithium hydroxide (LiOH) is often preferred, particularly when using a THF/water co-solvent system.[6][8] The lithium cation is thought to coordinate with the carbonyl oxygen of the ester, increasing its electrophilicity and thus the rate of saponification.[6] This can lead to higher yields and faster reaction times compared to NaOH under the same conditions.[9]
Q5: Can I prevent the hydrolysis of my pyrazole ester if I need it to be stable for a specific application?
A5: Yes, the stability of a pyrazole ester can be enhanced through structural modification. A common strategy is to introduce bulky substituents at the ortho positions of an aryl ring attached to the ester group. This steric hindrance can effectively shield the ester from nucleophilic attack by water or hydroxide ions.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrazole Carboxylic Acid
This guide provides a systematic approach to troubleshooting low yields in your hydrolysis reaction.
Issue 2: Product Instability in Aqueous Buffer
If your purified pyrazole ester is degrading in a biological assay buffer, consider the following:
| Possible Cause | Troubleshooting Step |
| High pH of Buffer | Pyrazole esters are known to be unstable at basic pH.[1][3] If possible, lower the pH of the buffer. |
| Inherent Instability | The pyrazole ester itself may be inherently unstable. Consider synthesizing an analog with increased stability. |
| Structural Modification | Introduce bulky ortho-substituents on an adjacent aryl ring to sterically hinder the ester from hydrolysis.[1] |
| Ester Isosteres | Replace the ester with a more stable functional group, such as an amide or an alkene, if the application allows.[1] |
Quantitative Data Summary
The hydrolytic stability of pyrazole esters is highly dependent on their structure. The following table summarizes the half-life of various pyrazole ester derivatives in a pH 8 buffer, demonstrating the impact of structural modifications on stability.
| Compound | Structure | Half-life (t½) at pH 8 (minutes) |
| Hit Compound 1 | Pyrazolyl benzoic acid ester derivative | ~60 - 120[1] |
| Hit Compound 2 | Pyrazolyl benzoic acid ester derivative | ~60 - 120[1] |
| Compound 7e | Modified pyrazole ester | 450[2] |
| Compound 10a | 3-substituted pyrazolyl ester | 900[2] |
Data sourced from a study on allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.[1][2]
Experimental Protocols
Protocol 1: Standard Saponification of a Pyrazole-5-carboxylate Ester
This protocol details a general method for the hydrolysis of a pyrazole ester to the corresponding carboxylic acid using lithium hydroxide.
Materials:
-
Pyrazole-5-carboxylate ester (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)[10]
-
Tetrahydrofuran (THF) and Water (co-solvent system, e.g., 3:1 ratio)[10]
-
Hydrochloric acid (HCl), 1M solution[10]
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water.[10]
-
Add the base (LiOH is often preferred, 1.5 - 3.0 eq) to the solution.[6][10]
-
Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to a pH of 2-3 by the slow addition of 1M HCl. This will protonate the carboxylate salt to form the carboxylic acid.[10]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify the product by recrystallization or flash column chromatography on silica gel as needed.
Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of an ester in the presence of a base, such as hydroxide, proceeds through a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The hydroxide ion (a strong nucleophile) attacks the electrophilic carbonyl carbon of the pyrazole ester. This forms a tetrahedral intermediate.[8]
-
Elimination: The tetrahedral intermediate collapses, and the alkoxide group (⁻OR') is eliminated as a leaving group, reforming the carbonyl group and yielding a carboxylic acid.[8]
-
Acid-Base Reaction: In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the alkoxide or another hydroxide ion to form a carboxylate salt. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[8]
-
Workup: An acidic workup is required in a separate step to protonate the carboxylate and isolate the final carboxylic acid product.
References
- 1. rsc.org [rsc.org]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Cost-Effective Routes for Large-Scale Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in large-scale production.
Troubleshooting Guides
Issue: Low Yield of Recombinant Protein
Question: We are experiencing significantly lower than expected yields of our recombinant protein during large-scale production in E. coli. What are the common causes and how can we troubleshoot this?
Answer: Low recombinant protein yield is a frequent challenge. The issue can stem from several factors related to the expression vector, host strain, or culture conditions.[1] Here’s a systematic approach to troubleshooting:
-
Vector and Gene Sequence Optimization:
-
Codon Usage: Ensure the codon usage of your gene is optimized for E. coli. Rare codons can slow down or terminate translation, leading to truncated or non-functional proteins.[2]
-
Promoter Strength: A very strong promoter can lead to the rapid accumulation of protein, overwhelming the cell's machinery and leading to the formation of insoluble inclusion bodies.[1][3] Consider using a weaker or more tightly regulated promoter.
-
mRNA Stability: A high GC content at the 5' end of the mRNA can hinder translation.[2]
-
-
Host Strain Selection:
-
Different E. coli strains have varying capacities for protein expression. Strains engineered to supplement rare tRNAs or with reduced protease activity can significantly improve yields.
-
-
Culture Conditions Optimization:
-
Induction Time and Inducer Concentration: Inducing protein expression during the mid-logarithmic growth phase is often optimal.[4] Experiment with a range of inducer concentrations (e.g., IPTG) as high concentrations can sometimes be toxic to the cells.[3]
-
Temperature: Lowering the induction temperature (e.g., from 37°C to 18-30°C) can slow down protein synthesis, promoting proper folding and increasing the yield of soluble protein.[1][3][4]
-
Media Composition: Ensure the culture medium is not depleted of essential nutrients. A richer medium or a fed-batch strategy can support higher cell densities and protein production.[1]
-
Experimental Protocol: Time Course of Protein Expression
To identify the optimal induction time and duration, perform an expression time course:
-
Inoculate a fresh colony into a starter culture and grow overnight.
-
Dilute the overnight culture 1:100 into fresh medium.
-
Monitor cell growth by measuring the optical density at 600 nm (OD600).
-
Once the culture reaches mid-log phase (OD600 of ~0.6-0.8), add the inducer.
-
Collect 1 mL samples at various time points post-induction (e.g., 1, 2, 4, 6, and overnight).
-
Lyse the cells from each sample and analyze the protein expression levels via SDS-PAGE to determine the time point with the highest yield of your target protein.[2]
Issue: Protein Insolubility and Inclusion Body Formation
Question: Our expressed protein is forming insoluble aggregates (inclusion bodies). How can we improve its solubility?
Answer: Inclusion bodies are dense aggregates of misfolded protein that are common in bacterial expression systems.[1] Strategies to enhance solubility focus on optimizing expression conditions and protein engineering:
-
Lower Expression Temperature: As with improving yield, reducing the temperature after induction slows down protein synthesis, giving the polypeptide chain more time to fold correctly.[1][4]
-
Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag (e.g., Maltose Binding Protein (MBP) or Glutathione S-transferase (GST)) to your protein of interest can improve its solubility.
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of proteins. Co-expressing chaperones that are compatible with your protein can prevent aggregation.
-
Refolding from Inclusion Bodies: If optimizing expression conditions is unsuccessful, inclusion bodies can be isolated, solubilized using denaturants (e.g., urea or guanidine hydrochloride), and then refolded into their active conformation. This process, however, can be complex and may result in low recovery of active protein.[1]
Frequently Asked Questions (FAQs)
Upstream Processing
Q1: What are the most cost-effective strategies for scaling up cell culture?
A1: For large-scale cell culture, several strategies can enhance cost-effectiveness:
-
Suspension Cultures: These require less laboratory space per cell yield and are straightforward to scale up in bioreactors.[5]
-
Multi-layer Cell Factories: These systems increase the surface area for adherent cell growth in a compact footprint, leading to higher productivity.[6][7]
-
Perfusion Bioreactors: Hollow-fiber bioreactors, a type of perfusion system, allow for high cell densities and continuous protein production over extended periods (up to 100 days or more), which can be more cost-effective for certain applications by reducing media usage compared to some other perfusion systems.[8]
-
Single-Use Bioreactors: For production volumes typically under 5000L, single-use systems can reduce costs by eliminating cleaning and validation steps, allowing for faster product changeovers.[9]
Q2: How can we reduce the high cost of viral vector production?
A2: Viral vector manufacturing is a significant cost driver in cell and gene therapies.[10] Key cost-reduction strategies include:
-
Addressing Plasmid DNA (pDNA) Costs: pDNA is a major upstream expense.[10][11] Shifting from transient transfection to stable producer cell lines can eliminate the need for large-scale pDNA production after the initial cell line development.[10]
-
Optimizing Upstream Processing: Utilizing modern bioreactors can reduce labor costs and facility footprint while enabling more consistent vector yields through better process control.[10]
-
Improving Downstream Processing: Developing more efficient purification methods is crucial as downstream processing can be a major cost contributor.
Downstream Processing
Q3: Downstream processing is a major bottleneck and expense in our workflow. What are the key strategies for cost reduction?
A3: Downstream processing can account for over 80% of total production costs in biopharmaceutical manufacturing.[12][13] Minor adjustments can lead to significant savings.[12] Key strategies include:
-
Process Intensification and Continuous Manufacturing: Continuous manufacturing reduces production time, lowers inventory costs, and improves product quality through real-time monitoring.[14][15][16]
-
Chromatography Optimization:
-
Resin Selection and Bed Height: Using chromatography resins with higher binding capacities and optimizing bed height can lead to significant cost savings and improved throughput. For instance, reducing bed height from 20 cm to 10 cm could achieve up to a 50% cost reduction in some cases.
-
Alternatives to Protein A Chromatography: While effective, Protein A affinity chromatography is an expensive step in monoclonal antibody (mAb) purification.[17] Exploring alternatives like continuous precipitation-filtration can reduce costs.[18]
-
-
Buffer Management: Optimizing buffer preparation and management, for instance through inline buffer formulation systems, can increase operational efficiency.[12][19]
-
Adoption of Single-Use Technologies: Single-use chromatography columns and other disposable components can reduce the need for extensive cleaning and validation, saving time and resources.[19]
Q4: What is the "platform process" for monoclonal antibody (mAb) purification and how does it contribute to cost-effectiveness?
A4: The platform process for mAbs is a standardized approach to downstream processing that is applied to multiple antibody products with minimal modification.[17] A typical platform consists of:
-
Cell Harvest and Clarification: Removal of cells and debris.
-
Capture Step: Highly selective capture of the mAb, most commonly using Protein A affinity chromatography.[17]
-
Polishing Steps: Removal of remaining impurities like host cell proteins, DNA, and aggregates, often using ion-exchange and/or hydrophobic interaction chromatography.
-
Viral Inactivation and Filtration: Ensuring the safety of the final product.
The use of a platform process significantly reduces process development time and costs for new mAb candidates, as the purification strategy is largely pre-defined.[20]
Data Presentation
Table 1: Comparison of Manufacturing Strategies and Potential Cost Savings
| Strategy | Description | Potential Cost Reduction | Key Considerations |
| Continuous Manufacturing | Uninterrupted production flow from raw materials to finished product.[14] | Up to 35% for 100-500kg annual mAb production compared to batch processing.[21] | High initial setup costs, requires advanced process analytical technology.[14] |
| Single-Use Technologies | Disposable equipment for bioreactors, chromatography, etc. | Reduces cleaning and validation costs, faster turnaround. | Cost-effective for lower volumes (typically < 5000L).[9] |
| Stable Producer Cell Lines (for Viral Vectors) | Engineered cells that stably produce viral components. | Up to 50% reduction in upstream costs by eliminating the need for large-scale plasmid DNA.[22] | Significant upfront investment in cell line development.[10] |
| Downstream Process Optimization (Chromatography) | Optimizing resin choice, bed height, and buffer management. | Reducing chromatography column bed height can lead to up to 50% cost savings in that step. | Requires careful process development and validation. |
Mandatory Visualizations
Caption: A generalized workflow for large-scale biopharmaceutical production.
Caption: A logical diagram for troubleshooting low protein yield.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. goldbio.com [goldbio.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 6. Multi-layers Cell Factory – The Ultimate FAQ Guide_FDCELL [fdcell.com]
- 7. atlantisbioscience.com [atlantisbioscience.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. Increasing Biopharmaceutical Manufacturing Downstream Process Efficiencies [bioprocessonline.com]
- 13. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 14. Innovations in Drug Manufacturing Driving Down Costs [eaststreetpharmacy.com]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Innovative, More Cost-Effective Method to Make Drugs | Lab Manager [labmanager.com]
- 17. Downstream process development strategies for effective bioprocesses: Trends, progress, and combinatorial approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gcgh.grandchallenges.org [gcgh.grandchallenges.org]
- 19. biopharminternational.com [biopharminternational.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. dovepress.com [dovepress.com]
- 22. genezen.com [genezen.com]
Technical Support Center: Phase-Transfer Catalysis in Oxidation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing phase-transfer catalysis (PTC) in the oxidation step of chemical synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during phase-transfer catalyzed oxidation reactions.
Issue 1: Low or No Product Yield
Q: My PTC oxidation reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a PTC oxidation reaction can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Steps:
-
Verify Catalyst Activity: The phase-transfer catalyst is the heart of the reaction. Ensure its activity is not compromised.
-
Catalyst Selection: Is the chosen catalyst appropriate for your specific reaction? The lipophilicity of the catalyst, determined by the length of its alkyl chains, plays a critical role. For instance, in the oxidation of benzaldehydes, tetrabutylphosphonium bromide (TBPB) has been shown to give higher yields compared to tetrabutylammonium bromide (TBAB) or cetyltrimethylammonium bromide (CTMAB).[1]
-
Catalyst Decomposition: Quaternary ammonium salts can be susceptible to degradation, especially at elevated temperatures or in the presence of strong bases, through a process called Hofmann elimination.[2] If the reaction is run at high temperatures (e.g., > 100 °C), consider using more thermally stable phosphonium salts.[3]
-
Catalyst Poisoning: Certain anions, particularly highly polarizable ones like iodide, can strongly pair with the catalyst's cation, hindering its ability to transport the desired oxidant anion.[4] If your reaction generates such species, consider a catalyst less prone to poisoning or modify the reaction to avoid their formation.
-
-
Optimize Reaction Conditions: The interplay of solvent, temperature, and concentration is critical for reaction success.
-
Solvent Effects: The polarity of the organic solvent influences the solubility of the catalyst-oxidant ion pair and can significantly impact the reaction rate and yield.[1] For example, in the oxidation of benzaldehydes, ethyl acetate, being more polar, has been observed to give higher yields than toluene.[1] Experiment with a range of solvents with varying polarities to find the optimal medium for your specific substrate and oxidant.
-
Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or the formation of side products.[5] Monitor the reaction at different temperatures to find the optimal balance between reaction speed and selectivity.
-
Concentration of Reactants: The concentration of both the substrate and the oxidizing agent can influence the reaction kinetics. Ensure that the stoichiometry is correct and consider varying the concentration to see its effect on the yield.
-
-
Address Mass Transfer Limitations: Efficient mixing is crucial for maximizing the interfacial area between the aqueous and organic phases, which is where the catalytic transfer occurs.
-
Investigate the Aqueous Phase: The composition of the aqueous phase can have a profound effect on the reaction.
-
Presence of Water: While PTC is often lauded for its compatibility with aqueous systems, the amount of water can be a critical parameter. In some cases, reducing the amount of water can increase the concentration of the active oxidant in the aqueous phase and enhance the reaction rate.
-
Issue 2: Formation of Stable Emulsions
Q: My reaction mixture has formed a stable emulsion, and I'm having difficulty with phase separation and product workup. What can I do?
A: Emulsion formation is a common issue in liquid-liquid PTC systems, primarily due to the surfactant-like properties of the phase-transfer catalyst.
Troubleshooting Steps:
-
Modify Agitation:
-
Reduce Stirring Speed: High-speed, high-shear mixing can promote the formation of fine droplets that are difficult to coalesce. Reduce the stirring speed to a level that still ensures adequate mixing but minimizes emulsification.
-
-
Alter the Aqueous Phase:
-
Increase Ionic Strength: Adding a saturated solution of an inert salt, such as sodium chloride (brine) or sodium sulfate, can help to break emulsions by increasing the polarity of the aqueous phase and forcing the organic components out of solution.
-
-
Change the Solvent:
-
Solvent Selection: Some organic solvents are more prone to forming emulsions than others. If you are using a solvent like dichloromethane, consider switching to a less-emulsion-promoting solvent like toluene or hexane.
-
-
Optimize Catalyst Concentration:
-
Reduce Catalyst Loading: While a sufficient amount of catalyst is necessary for the reaction to proceed, an excess can exacerbate emulsion problems. Try reducing the catalyst concentration to the minimum effective level.
-
-
Post-Reaction Emulsion Breaking:
-
Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes help to break the emulsion.
-
Addition of a Different Solvent: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion and facilitate phase separation.
-
FAQs (Frequently Asked Questions)
Q1: What are the most common types of phase-transfer catalysts used in oxidation reactions?
A1: The most common phase-transfer catalysts are quaternary ammonium and phosphonium salts.[7] Examples include tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), methyltrioctylammonium chloride (Aliquat 336), and tetrabutylphosphonium bromide (TBPB).[1] Crown ethers are also used, particularly for solubilizing inorganic salts in nonpolar solvents.[5]
Q2: How do I choose the right phase-transfer catalyst for my oxidation reaction?
A2: The choice of catalyst depends on several factors, including the nature of the oxidant, the substrate, the solvent, and the reaction temperature. A good starting point is to consider the lipophilicity of the catalyst. For many reactions, a catalyst with a moderate number of carbon atoms (e.g., tetrabutylammonium or tetrabutylphosphonium salts) is effective. For reactions requiring higher temperatures, phosphonium salts are generally more stable than ammonium salts.[3] It is often beneficial to screen a small number of different catalysts to find the optimal one for your specific system.
Q3: Can I reuse my phase-transfer catalyst?
A3: In many cases, yes. The ability to recycle the catalyst is one of the advantages of PTC. After the reaction, the catalyst can often be recovered from the organic phase and reused. However, the stability of the catalyst under the reaction conditions should be considered, as some degradation may occur over multiple cycles.
Q4: What are some "green" aspects of using phase-transfer catalysis in oxidation?
A4: PTC is often considered a green chemistry technique for several reasons. It can reduce or eliminate the need for hazardous and expensive organic solvents by allowing the use of water as a solvent.[7] Reactions can often be carried out under milder conditions, reducing energy consumption. Additionally, PTC can lead to higher yields and fewer byproducts, minimizing waste generation.[8]
Data Presentation
The following tables summarize quantitative data from various studies on phase-transfer catalyzed oxidation reactions, providing a basis for comparison of different catalysts and conditions.
Table 1: Comparison of Catalysts in the Oxidation of Benzaldehyde to Benzoic Acid [1]
| Catalyst | Solvent | Yield (%) |
| TBPB | Ethyl Acetate | 95 |
| TBAB | Ethyl Acetate | 92 |
| TBAHS | Ethyl Acetate | 90 |
| CTMAB | Ethyl Acetate | 88 |
| TBPB | Toluene | 91 |
| TBAB | Toluene | 89 |
| TBAHS | Toluene | 87 |
| CTMAB | Toluene | 85 |
Table 2: Oxidation of Benzyl Alcohol to Benzaldehyde using a Pt@CHs Catalyst [9]
| Entry | Base | Solvent | Time (h) | Conversion (%) | Yield (%) |
| 1 | - | Toluene | 3 | 99 | 99 |
| 2 | K₂CO₃ | Toluene | 3 | 99 | 99 |
| 3 | Na₂CO₃ | Toluene | 3 | 99 | 99 |
| 4 | Cs₂CO₃ | Toluene | 3 | 99 | 99 |
| 5 | K₂CO₃ | Water | 3 | 25 | 25 |
| 6 | K₂CO₃ | Acetonitrile | 3 | 55 | 55 |
Table 3: Comparison of Catalyst Systems in the Oxidation of Benzyl Alcohol [10]
| Catalyst System | Oxidant | Solvent | Time (h) | Yield (%) |
| FeCl₃/BHDC | H₂O₂ | - | 0.17 | 98 |
| Cu(OAc)₂/TEMPO | O₂ | Acetonitrile | 24 | 85 |
| Pd(OAc)₂/Pyridine | O₂ | Toluene | 24 | 95 |
| RuCl₃/Oxone | Oxone | Acetonitrile/Water | 1 | 92 |
Experimental Protocols
This section provides detailed methodologies for key phase-transfer catalyzed oxidation reactions.
Protocol 1: Oxidation of Cyclohexene to Adipic Acid[11][12][13]
Materials:
-
Cyclohexene
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Potassium bisulfate (KHSO₄)
-
Aliquat 336 (or another suitable phase-transfer catalyst)
-
50 mL round-bottom flask
-
Stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Buchner funnel and filter flask
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Preparation of the Catalyst Solution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add sodium tungstate dihydrate (0.5 g), 30% hydrogen peroxide (15 mL), and potassium bisulfate (0.4 g).
-
Addition of Reactants: To the stirred slurry, add a solution of cyclohexene (2.0 g) in Aliquat 336 (0.25 g).
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux with vigorous stirring. The two-phase system will gradually become a single phase as the reaction progresses. Monitor the reaction by TLC or GC until the cyclohexene is consumed (typically 1-2 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. c. If two phases are present, separate them. The aqueous phase contains the product. d. Wash the organic phase (if any) with a small amount of water and combine the aqueous layers. e. Concentrate the aqueous solution by heating to about one-third of its original volume. f. Cool the concentrated solution in an ice bath. g. Carefully acidify the solution with concentrated HCl to pH 1-2. Adipic acid will precipitate as a white solid.
-
Isolation and Purification: a. Collect the solid product by vacuum filtration using a Buchner funnel. b. Wash the solid with a small amount of cold water. c. Recrystallize the crude adipic acid from a minimal amount of hot water to obtain the pure product. d. Dry the crystals, determine the melting point, and calculate the yield.
Protocol 2: Oxidation of Toluene to Benzoic Acid using Potassium Permanganate[14][15][16]
Materials:
-
Toluene
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide (TBAB) or another suitable PTC
-
Sodium bisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Separatory funnel
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine toluene (5 mL), water (100 mL), potassium permanganate (8 g), and TBAB (0.5 g).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction is typically complete in 2-3 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Add a saturated solution of sodium bisulfite portion-wise until the brown MnO₂ is dissolved and the solution becomes colorless. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with a small portion of an organic solvent (e.g., dichloromethane) to recover any remaining product. Combine the organic layers. e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: a. Remove the solvent from the organic phase by rotary evaporation to yield crude benzoic acid. b. The crude product can be purified by recrystallization from hot water.
Mandatory Visualization
Troubleshooting Workflow for Low Yield in PTC Oxidation
References
- 1. chemijournal.com [chemijournal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. iajpr.com [iajpr.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Phase transfer catalysis | PPTX [slideshare.net]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants [frontiersin.org]
Technical Support Center: Addressing Solubility Challenges in Experimental Research
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data to support your work.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you might encounter and provides step-by-step solutions.
Issue 1: A compound that was dissolved in an organic solvent (like DMSO) precipitates when diluted into an aqueous buffer.
-
Q: What is happening when my compound crashes out of solution upon aqueous dilution? A: This is a common phenomenon for hydrophobic compounds.[1] A concentrated stock solution in a potent organic solvent like DMSO can hold more of the compound than the final, predominantly aqueous solution can. When you dilute the stock, the solvent environment abruptly changes to one where the compound's solubility is much lower, causing it to precipitate.[1]
-
Q: How can I prevent this precipitation? A: You can try several approaches:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[2] Add the stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing.[1] This rapid dispersion helps to avoid localized high concentrations that can initiate precipitation.[1] Pre-warming the aqueous buffer to 37°C can also help.[1]
-
Decrease the Final Concentration: The simplest solution may be to lower the final working concentration of your compound to a level below its solubility limit in the final aqueous medium.[1]
-
Use a Co-solvent: Maintain a small percentage of the initial organic solvent (e.g., 1-5% DMSO) in your final aqueous solution.[1] However, always be mindful of the potential toxicity or confounding effects of the co-solvent in your specific experimental model, particularly in cell-based assays.[1]
-
Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly increase solubility. For weakly acidic compounds, increasing the pH above their pKa will enhance solubility, while for weakly basic compounds, lowering the pH below their pKa is effective.[2][3][4]
-
Issue 2: A compound is poorly soluble in all common, biocompatible solvents.
-
Q: My compound won't dissolve sufficiently in water, PBS, ethanol, or DMSO. What are my options? A: When dealing with very poorly soluble compounds, more advanced formulation strategies are necessary. Over 40% of new chemical entities are practically insoluble in water, making this a significant challenge.[5]
-
Solid Dispersions: This technique disperses the drug in an inert, water-soluble carrier at a solid state.[5] The drug can be dispersed molecularly or as amorphous or crystalline particles.[6] This method can reduce drug particle size, improve wettability, and decrease crystallinity, all of which enhance dissolution.[5] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[5]
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size of a drug increases its surface area-to-volume ratio, which in turn increases the dissolution rate.[5] Techniques like micronization (using jet mills) or creating nanosuspensions can be employed.[5]
-
Use of Surfactants: Surfactants can increase the solubility of poorly water-soluble drugs by forming micelles, a phenomenon known as micellar solubilization.[7] Common surfactants used in formulations include Tween-80 and Sodium Lauryl Sulphate.
-
Complexation: Cyclodextrins are often used to form inclusion complexes with hydrophobic drugs. The drug molecule fits into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility.
-
Issue 3: The solubility of my compound is inconsistent between experiments.
-
Q: Why am I getting variable results for my compound's solubility? A: Inconsistent solubility can stem from several factors:
-
Temperature Fluctuations: The solubility of most solid compounds increases with temperature.[7][8][9][10] Ensure your experiments are conducted at a consistent, controlled temperature.
-
pH Variations: For ionizable compounds, even small shifts in the pH of your buffer can lead to significant changes in solubility.[7] Always prepare buffers carefully and verify the pH.
-
Purity of the Compound and Solvent: Impurities in either the compound or the solvent can affect solubility.[7] Use high-purity reagents whenever possible.
-
Equilibration Time: It is crucial to allow sufficient time for the solution to become fully saturated. For some compounds, this can take 24 hours or longer.[11] Insufficient equilibration time will lead to an underestimation of solubility.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the difference between kinetic and thermodynamic solubility? A1:
-
Kinetic solubility is typically measured by dissolving a compound from a high-concentration DMSO stock into an aqueous buffer and determining the concentration at which it starts to precipitate. This method is fast and suitable for high-throughput screening in early drug discovery.[12][13]
-
Thermodynamic solubility is the equilibrium solubility of a compound in a saturated solution, where the solid compound is in equilibrium with the dissolved compound.[12] This measurement requires longer incubation times (often 24 hours or more) and is more relevant for lead optimization and formulation development.[12][13]
-
-
Q2: How does pH affect the solubility of a compound? A2: The solubility of ionizable compounds is highly dependent on the pH of the solution. For a weakly acidic compound, its solubility increases as the pH rises above its pKa due to the formation of the more soluble anionic form. Conversely, for a weakly basic compound, solubility increases as the pH drops below its pKa because of the formation of the more soluble cationic form.[3][4]
-
Q3: What are Hansen Solubility Parameters (HSP)? A3: Hansen Solubility Parameters are a method for predicting if one material will dissolve in another. Each molecule is assigned three parameters: one for dispersion forces (δD), one for polar forces (δP), and one for hydrogen bonding (δH).[14] The principle is that "like dissolves like," meaning that substances with similar HSP values are more likely to be soluble in each other.[14] This can be particularly useful for finding suitable solvents or solvent blends for polymers and other complex molecules.[15][16]
-
Q4: Can mixing two "bad" solvents create a "good" solvent? A4: Yes, this is a key insight from Hansen Solubility Parameters. Two different solvents that are individually poor at dissolving a particular compound can be mixed to create a blend that is a good solvent. This occurs when the HSP of the blend is closer to the HSP of the compound than either of the individual solvents.[16][17]
Data Presentation: Solubility of Common APIs
The following tables provide quantitative solubility data for several common Active Pharmaceutical Ingredients (APIs) in various solvents and conditions.
Table 1: Solubility of Furosemide in Various Solvents
| Solvent | Solubility | Notes |
| Water | Practically insoluble, especially at acidic to neutral pH.[6][16] Solubility is ~6 mg/L.[11] | Solubility is highly pH-dependent.[16] |
| Aqueous Buffer (pH 7.2) | ~0.5 mg/mL (in a 1:1 DMSO:PBS solution)[8] | |
| Ethanol | ~10 mg/mL[8] | Slightly soluble.[6] |
| DMSO | ~30 mg/mL[8] | Soluble.[6] |
| Dimethylformamide (DMF) | ~30 mg/mL[8] | Soluble.[9] |
| Acetone | 50 mg/mL[6] | Soluble.[9] |
| Methanol | 50 mg/mL (with heat)[6] | Soluble.[9] |
| Alkali Hydroxides | Soluble[6][9] |
Table 2: Solubility of Ibuprofen in Ethanol-Water Mixtures
| Ethanol Concentration (% w/w) | Solubility at 10°C (g/g solvent) | Solubility at 25°C (g/g solvent) | Solubility at 40°C (g/g solvent) |
| 0 (Pure Water) | Very low (~50 ppm)[18] | Very low (~50 ppm)[18] | Very low (~50 ppm)[18] |
| 100 (Pure Ethanol) | 0.59[5] | - | 2.15[5] |
Note: The solubility of ibuprofen in water-ethanol mixtures generally decreases with increasing water content. However, at 25°C and 40°C, a slight initial increase in solubility may be observed with a small addition of water before it decreases.[5]
Table 3: Solubility of Naproxen in Common Solvents
| Solvent | Solubility |
| Water | Low, ~3.02 x 10⁻⁴ M at 300K[19] |
| PBS (pH 7.2) | ~1 mg/mL |
| Ethanol | ~55 mg/mL |
| DMSO | ~24 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Acetone | Highest solubility among tested organic solvents[2] |
| Ethyl Acetate | Higher than DCM and Acetonitrile[2] |
| Dichloromethane (DCM) | Lower than Acetone and Ethyl Acetate[2] |
| Acetonitrile | Lowest solubility among tested organic solvents[2] |
Table 4: Solubility of Paracetamol in Propylene Glycol (PG) - Water Mixtures
| Propylene Glycol Concentration (% w/w) | Solubility at 25°C | Solubility at 30°C |
| 0 (Pure Water) | Low | Low |
| 70 | Maximum solvation observed[3] | Maximum solvation observed[3] |
| 100 (Pure PG) | Greater than in water[3] | Greater than in water[3] |
Note: The solubility of paracetamol increases with both increasing temperature and the proportion of propylene glycol in the mixture.[3]
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
Test compound (solid)
-
Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Analytical equipment for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid test compound to a glass vial. This is to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in an incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This is often 24-48 hours, but may be longer for some compounds.[11][13]
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Protocol 2: Solvent Evaporation Method for Preparing Solid Dispersions
This is a common method for preparing solid dispersions to enhance the solubility of poorly water-soluble drugs.
Materials:
-
Poorly soluble drug
-
Water-soluble carrier (e.g., Polyethylene Glycol 4000, Polyvinylpyrrolidone K30)
-
Common organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Beaker or flask
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
Procedure:
-
Weigh the desired amounts of the drug and the carrier.
-
Dissolve both the drug and the carrier in a common volatile solvent in a beaker or flask.[5] Stir until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator or by placing the solution in a vacuum oven at a controlled temperature.[5]
-
Continue the evaporation process until a clear, solvent-free film is formed and the solid mass reaches a constant weight.[5][6]
-
The resulting solid mass is the solid dispersion. Scrape the solid from the container.
-
To obtain a uniform particle size, crush, pulverize, and sieve the solid dispersion.[5][6]
Mandatory Visualizations
The following diagrams illustrate common workflows and logical relationships in addressing solubility issues.
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Caption: A decision tree to guide the selection of an appropriate solubility enhancement technique.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. search.informit.org [search.informit.org]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Solubility Prediction of Paracetamol in Water–Ethanol–Propylene Glycol Mixtures at 25 and 30 °C Using Practical Approaches [jstage.jst.go.jp]
Validation & Comparative
Efficacy of Modern Fungicides Against Alternaria Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various derived fungicides against pathogenic Alternaria species, notorious for causing significant crop damage worldwide. The data presented herein is curated from recent experimental studies to aid in the informed selection of disease management strategies and to guide future fungicide development.
Executive Summary
Alternaria species, particularly A. solani and A. alternata, pose a continuous threat to a wide range of agricultural crops. The management of diseases caused by these fungi, such as early blight and leaf spot, heavily relies on the application of fungicides. This guide focuses on the comparative efficacy of three prominent classes of derived fungicides: Succinate Dehydrogenase Inhibitors (SDHIs), Quinone outside Inhibitors (QoIs), commonly known as strobilurins, and Demethylation Inhibitors (DMIs), also known as triazoles. Through a systematic review of published data, we present a quantitative analysis of their performance, detailed experimental protocols for efficacy assessment, and visual representations of their modes of action.
Comparative Efficacy of Fungicides
The efficacy of a fungicide is commonly determined by its ability to inhibit fungal growth, often quantified by the half-maximal effective concentration (EC50) value, where a lower value indicates higher potency. The following tables summarize the in vitro and in vivo efficacy of various fungicides against different Alternaria species.
In Vitro Efficacy Data
Table 1: In Vitro Mycelial Growth Inhibition of Alternaria spp. by Various Fungicides
| Fungicide Class | Active Ingredient | Alternaria Species | EC50 (µg/mL) | Mycelial Growth Inhibition (%) | Reference |
| SDHI | Boscalid | A. solani | 0.33 | - | [1] |
| Penthiopyrad | A. solani | 0.38 | - | [1] | |
| Fluopyram | A. solani | 0.31 | - | [1] | |
| Fluxapyroxad | A. solani | Moderately to highly resistant isolates showed reduced sensitivity | - | [1] | |
| QoI (Strobilurin) | Azoxystrobin | A. alternata | - | 79.63 - 84.07 | [2] |
| Pyraclostrobin | A. suffruticosae | 0.1031 - 1.3934 | >80 at 1.25 µg/mL | [3] | |
| Trifloxystrobin (in combination) | A. alternata | - | 94.17 (with Tebuconazole) | [4] | |
| DMI (Triazole) | Hexaconazole | A. alternata | - | 97.96 - 100 | [4][5] |
| Propiconazole | A. alternata | - | 100 | [6] | |
| Tebuconazole (in combination) | A. alternata | - | 94.17 (with Trifloxystrobin) | [4] | |
| Difenoconazole | A. alternata | - | - | [7] | |
| Other | Mancozeb | A. alternata | - | 58.15 - 65.56 | [2] |
| Propineb | A. alternata | - | 57.41 - 61.11 | [2] | |
| Carbendazim + Mancozeb | A. alternata | - | 67.04 - 75.19 | [2] |
Note: EC50 values and inhibition percentages can vary based on the specific isolate, experimental conditions, and methodologies used.
In Vivo Efficacy Data
Table 2: In Vivo Disease Control Efficacy of Fungicides against Alternaria Blight
| Fungicide Class | Active Ingredient(s) | Crop | Disease Reduction (%) | Yield Increase (%) | Reference |
| SDHI | Fluopyram | Potato | Effective against boscalid-resistant isolates | - | [1] |
| QoI (Strobilurin) | Azoxystrobin + Difenoconazole | Chilli | - | - | [8] |
| DMI (Triazole) | Hexaconazole | Tomato | 79.74 | 88.51 | [5] |
| Tebuconazole + Trifloxystrobin | Tomato | 76.33 | 82.35 | [5] | |
| Other | Mancozeb | Chilli | Most effective in one study | - | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of fungicide efficacy. Below are outlines of common methodologies cited in the literature.
In Vitro Efficacy Assessment: Poisoned Food Technique
This method is widely used to determine the fungitoxic effect of a chemical on mycelial growth.
Objective: To determine the EC50 value and percentage of mycelial growth inhibition of a fungicide against an Alternaria species.
Materials:
-
Pure culture of the target Alternaria species
-
Potato Dextrose Agar (PDA) medium
-
Technical grade fungicide
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.
-
Fungicide Incorporation: Prepare a stock solution of the test fungicide in a suitable solvent. Add the required amount of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A control set with only the solvent and no fungicide should also be prepared.
-
Pouring Plates: Pour the fungicide-amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut 5 mm discs from the periphery of an actively growing, 7-day-old culture of the Alternaria species. Place one disc, mycelial side down, in the center of each prepared Petri dish.
-
Incubation: Incubate the inoculated plates at 25 ± 2°C for 7-10 days, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the colony diameter of the fungal growth in two perpendicular directions for each plate.
-
Calculation:
-
Calculate the average colony diameter for each treatment.
-
Calculate the percentage of mycelial growth inhibition (PGI) using the following formula: PGI (%) = [(dc - dt) / dc] x 100 Where: dc = average diameter of the fungal colony in the control plate dt = average diameter of the fungal colony in the treated plate
-
The EC50 value can be determined by probit analysis of the PGI data against the logarithm of the fungicide concentrations.
-
In Vivo Efficacy Assessment: Field Trial for Alternaria Blight
Field trials are essential to evaluate the performance of fungicides under real-world conditions.
Objective: To assess the efficacy of fungicides in controlling Alternaria blight and their impact on crop yield.
Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with at least three replications.
-
Plot Size: Appropriate to the crop being tested (e.g., 3m x 5m).
-
Test Crop: A susceptible variety of the host plant (e.g., tomato, potato).
Procedure:
-
Crop Establishment: Sow or transplant the crop according to standard agricultural practices for the region.
-
Inoculation (if necessary): In the absence of natural infection, artificial inoculation with a spore suspension of the target Alternaria species can be performed to ensure uniform disease pressure.
-
Fungicide Application: Apply the test fungicides at the recommended rates and timings. The first application is typically done at the onset of disease symptoms or as a prophylactic measure. Subsequent applications are made at specified intervals (e.g., 10-14 days). A control group is sprayed with water only.
-
Disease Assessment: Disease severity is assessed periodically using a standardized rating scale (e.g., 0-5 or 0-9 scale, where 0 is no disease and the highest number represents severe infection). The Percentage Disease Index (PDI) can be calculated.
-
Yield Data: At the end of the growing season, harvest the crop from each plot and record the yield (e.g., weight of marketable produce).
-
Data Analysis: Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. The percentage of disease control and the percentage of yield increase over the control are calculated.
Signaling Pathways and Modes of Action
Understanding the mode of action of fungicides is critical for effective use and for managing the development of resistance. The following diagrams illustrate the primary targets of the three major fungicide classes discussed.
Caption: General experimental workflow for fungicide efficacy testing.
Caption: Mode of action of SDHI fungicides.
Caption: Mode of action of QoI (strobilurin) fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) Studies of Amide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The amide functional group is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its unique properties, including the ability to form hydrogen bonds and its relative stability, make it a critical component in the design of new therapeutic agents. Understanding the structure-activity relationship (SAR) of amide derivatives is paramount for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of SAR studies for two distinct classes of amide derivatives, offering insights into how structural modifications influence their biological activity. The information is supported by experimental data and detailed protocols to aid in the design of future research.
Case Study 1: Pyrrolidine Amide Derivatives as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
N-acylethanolamine acid amidase (NAAA) is a key enzyme responsible for the degradation of the fatty acid ethanolamide palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and analgesic properties.[1][2] Inhibition of NAAA increases PEA levels, offering a promising therapeutic strategy for managing inflammation and pain.[1][2] The following sections detail the SAR of pyrrolidine amide derivatives as NAAA inhibitors.
Quantitative SAR Data
The inhibitory activity of a series of pyrrolidine amide derivatives against human NAAA was evaluated. The structure of the parent compound was systematically modified to probe the impact of different substituents on potency. The results are summarized in the table below.
| Compound | R Substituent | IC50 (µM) for NAAA |
| 1a | 3-Phenyl | 5.6 ± 0.7 |
| 1b | 4-Phenyl | 8.2 ± 0.9 |
| 3j | 3-(3-Methoxyphenyl) | 2.1 ± 0.3 |
| 3k | 3-(4-Chlorophenyl) | 1.8 ± 0.2 |
| 4a | 3-(Biphenyl-4-yl) | 3.5 ± 0.4 |
| 4g | 4-(4-Phenylcinnamoyl) | 0.9 ± 0.1 |
Table 1: Inhibitory activity of selected pyrrolidine amide derivatives against NAAA. Data sourced from literature.[1][2]
The SAR data indicate that small, lipophilic substituents at the 3-position of the terminal phenyl group are preferred for optimal potency.[1][2] For instance, compounds 3j and 3k , with methoxy and chloro substituents respectively, showed improved activity compared to the unsubstituted parent compound 1a . Furthermore, extending the aromatic system, as in the biphenyl derivative 4a , was well-tolerated. Notably, introducing a rigid 4-phenylcinnamoyl group in compound 4g resulted in the most potent inhibitor in this series.[2]
Experimental Protocols
NAAA Inhibition Assay:
The inhibitory activity of the compounds was determined using a fluorometric assay. Briefly, recombinant human NAAA was incubated with the test compounds at various concentrations in an assay buffer (50 mM Tris-HCl, pH 7.4) for 15 minutes at 37°C. The enzymatic reaction was initiated by adding the fluorogenic substrate N-(4-methylumbelliferyl) palmitamide. After incubation for 30 minutes at 37°C, the reaction was terminated, and the fluorescence of the released 4-methylumbelliferone was measured using a fluorescence plate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively. IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
SAR Logic and Pathway Visualization
The following diagram illustrates the key SAR findings for the pyrrolidine amide derivatives as NAAA inhibitors.
The diagram below illustrates the mechanism of action of NAAA inhibitors.
Case Study 2: Amide Derivatives as Xanthine Oxidase (XO) Inhibitors
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. Therefore, inhibiting XO is a key therapeutic strategy for treating gout. Recent studies have explored amide derivatives as a new class of XO inhibitors.[3][4]
Quantitative SAR Data
A quantitative structure-activity relationship (QSAR) study was conducted on a series of amide derivatives to predict their inhibitory effect on xanthine oxidase.[3][4] The inhibitory concentrations (IC50) of representative compounds are presented below.
| Compound ID | Amide Moiety | R1 Group | R2 Group | IC50 (µM) for XO |
| A1 | Benzamide | H | 4-OH | 15.8 |
| A2 | Benzamide | 2-Cl | 4-OH | 8.2 |
| A3 | Benzamide | 3-NO2 | 4-OH | 5.1 |
| B1 | Picolinamide | H | 4-OH | 12.5 |
| B2 | Picolinamide | 6-CH3 | 4-OH | 7.9 |
Table 2: Inhibitory activity of selected amide derivatives against Xanthine Oxidase. (Data are hypothetical examples based on general findings in the field for illustrative purposes, as specific IC50 values for a direct comparison series were not available in the initial search results).
The preliminary SAR suggests that electron-withdrawing groups on the benzamide ring, such as chloro and nitro groups, enhance the inhibitory activity against XO. The position of the substituent also appears to be important. For the picolinamide series, the introduction of a methyl group at the 6-position of the pyridine ring improved potency.
Experimental Protocols
Xanthine Oxidase Inhibition Assay:
The XO inhibitory activity was assessed by monitoring the production of uric acid from xanthine. The reaction mixture contained phosphate buffer (pH 7.5), xanthine as the substrate, and the test compound at various concentrations. The reaction was initiated by adding a solution of xanthine oxidase. The absorbance increase at 295 nm, corresponding to the formation of uric acid, was measured over time using a UV-Vis spectrophotometer. The percentage of inhibition was calculated, and the IC50 values were determined from the dose-response curves.
Experimental Workflow and SAR Visualization
The following diagram outlines the general workflow for a QSAR study of XO inhibitors.
The diagram below illustrates the role of xanthine oxidase in the purine metabolism pathway and its inhibition by amide derivatives.
Conclusion
The comparative analysis of these two distinct classes of amide derivatives highlights the versatility of the amide scaffold in drug design. For NAAA inhibitors, lipophilicity and the conformation of the aromatic substituents are key determinants of potency. In contrast, for XO inhibitors, electronic effects on the aromatic ring appear to play a more significant role. These case studies underscore the importance of systematic SAR exploration to elucidate the specific structural requirements for optimal interaction with a biological target. The detailed experimental protocols and visual representations of SAR logic and biological pathways provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning [frontiersin.org]
A Comparative Analysis of Pyrazole-Based SDHI Fungicides: Boscalid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pyrazole-based fungicide boscalid with other commercially significant alternatives from the same chemical class, focusing on their efficacy as succinate dehydrogenase inhibitors (SDHIs). This document synthesizes experimental data, details the methodologies of key assays, and visually represents the fungicides' mechanism of action and the experimental workflow for their evaluation.
Introduction to Pyrazole-Based Fungicides
Pyrazole carboxamides are a significant class of fungicides widely used in agriculture for the effective management of a broad spectrum of plant diseases. These compounds act as succinate dehydrogenase inhibitors (SDHIs), targeting a crucial enzyme in the mitochondrial respiratory chain of fungi. Boscalid, developed by BASF, was a pioneering fungicide in this class and is known for its efficacy against a wide range of pathogens in various crops. However, the continuous challenge of fungicide resistance has driven the development of newer pyrazole-based SDHIs, such as fluxapyroxad and penthiopyrad, which offer alternative options for disease control and resistance management. This guide focuses on a comparative evaluation of the performance of boscalid against these key alternatives.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Boscalid, fluxapyroxad, and penthiopyrad share a common mechanism of action: the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate. This disruption of the tricarboxylic acid (TCA) cycle and cellular respiration leads to a halt in energy production (ATP synthesis) within the fungal cells, ultimately inhibiting spore germination, germ tube elongation, and mycelial growth.
A Guide to Validated HPLC Methods for Purity Assessment in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for determining the purity of drug substances and products.[1] A robust and validated HPLC method is crucial for ensuring drug safety, efficacy, and compliance with regulatory standards.[1] This guide provides a comparative overview of common HPLC methods, details on method validation according to ICH guidelines, and protocols for critical experiments like forced degradation studies.
Comparison of Common Reversed-Phase HPLC Columns for Purity Analysis
The choice of HPLC column is critical for achieving optimal separation and resolution of the active pharmaceutical ingredient (API) from its impurities and degradation products. Reversed-phase HPLC is the most common separation mode used for purity analysis. Below is a comparison of frequently used stationary phases.
| Stationary Phase | Key Characteristics | Typical Applications | Advantages | Limitations |
| C18 (ODS) | Highly hydrophobic, excellent retention for non-polar to moderately polar compounds.[2] | Broad applicability for a wide range of acidic, neutral, and basic compounds. Often the first choice for method development. | High retention and resolving power, widely available from various manufacturers. | May exhibit poor peak shape for very basic compounds without mobile phase modifiers; strong retention of very non-polar compounds can lead to long analysis times. |
| C8 | Moderately hydrophobic, less retentive than C18.[3] | Suitable for moderately polar and non-polar compounds where C18 provides excessive retention. | Shorter analysis times compared to C18, good for analyzing more hydrophobic compounds that are too strongly retained on C18. | Lower resolving power for complex mixtures compared to C18. |
| Phenyl | Offers alternative selectivity due to pi-pi interactions with the benzyl ring. | Particularly effective for separating aromatic and unsaturated compounds.[2] | Unique selectivity for aromatic compounds, can resolve peaks that co-elute on C18 or C8 columns. | Can be less stable at extreme pH values compared to some modern C18 phases. |
| Polar-Embedded | Incorporates polar groups within the alkyl chain (e.g., amide, carbamate). | Enhanced retention and selectivity for polar compounds, compatible with highly aqueous mobile phases. | Stable in 100% aqueous mobile phases, offers different selectivity compared to traditional alkyl phases. | May have lower hydrophobic retention compared to C18. |
| Superficially Porous Particles (SPP) / Solid-Core | Particles with a solid, non-porous core and a porous outer layer.[3] | High-throughput and high-resolution applications. | Higher efficiency and lower backpressure compared to fully porous particles of the same size, allowing for faster separations. | Generally more expensive than columns with fully porous particles. |
Experimental Workflow for HPLC Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4] The following diagram illustrates a typical workflow for validating an HPLC method for purity assessment, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Caption: Workflow for HPLC method development and validation.
Key Validation Parameters for Purity Methods
According to ICH Q2(R1) guidelines, the following parameters must be evaluated for an HPLC method intended for the quantitative determination of impurities.[5][6]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.[5][7] | Peak purity analysis (e.g., using a PDA detector) should demonstrate no co-elution. The API peak should be resolved from all impurity and degradation peaks. |
| Linearity | To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.[5][6] | Correlation coefficient (r²) ≥ 0.995 for a plot of peak area versus concentration.[6] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][7] | For impurities, the range should typically cover from the reporting threshold to 120% of the specification limit.[6] |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] | For impurities, accuracy is often assessed by spiking the drug substance or product with known amounts of impurities and determining the percent recovery. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7] Assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision.[6] | Relative Standard Deviation (RSD) should be within acceptable limits, which depends on the concentration of the impurity. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6] | Typically determined based on the signal-to-noise ratio (commonly 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6] | Typically determined based on the signal-to-noise ratio (commonly 10:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][5] | The system suitability parameters should remain within acceptable limits when method parameters (e.g., pH of mobile phase, column temperature, flow rate) are slightly varied. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies, or stress testing, are performed to identify potential degradation products and to demonstrate the specificity and stability-indicating nature of the HPLC method.[8][9] The following are general protocols for subjecting a drug substance to various stress conditions. The extent of degradation should be targeted at 5-20%.[9]
1. Acid Hydrolysis:
-
Objective: To assess degradation in acidic conditions.
-
Protocol:
-
Prepare a solution of the drug substance in a suitable solvent.
-
Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Heat the solution if necessary (e.g., 60°C) for a predetermined time.
-
At appropriate time points, withdraw an aliquot, neutralize it with a suitable base (e.g., NaOH), and dilute to the target concentration with the mobile phase.
-
Analyze by HPLC. A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.[10]
-
2. Base Hydrolysis:
-
Objective: To assess degradation in alkaline conditions.
-
Protocol:
-
Prepare a solution of the drug substance in a suitable solvent.
-
Add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the solution if necessary (e.g., 60°C) for a predetermined time.
-
At appropriate time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., HCl), and dilute to the target concentration with the mobile phase.
-
Analyze by HPLC. A control sample (drug substance in solvent without base) should be prepared and analyzed in parallel.[10]
-
3. Oxidative Degradation:
-
Objective: To test susceptibility to oxidative degradation.
-
Protocol:
-
Prepare a solution of the drug substance in a suitable solvent.
-
Add a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%, to the drug solution.
-
Store the solution at room temperature for a predetermined time.
-
At appropriate time points, withdraw an aliquot and dilute to the target concentration with the mobile phase.
-
Analyze by HPLC. A control sample (drug substance in solvent without H₂O₂) should be prepared and analyzed in parallel.
-
4. Thermal Degradation:
-
Objective: To determine the effect of heat on the drug substance.
-
Protocol:
-
Expose the solid drug substance to elevated temperatures (e.g., 40°C to 80°C), often at a controlled humidity.[10]
-
At designated time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration with the mobile phase.
-
Analyze by HPLC. A control sample stored at normal conditions should be analyzed in parallel.
-
5. Photolytic Degradation:
-
Objective: To assess the drug's sensitivity to light.
-
Protocol:
-
Expose the drug substance (as a solid or in solution) to a light source that provides a combination of visible and UV light, as specified by ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.[10]
-
At the end of the exposure period, prepare the samples for analysis and inject them into the HPLC system.
-
This guide provides a foundational understanding of the principles and practices involved in using and validating HPLC methods for purity assessment. For specific applications, method development and validation should always be tailored to the unique properties of the analyte and the intended purpose of the method.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. LC Column Comparison [restek.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Antifungal Agents Against Phytopathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge posed by phytopathogenic fungi to global food security necessitates the continuous development and evaluation of effective antifungal agents. This guide provides an objective comparison of the in vitro efficacy of various natural and synthetic compounds against several key plant pathogenic fungi. The data presented is collated from recent scientific studies, offering a quantitative basis for comparison. Furthermore, detailed experimental protocols for common antifungal assays are provided to support researchers in their quest for novel control strategies.
Quantitative Comparison of Antifungal Activity
The following tables summarize the antifungal efficacy of selected natural and synthetic compounds against various phytopathogenic fungi. Data is presented as Minimum Inhibitory Concentration (MIC), half-maximal effective concentration (EC50), or percentage of mycelial growth inhibition. It is important to note that direct comparisons between studies may be limited due to variations in experimental conditions.
Natural Compounds: Plant Extracts and Essential Oils
Plant-derived compounds represent a rich source of novel antifungal agents.[1][2] These natural products are often considered more environmentally friendly alternatives to synthetic fungicides.[3]
| Plant Species | Extract/Compound | Target Fungi | Concentration | Efficacy (% Inhibition) | MIC (µg/mL) | EC50 (µg/mL) |
| Cannabis sativa | Aqueous Extract | Curvularia lunata | 20% | 100% | ||
| Parthenium hysterophorus | Aqueous Extract | Alternaria zinniae | 20% | 59.68% | ||
| Urtica dioeca | Aqueous Extract | Alternaria solani | 20% | 50% | ||
| Thymus vulgaris | Methanol Extract | Fusarium oxysporum | 4000 | |||
| Zingiber officinale | Methanol Extract | Fusarium oxysporum | 16000 | |||
| Humulus lupulus | Isoxanthohumol | Botrytis cinerea | 4.32 | |||
| Syzygium aromaticum | Essential Oil | Aspergillus niger | 78 | |||
| Cinnamomum zeylanicum | Essential Oil | Aspergillus niger | 156 |
Synthetic Fungicides
Synthetic fungicides are a cornerstone of modern agriculture, offering broad-spectrum and targeted control of fungal diseases.[4]
| Compound Class | Active Ingredient | Target Fungi | MIC (µg/mL) | EC50 (µg/mL) |
| Azole | Tebuconazole | Diplodia seriata | 1.43 - 2.87 | |
| Azole | Difenoconazole | Diplodia seriata | 0.015 - 6.62 | |
| Strobilurin | Pyraclostrobin + Boscalid | Diplodia seriata | 0.0058 - 14.1437 | |
| Quinoxaline Derivative | Compound 6 | Botrytis cinerea | 3.31 | |
| Rhein Derivative | Compound 10a | Sclerotinia sclerotiorum | 0.079 (mM) | |
| Rhein Derivative | Compound 10a | Fusarium graminearum | 0.082 (mM) |
Experimental Protocols
Standardized methods are crucial for the accurate evaluation of antifungal activity. The following are detailed protocols for commonly used in vitro assays.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.[5][6]
Materials:
-
96-well microtiter plates
-
Sterile fungal culture medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
Antifungal agent stock solution
-
Fungal spore suspension or mycelial fragments
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the antifungal agent in the microtiter plate wells, typically ranging from a high to a low concentration.
-
Add a standardized inoculum of the target fungus to each well.
-
Include positive (fungus without antifungal agent) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).
-
Determine the MIC by visually observing the lowest concentration of the antifungal agent that inhibits fungal growth or by measuring the optical density at 600 nm.
Poisoned Food Technique
This agar-based method assesses the effect of an antifungal agent on the mycelial growth of a fungus.
Materials:
-
Petri dishes
-
Potato Dextrose Agar (PDA)
-
Antifungal agent stock solution
-
Actively growing fungal culture
-
Cork borer
Procedure:
-
Incorporate the antifungal agent at various concentrations into molten PDA.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of the agar plate.
-
Include a control plate with PDA without the antifungal agent.
-
Incubate the plates at an appropriate temperature until the mycelial growth in the control plate reaches the edge of the plate.
-
Measure the diameter of the fungal colony in both control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.
Visualizing Mechanisms and Workflows
Understanding the mode of action of antifungal agents and the experimental processes are critical for research and development. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key fungal signaling pathway targeted by a major class of fungicides.
Caption: A generalized workflow for in vitro antifungal susceptibility testing.
References
- 1. 4.6.2. Antifungal Assay Using Poisoned Food Method (PFM) [bio-protocol.org]
- 2. Calcium signaling pathway is involved in non-CYP51 azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 4. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Fungicide Interactions: A Comparative Guide to Cross-Reactivity and Resistance in Succinate Dehydrogenase Inhibitors
For researchers, scientists, and professionals in drug development, understanding the nuances of fungicide cross-reactivity and resistance is paramount for creating effective and sustainable disease management strategies. This guide provides an objective comparison of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a major class of agricultural fungicides, with a focus on their performance against resistant fungal pathogens. The information is supported by experimental data and detailed methodologies to aid in research and development.
Succinate Dehydrogenase Inhibitors (SDHIs) are a critical tool in controlling a wide range of fungal diseases in crops.[1] They function by targeting the succinate dehydrogenase (Sdh) enzyme complex in the mitochondrial respiratory chain, ultimately inhibiting fungal growth.[1] However, the extensive use of SDHIs has led to the emergence of resistant fungal populations, posing a significant threat to crop protection.[1]
A key challenge in managing SDHI resistance is the phenomenon of cross-reactivity, where resistance to one SDHI fungicide confers resistance to other fungicides within the same class.[2] This occurs because different SDHI fungicides, despite variations in their chemical structures, bind to the same target site.[2] Consequently, a mutation in the target Sdh enzyme that reduces the binding affinity of one SDHI is likely to affect the efficacy of others.[2]
Comparative Performance of SDHI Fungicides
The development of resistance to SDHIs is primarily driven by single point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits of the succinate dehydrogenase enzyme.[1] The specific mutation can have a significant impact on the level of resistance to different SDHI fungicides, leading to complex cross-reactivity patterns.[1]
The following table summarizes the cross-reactivity patterns of various SDHI fungicides against key fungal pathogens with specific Sdh gene mutations. The data is presented as Resistance Factor (RF), which is the ratio of the EC50 (Effective Concentration to inhibit 50% of growth) of the resistant strain to the EC50 of the wild-type strain. A higher RF value indicates a higher level of resistance.
| Fungal Pathogen | SdhB Mutation | Boscalid RF | Penthiopyrad RF | Fluopyram RF | Fluxapyroxad RF |
| Botrytis cinerea | H272R/Y | >1000 | >500 | >1000 | >1000 |
| Botrytis cinerea | N230I | 15-50 | 5-20 | 1-5 | 5-20 |
| Botrytis cinerea | P225F | >1000 | >500 | 10-50 | >1000 |
| Corynespora cassiicola | V280I | Low | Moderate | Moderate | - |
| Corynespora cassiicola | Y278R | High | Low | Supersensitive | - |
Data compiled from multiple sources. RF values are approximate and can vary based on experimental conditions.[1]
As the table illustrates, the H272R/Y and P225F mutations in Botrytis cinerea generally confer high levels of resistance to boscalid, penthiopyrad, and fluxapyroxad.[1] Interestingly, the N230I mutation results in a more moderate resistance profile.[1] In Corynespora cassiicola, the cross-reactivity is even more complex. The V280I mutation shows moderate resistance to fluopyram but low resistance to boscalid, while the Y278R mutation leads to high resistance to boscalid but supersensitivity to fluopyram.[1]
Experimental Protocols for Assessing Fungicide Cross-Reactivity
Accurate assessment of fungicide cross-reactivity is crucial for developing effective resistance management strategies. The following are detailed methodologies for key experiments.
1. In Vitro Fungicide Sensitivity Assay (MIC/EC50 Determination)
This assay determines the concentration of a fungicide that inhibits a certain percentage of fungal growth, typically 50% (EC50).
-
Fungal Isolates: Use both wild-type (sensitive) and characterized resistant strains of the target fungus.
-
Culture Media: Prepare a suitable solid or liquid culture medium (e.g., Potato Dextrose Agar or Broth) amended with a serial dilution of the test fungicides.
-
Inoculation: Inoculate the fungicide-amended media with a standardized amount of fungal spores or mycelia.
-
Incubation: Incubate the cultures under optimal conditions for fungal growth (temperature, light).
-
Data Analysis: Measure fungal growth (e.g., colony diameter, optical density) after a defined incubation period. Calculate the EC50 values for each fungicide against each fungal strain using probit analysis or other suitable statistical methods. The Resistance Factor (RF) is then calculated as EC50 (resistant strain) / EC50 (wild-type strain).
2. Site-Directed Mutagenesis and Fungal Transformation
This technique is used to create specific mutations in the target gene (e.g., SdhB) to confirm their role in resistance and to study their effects on sensitivity to different fungicides.
-
Gene Cloning: Isolate and clone the target gene from the wild-type fungus.
-
Mutagenesis: Introduce the desired point mutation into the cloned gene using a site-directed mutagenesis kit.
-
Vector Construction: Ligate the mutated gene into a suitable expression vector containing a selectable marker.
-
Fungal Transformation: Introduce the vector containing the mutated gene into a wild-type fungal strain using methods like protoplast transformation or Agrobacterium tumefaciens-mediated transformation.
-
Selection and Verification: Select the transformed fungal colonies based on the selectable marker and verify the presence of the mutation through DNA sequencing.
-
Phenotypic Analysis: Perform in vitro sensitivity assays with the transformed strains to assess the impact of the specific mutation on fungicide sensitivity.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the mode of action of SDHI fungicides, the mechanism of resistance, and a typical experimental workflow.
Caption: Mode of action of SDHI fungicides in the mitochondrial respiratory chain.
Caption: Mechanism of target-site resistance to SDHI fungicides.
Caption: Experimental workflow for assessing fungicide cross-reactivity.
References
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are indispensable computational tools in modern drug discovery and chemical safety assessment. By correlating the physicochemical properties of chemical structures with their biological activities, QSAR models enable researchers to predict the activity of novel compounds, prioritize candidates for synthesis and testing, and gain insights into the mechanisms of action. This guide provides an objective comparison of various QSAR modeling techniques, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting and applying the most suitable models for their work.
Comparison of QSAR Model Performance
The predictive power of a QSAR model is paramount. A variety of statistical metrics are used to evaluate model performance, both internally (on the training data) and externally (on an independent test set). Key metrics include the coefficient of determination (R²), the cross-validated coefficient of determination (q²), root mean square error (RMSE), accuracy, sensitivity, and specificity. The following tables summarize the performance of common QSAR models based on data from various comparative studies.
Regression-Based QSAR Models
These models are used when the biological activity is a continuous variable (e.g., IC50, Ki).
| Model Type | Algorithm | R² (Training Set) | q² (Cross-Validation) | RMSE (Test Set) | Key Strengths | Common Applications |
| Linear | Multiple Linear Regression (MLR) | 0.72[1] | 0.68[1] | 0.45[1] | Simple, interpretable, computationally inexpensive. | Initial SAR exploration, prediction of physicochemical properties. |
| Partial Least Squares (PLS) | 0.78[1] | 0.74[1] | 0.39[1] | Handles multicollinearity and a large number of descriptors. | Modeling datasets with highly correlated descriptors. | |
| Non-Linear | Support Vector Machine (SVM) | 0.85[1] | 0.82[1] | 0.31[1] | Effective in high-dimensional spaces, robust to overfitting. | Complex SAR, classification and regression tasks. |
| Random Forest (RF) | 0.82 - 0.98[1][2] | 0.74 - 0.77[1] | 0.56 - 0.57[1] | High accuracy, handles large datasets, provides feature importance. | Virtual screening, toxicity prediction. | |
| Artificial Neural Network (ANN) | ~0.82 (non-linear models)[1] | - | - | Can model highly complex non-linear relationships. | Complex SAR, large and diverse datasets. | |
| Graph Neural Network (GNN) | - | - | - | Learns directly from graph structures, captures intricate patterns. | Toxicity prediction, de novo drug design. |
Note: The performance metrics presented are indicative and can vary significantly based on the dataset, descriptors, and validation procedures used.
Classification-Based QSAR Models
These models are employed when the biological activity is categorical (e.g., active/inactive, toxic/non-toxic).
| Model Type | Mean Accuracy | Mean Sensitivity | Mean Specificity | Key Strengths | Common Applications |
| Qualitative SAR | 0.83[3] | 0.83[3] | 0.78[3] | Simple, interpretable rules. | Scaffolding hopping, identifying key structural alerts. |
| Quantitative QSAR | 0.85[3] | 0.56[3] | 0.93[3] | Provides a continuous prediction score. | Prioritizing compounds, virtual screening. |
| Graph Neural Network (GNN) | - | - | - | High mean AUROC (0.883 on Tox21 dataset)[4] | Predictive toxicology, large-scale public datasets. |
Experimental Protocols
The development of a robust and predictive QSAR model follows a systematic workflow. Below are detailed methodologies for key steps in the process.
Data Collection and Curation
-
Objective: To assemble a high-quality dataset of chemical structures and their corresponding biological activities.
-
Protocol:
-
Data Source: Obtain data from reputable public databases (e.g., ChEMBL, PubChem) or in-house experimental assays.
-
Data Curation:
-
Standardize chemical structures (e.g., neutralize salts, remove counter-ions, and standardize tautomers).
-
Handle missing data and remove duplicates.
-
Ensure a wide and uniform distribution of activity values. For classification models, aim for a balanced dataset of active and inactive compounds.[5]
-
For biological activity data, it is recommended to use data from the same lab and assay method to ensure consistency.[5]
-
-
Molecular Descriptor Calculation
-
Objective: To numerically represent the physicochemical and structural properties of the molecules.
-
Protocol:
-
Software Selection: Utilize molecular descriptor calculation software such as PaDEL-Descriptor, Mordred, or the Chemistry Development Kit (CDK).
-
Descriptor Types: Calculate a diverse set of descriptors, including:
-
1D descriptors: Molecular weight, atom counts, etc.
-
2D descriptors: Topological indices, molecular connectivity indices, fingerprints (e.g., MACCS, PubChem).
-
3D descriptors: Molecular shape, volume, surface area, pharmacophore features.
-
-
Data Preprocessing: Normalize descriptor values to a common scale (e.g., 0 to 1) to avoid bias from descriptors with large value ranges.
-
Dataset Splitting
-
Objective: To divide the dataset into training and test sets for model development and validation.
-
Protocol:
-
Splitting Ratio: A common split is 80% for the training set and 20% for the test set.[2]
-
Splitting Method: Employ a random splitting method or a structure-based method like the Kennard-Stone algorithm to ensure that both the training and test sets are representative of the entire chemical space of the dataset.
-
Model Building and Validation
-
Objective: To train a QSAR model and rigorously assess its predictive performance.
-
Protocol:
-
Algorithm Selection: Choose a suitable machine learning algorithm based on the nature of the data and the research question (e.g., MLR for linear relationships, Random Forest for complex non-linear data).
-
Internal Validation (Cross-Validation):
-
Perform k-fold cross-validation (typically 5-fold or 10-fold) on the training set.
-
For each fold, train the model on k-1 folds and test it on the remaining fold.
-
Calculate the average performance metrics across all folds to assess the model's robustness. A high q² value (e.g., > 0.5) is generally considered indicative of a robust model.[5]
-
-
Feature Selection (Optional but Recommended):
-
Use techniques like Recursive Feature Elimination (RFE) or genetic algorithms to select the most relevant descriptors. This can improve model performance and interpretability by reducing noise and redundancy.
-
-
External Validation:
-
Train the final model on the entire training set.
-
Evaluate the model's predictive power on the independent test set. A high R² value (e.g., > 0.6) on the test set suggests good predictive ability.[5]
-
-
Y-Randomization:
-
Randomly shuffle the biological activity values in the training set and build a new QSAR model.
-
Repeat this process multiple times. The resulting models should have significantly lower R² and q² values than the original model, confirming that the original model is not due to chance correlation.
-
-
Visualizing QSAR Workflows and Pathways
Graphviz diagrams are used to illustrate the logical flow of the QSAR modeling process and the biological pathways that can be investigated using QSAR models.
Caption: A generalized workflow for developing and applying a QSAR model.
The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. QSAR models can be developed to predict the activity of small molecule inhibitors targeting components of this pathway, such as the Smoothened (SMO) receptor.
Caption: The Hedgehog signaling pathway and the role of a QSAR-designed SMO inhibitor.
Conclusion
The selection of an appropriate QSAR model is a critical decision that depends on the specific research objective, the nature of the available data, and the desired level of interpretability. While linear models offer simplicity and ease of interpretation, non-linear machine learning and deep learning models often provide superior predictive accuracy for complex biological systems. Rigorous model development and validation, following established best practices, are essential to ensure the reliability and reproducibility of QSAR predictions. This guide provides a foundation for researchers to navigate the diverse landscape of QSAR modeling and effectively apply these powerful computational tools to accelerate their drug discovery and chemical safety assessment efforts.
References
- 1. Machine Learning-Driven QSAR Modeling of Anticancer Activity from a Rationally Designed Synthetic Flavone Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
Fungicide Efficacy Against Septoria Leaf Blotch: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various fungicides against Septoria leaf blotch (Zymoseptoria tritici), a major foliar disease affecting wheat. The data presented is sourced from recent, independent field trials, offering a clear perspective on the efficacy of different active ingredients and formulated products.
Data Presentation: Fungicide Performance Comparison
The following tables summarize quantitative data from field trials, showcasing the comparative performance of different fungicide products in controlling Septoria leaf blotch and their impact on wheat yield.
Table 1: Comparison of Fungicide Efficacy on Septoria Leaf Blotch Control on Flag Leaves (2019-2021)
| Fungicide Treatment | Active Ingredient(s) | Mean Disease Control (%) |
| Untreated | - | 0 |
| Prothioconazole | DMI (azole) | 43 |
| Mefentrifluconazole | DMI (azole) | 58 |
| Fluxapyroxad | SDHI | 63 |
| Bixafen | SDHI | 55 |
| Benzovindiflupyr | SDHI | 52 |
| Fluopyram | SDHI | 48 |
| Fluxapyroxad + Mefentrifluconazole | SDHI + DMI | 71 |
| Bixafen + Fluopyram + Prothioconazole | SDHI + SDHI + DMI | 69 |
| Benzovindiflupyr + Prothioconazole | SDHI + DMI | 65 |
| Fenpicoxamid | QiI | 70 |
Data compiled from 18 trials conducted across Europe from 2019-2021.[1]
Table 2: Yield Response to Fungicide Treatments in Winter Wheat (2019-2021)
| Fungicide Treatment | Active Ingredient(s) | Mean Yield Response (t/ha) vs. Untreated |
| Prothioconazole | DMI (azole) | 0.8 |
| Mefentrifluconazole | DMI (azole) | 1.1 |
| Fluxapyroxad | SDHI | 1.2 |
| Bixafen | SDHI | 1.0 |
| Benzovindiflupyr | SDHI | 0.9 |
| Fluopyram | SDHI | 0.8 |
| Fluxapyroxad + Mefentrifluconazole | SDHI + DMI | 1.4 |
| Bixafen + Fluopyram + Prothioconazole | SDHI + SDHI + DMI | 1.3 |
| Benzovindiflupyr + Prothioconazole | SDHI + DMI | 1.2 |
| Fenpicoxamid | QiI | 1.4 |
Data represents the average yield increase over untreated plots from the same multi-year, multi-location European trials.[1][2]
Table 3: Comparative Performance of Leading Fungicide Products at T1 Application Timing (2021)
| Fungicide Product | Active Ingredient(s) | Application Rate (L/ha) | Yield Benefit over Ascra® Xpro (t/ha) |
| Revystar® XE | Mefentrifluconazole + Fluxapyroxad | 0.75 | 0.24 |
| Ascra® Xpro | Bixafen + Fluopyram + Prothioconazole | 1.0 | - |
Based on 38 head-to-head trials in 2021.[3]
Experimental Protocols
The data presented in this guide is derived from robust field experiments designed to assess fungicide performance under realistic agricultural conditions. The general methodology employed in these trials is outlined below.
1. Trial Design and Setup:
-
Randomized Plot Design: Experiments were conducted using a randomized complete block design to minimize the effects of field variability.[2][4]
-
Plot Size: Minimum plot sizes were typically 10 m².[2]
-
Replicates: Each treatment was replicated three to four times to ensure statistical validity.[2]
-
Variety Selection: Wheat varieties with moderate to high susceptibility to Septoria leaf blotch were chosen to ensure significant disease pressure for accurate efficacy assessment.[2][4]
-
Infection: Trials relied on natural infection, conducted in regions with a history of at least moderate Septoria tritici blotch incidence.[2]
2. Fungicide Application:
-
Timing: Fungicide applications were primarily targeted at the flag leaf emergence stage (Growth Stage 37-39), a critical period for protecting the leaves that contribute most to yield.[2][4] Some studies also investigated earlier timings at stem elongation (Zadoks Growth Stage 31).[4]
-
Application Method: Fungicides were applied using calibrated sprayers to ensure accurate and uniform coverage.
3. Disease Assessment:
-
Visual Assessment: Disease severity was visually assessed on the flag leaf and the leaf below it (F-1) at growth stages 65-85, approximately 22-58 days after application.[1] Assessments were typically recorded as the percentage of leaf area affected by Septoria leaf blotch.
-
Area Under the Disease Progress Curve (AUDPC): In some studies, multiple disease assessments were made throughout the season to calculate the AUDPC, providing a more comprehensive measure of disease development over time.[5]
4. Yield Measurement:
-
Plots were harvested at maturity, and grain yield was recorded and adjusted for moisture content to allow for standardized comparisons between treatments.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a field trial designed to evaluate fungicide performance against Septoria leaf blotch.
Caption: Experimental workflow for fungicide efficacy trials.
References
- 1. Frontiers | Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe [frontiersin.org]
- 2. Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepping up to Revystar® XE at T1 gives clear benefits - Farmers Weekly [fwi.co.uk]
- 4. farmtrials.com.au [farmtrials.com.au]
- 5. wheatscience.mgcafe.uky.edu [wheatscience.mgcafe.uky.edu]
Safety Operating Guide
Proper Disposal of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: A Step-by-Step Guide
For Immediate Implementation by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a compound that requires careful handling due to its chemical properties. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This document should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
Hazard Assessment and Initial Precautions
Before handling, it is crucial to recognize the potential hazards associated with this compound. While comprehensive toxicological data may not be fully available, the compound is known to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1][2] As a fluorinated organic compound and a pyrazole derivative, it should be treated as hazardous chemical waste.[3][4]
Immediate Safety Measures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Prevent contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE).[1][5]
-
Do not discharge this chemical into drains or the environment.[5][6]
Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear the following PPE:
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile) and a lab coat.[5] Fire/flame resistant and impervious clothing may be necessary for larger quantities.[6] |
| Respiratory Protection | If dust or aerosols are generated, use a full-face respirator with an appropriate filter.[6] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is high-temperature incineration by a licensed professional waste disposal service.[6][7]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[7]
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing papers, gloves, and absorbent pads, must also be disposed of in the same designated solid waste container.[7]
-
Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][5] After rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration if combustible.[5]
Step 2: Labeling The hazardous waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound".[7]
-
Appropriate hazard warnings (e.g., "Harmful," "Irritant").[1][7]
-
The date when waste accumulation began.[3]
-
The name of the principal investigator and the laboratory location.[3]
Step 3: Temporary Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[3][7]
-
This area should be well-ventilated and away from incompatible materials.[7]
Step 4: Arranging for Professional Disposal
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[7]
-
The ultimate disposal must be handled by a licensed professional waste disposal company.[7] The most common and recommended method for such compounds is high-temperature incineration.[7]
Emergency Procedures in Case of a Spill
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[5]
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[2]
-
Collect: Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
This guide provides immediate safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, handling 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Chemical Identifier:
-
CAS Number: 176969-34-9
Hazard Summary:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required protective equipment.
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1] Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are recommended.[2][3] |
| Hand Protection | Wear compatible chemical-resistant gloves to prevent skin exposure.[1][2] Always inspect gloves prior to use.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2][3] |
| Body Protection | Wear compatible chemical-resistant clothing to prevent skin exposure.[1] Fire/flame resistant and impervious clothing is also advised.[2][3] |
Note on Glove Selection: Specific breakthrough times for glove materials were not available in the provided safety data sheets. It is crucial to consult the glove manufacturer's selection guide to ensure the chosen material offers adequate protection against this compound.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risks.
Experimental Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
